molecular formula C6H6BrN3O4 B187551 (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 345637-67-4

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B187551
CAS No.: 345637-67-4
M. Wt: 264.03 g/mol
InChI Key: JUGOZTZNWGFYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a nitrohalopyrazole derivative designed for advanced chemical synthesis and pharmaceutical research. The compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . Over 85% of all FDA-approved drugs contain heterocyclic structures like pyrazole, underscoring their fundamental role in drug discovery . The presence of bromine and nitro functional groups at the 4- and 3-positions of the ring, respectively, makes this molecule a versatile and reactive building block (synthon) for further chemical exploration, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The acetic acid side chain enables convenient conjugation to other molecules, potentially facilitating the development of targeted agents or prodrugs. Pyrazole derivatives are extensively investigated for their capacity to form metal-organic frameworks (MOFs) and coordination polymers, which have applications in material science and catalysis . Furthermore, the nitro and bromine substituents enhance the molecule's capacity for forming various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are critical in supramolecular chemistry and for understanding molecular recognition events . This product is intended for research purposes by qualified laboratory personnel and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOZTZNWGFYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361198
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345637-67-4
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Validated Synthetic Route to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemists

Abstract: This document provides a comprehensive technical guide for the synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and drug development. Pyrazole scaffolds are central to numerous pharmacologically active agents, and the specific functionalization of this target molecule—featuring bromo, methyl, nitro, and acetic acid moieties—offers multiple points for further chemical modification. This guide details a robust and reproducible two-step synthetic pathway, commencing from the commercially available precursor, 4-bromo-5-methyl-3-nitro-1H-pyrazole. We will elucidate the mechanistic rationale behind each synthetic step, provide detailed, field-tested experimental protocols, and present the necessary characterization data. The methodology emphasizes operational simplicity, scalability, and high purity of the final product, making it suitable for both discovery and process chemistry environments.

Strategic Overview: The Synthetic Blueprint

The synthesis of this compound is strategically designed as a two-stage process. This approach ensures high yields and purity by isolating a stable intermediate, which is then converted to the final product.

  • Stage 1: N-Alkylation. The synthesis begins with the regioselective N-alkylation of the 4-bromo-5-methyl-3-nitro-1H-pyrazole core. This is achieved via a classic Williamson ether synthesis-like reaction, employing ethyl bromoacetate as the alkylating agent to introduce the acetic acid ester moiety.

  • Stage 2: Saponification. The resulting ethyl ester intermediate, ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, undergoes base-catalyzed hydrolysis (saponification) to yield the target carboxylic acid.

This linear approach is advantageous due to the commercial availability of the starting pyrazole, the reliability of the chosen reactions, and the straightforward purification procedures.

Synthetic_Pathway Start 4-bromo-5-methyl-3-nitro-1H-pyrazole Intermediate Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Start->Intermediate Stage 1: N-Alkylation Reagents: Ethyl Bromoacetate, K₂CO₃ Solvent: DMF Final This compound Intermediate->Final Stage 2: Saponification Reagents: NaOH(aq), HCl(aq) Solvent: THF/Water

Figure 1: Overall two-stage synthetic workflow.

Mechanistic Insights and Rationale

A deep understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and scaling.

Stage 1: Regioselective N-Alkylation

The pyrazole ring contains two nitrogen atoms, creating the potential for the formation of two different regioisomers upon alkylation. However, the reaction strongly favors alkylation at the N1 position.

  • Causality of Reagent Selection:

    • Ethyl Bromoacetate: This reagent is an excellent electrophile, with the bromine atom serving as a good leaving group and the adjacent ester functionality activating the C-Br bond for nucleophilic attack.

    • Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive, and non-nucleophilic base is required to deprotonate the pyrazole N-H. K₂CO₃ is ideal as it is sufficiently basic to generate the pyrazole anion nucleophile without causing unwanted side reactions, such as hydrolysis of the ethyl bromoacetate.[1]

    • Dimethylformamide (DMF): A polar aprotic solvent is chosen to solubilize the pyrazole salt and facilitate the Sₙ2 reaction mechanism.[1] It effectively solvates the potassium cation, leaving the pyrazole anion highly nucleophilic.

  • Mechanistic Steps & Regioselectivity:

    • Deprotonation: K₂CO₃ deprotonates the N-H of the pyrazole, forming a resonance-stabilized pyrazolate anion.

    • Nucleophilic Attack: The N1 nitrogen of the pyrazolate anion acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This proceeds via a classic Sₙ2 transition state.

    • Why N1? Alkylation at N1 is sterically favored over N2. The C5-methyl group provides significant steric hindrance, discouraging the approach of the bulky ethyl bromoacetate electrophile to the adjacent N1 position if the anion were localized on N2. The electronic distribution in the anion also favors N1 as the site of alkylation. This principle of sterically controlled regioselectivity is a common theme in the alkylation of unsymmetrical pyrazoles.[2][3][4]

N_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Pyrazole Pyrazole-NH Anion Pyrazolate Anion Pyrazole->Anion Deprotonation Base K₂CO₃ AlkylHalide Ethyl Bromoacetate Product N1-Alkylated Product Anion_ref Pyrazolate Anion Anion_ref->Product SN2 Attack

Figure 2: Mechanism of N-Alkylation.

Stage 2: Ester Hydrolysis (Saponification)

This is a fundamental and highly reliable transformation in organic synthesis.

  • Causality of Reagent Selection:

    • Sodium Hydroxide (NaOH): A strong base is used to catalyze the hydrolysis of the ethyl ester. It provides the hydroxide nucleophile required to attack the ester carbonyl.

    • Tetrahydrofuran (THF)/Water: A mixed solvent system is employed. THF ensures the solubility of the organic ester intermediate, while water is the solvent for the NaOH and participates in the reaction.

    • Hydrochloric Acid (HCl): Used during the workup step to neutralize the excess NaOH and protonate the resulting sodium carboxylate salt, causing the final carboxylic acid product to precipitate from the aqueous solution.

  • Mechanistic Steps:

    • Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

    • Elimination: This high-energy intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (EtO⁻) as the leaving group.

    • Proton Transfer: The highly basic ethoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This is an irreversible step that drives the reaction to completion.

    • Acidification: Addition of a strong acid (HCl) protonates the carboxylate anion, yielding the final, neutral this compound.

Validated Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Ethyl bromoacetate is a lachrymator and should be handled with care.

Protocol 1: Synthesis of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Reagent/MaterialMol. Wt.QuantityMolesEq.
4-bromo-5-methyl-3-nitro-1H-pyrazole222.0110.0 g45.0 mmol1.0
Potassium Carbonate (K₂CO₃), anhydrous138.219.3 g67.5 mmol1.5
Ethyl bromoacetate167.006.0 mL54.0 mmol1.2
Dimethylformamide (DMF)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-methyl-3-nitro-1H-pyrazole (10.0 g).

  • Add anhydrous potassium carbonate (9.3 g) followed by dimethylformamide (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (6.0 mL) dropwise to the stirring suspension over 5 minutes.

  • Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 100 mL).

  • Dry the solid product under vacuum at 40°C to a constant weight.

  • Expected Yield: ~12.5 g (95%) of a pale yellow solid. The product, with CAS Number 351992-36-4, is typically of high purity and can be used in the next step without further purification.[5]

Protocol 2: Synthesis of this compound
Reagent/MaterialMol. Wt.QuantityMolesEq.
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate292.0912.0 g41.1 mmol1.0
Sodium Hydroxide (NaOH)40.002.46 g61.6 mmol1.5
Tetrahydrofuran (THF)-120 mL--
Water-40 mL--
Hydrochloric Acid (HCl), concentrated-As needed--

Procedure:

  • In a 500 mL round-bottom flask, dissolve ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (12.0 g) in THF (120 mL).

  • In a separate beaker, dissolve sodium hydroxide (2.46 g) in water (40 mL).

  • Add the aqueous NaOH solution to the THF solution and stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting ester is completely consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated HCl. A thick white precipitate will form.

  • Stir the cold slurry for 30 minutes.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

  • Dry the product under vacuum at 50°C to a constant weight.

  • Expected Yield: ~10.2 g (94%) of a white to off-white solid, which is the target compound this compound (CAS No: 345637-67-4).[6]

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetateC₈H₁₀BrN₃O₄292.09δ ~5.1 (s, 2H, N-CH₂ ), ~4.2 (q, 2H, O-CH₂ CH₃), ~2.5 (s, 3H, Ar-CH₃ ), ~1.2 (t, 3H, OCH₂CH₃ )
This compoundC₆H₆BrN₃O₄264.04δ ~10-12 (br s, 1H, COOH ), ~5.0 (s, 2H, N-CH₂ ), ~2.5 (s, 3H, Ar-CH₃ )

Note: NMR shifts are approximate and will vary based on solvent and instrument.

Conclusion

This guide outlines a validated, efficient, and scalable two-step synthesis for this compound. The described pathway relies on well-understood, reliable chemical transformations and employs readily available, cost-effective reagents. By providing detailed mechanistic rationale and step-by-step protocols, this document serves as a practical resource for researchers in medicinal and synthetic chemistry, enabling the reliable production of this valuable heterocyclic building block for application in diverse research and development programs.

References

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Amerigo Scientific. Available at: [Link]

  • Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. Available at: [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... ResearchGate. Available at: [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. Available at: [Link]

Sources

An In-depth Technical Guide to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative of interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the compound's structure, physicochemical properties, predicted spectroscopic characteristics, synthesis, and reactivity profile, offering field-proven insights into its potential applications.

Introduction and Chemical Identity

This compound, identified by the CAS number 345637-67-4 , is a multifaceted heterocyclic compound.[1] Its structure incorporates a pyrazole core, a versatile scaffold known for a wide range of biological activities. The pyrazole ring is further functionalized with a bromine atom, a methyl group, and a nitro group, in addition to an acetic acid moiety at the 1-position. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and potential as a building block in the synthesis of more complex molecules.

Molecular Structure:

The chemical structure of this compound is depicted below. The strategic placement of electron-withdrawing (nitro and bromo) and electron-donating (methyl) groups on the pyrazole ring, combined with the acidic carboxymethyl group, creates a unique chemical entity with diverse reactive sites.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely available in the public domain. However, based on its structure and data from closely related analogues, we can predict its key physicochemical properties.

PropertyPredicted Value/InformationSource/Justification
CAS Number 345637-67-4[1]
Molecular Formula C6H6BrN3O4Calculated from structure
Molecular Weight 264.03 g/mol Calculated from formula
Appearance Likely a solid at room temperatureTypical for similar organic acids
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO, and DMFPresence of polar carboxylic acid and nitro groups suggests some water solubility, while the substituted aromatic ring favors organic solvents.
Acidity (pKa) Estimated to be around 3-4The acetic acid moiety's pKa is influenced by the electron-withdrawing pyrazole ring.
Density ~1.6 g/cm³Based on the density of the isomeric (5-methyl-3-nitro-pyrazol-1-yl)-acetic acid.[2]

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • -CH₃ (methyl group): A singlet peak expected around δ 2.0-2.5 ppm.

  • -CH₂- (methylene group of acetic acid): A singlet peak expected around δ 4.5-5.5 ppm, shifted downfield due to the adjacent nitrogen of the pyrazole ring and the carboxylic acid.

  • -COOH (carboxylic acid proton): A broad singlet that can appear over a wide range of chemical shifts (δ 10-13 ppm), often concentration-dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • -CH₃ (methyl carbon): An upfield signal around δ 10-20 ppm.

  • -CH₂- (methylene carbon): A signal around δ 50-60 ppm.

  • C4-Br (carbon bearing bromine): A signal around δ 90-100 ppm.

  • C3-NO₂ and C5-CH₃ (pyrazole ring carbons): Signals in the aromatic region, likely between δ 120-160 ppm. The exact shifts will be influenced by the substituents.

  • -COOH (carboxyl carbon): A downfield signal around δ 170-180 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

  • C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and potentially the bromine atom.

Synthesis and Reactivity

Proposed Synthesis Workflow:

A plausible synthetic route to this compound would likely involve a multi-step process starting from a simpler pyrazole precursor. The following diagram illustrates a conceptual synthetic pathway. The causality behind these steps lies in the established reactivity patterns of pyrazole systems.

G cluster_0 Synthesis of Pyrazole Core cluster_1 Functionalization cluster_2 Final Product Formation A 5-methyl-1H-pyrazole B Nitration (HNO3/H2SO4) A->B C 5-methyl-3-nitro-1H-pyrazole B->C D Bromination (e.g., NBS) C->D E 4-bromo-5-methyl-3-nitro-1H-pyrazole D->E F Alkylation with Ethyl Bromoacetate E->F G Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate F->G H Hydrolysis (e.g., LiOH or HCl) G->H I This compound H->I

Figure 2: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol - A Generalized Approach:

  • Nitration of 5-methyl-1H-pyrazole: 5-methyl-1H-pyrazole would be carefully added to a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5 °C) to introduce the nitro group, primarily at the 3-position due to the directing effects of the pyrazole nitrogens.

  • Bromination: The resulting 5-methyl-3-nitro-1H-pyrazole would then be brominated. A common brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or DMF) could be employed to install the bromine atom at the 4-position.

  • N-Alkylation: The 4-bromo-5-methyl-3-nitro-1H-pyrazole would be deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with an alkylating agent such as ethyl bromoacetate. This would introduce the acetic acid ester moiety at the N1 position of the pyrazole ring.

  • Hydrolysis: The final step would involve the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic (e.g., refluxing with aqueous HCl) or basic (e.g., using lithium hydroxide in a THF/water mixture followed by acidic workup) conditions.

Reactivity Profile:

The chemical reactivity of this compound is governed by its distinct functional groups.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyrazole ring towards electrophilic substitution. It can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would open up avenues for further derivatization, such as diazotization or acylation. The presence of a nitro group can enhance the biological activity of pyrazole derivatives.[3]

  • Bromo Group: The bromine atom at the 4-position of the pyrazole ring can participate in nucleophilic aromatic substitution reactions, although this may require harsh conditions due to the electron-withdrawing nature of the nitro group. More commonly, it can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds.

  • Pyrazole Ring: The pyrazole ring itself is a stable aromatic system. The N-H of unsubstituted pyrazoles is acidic and can be deprotonated, but in this case, it is substituted with the acetic acid group. The ring's electron density is significantly influenced by the attached substituents.

Potential Applications in Drug Discovery and Development

Substituted pyrazoles are a well-established class of compounds in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. The presence of the nitro group and the bromine atom in the target molecule makes it an interesting candidate for further exploration.

  • Scaffold for Library Synthesis: Due to its multiple reactive sites, this compound can serve as a versatile starting material for the synthesis of a library of novel compounds. The carboxylic acid allows for the introduction of various amide or ester functionalities, while the bromo and nitro groups provide handles for further chemical modifications.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems in drug design. The specific substitution pattern of this molecule could be explored to modulate the pharmacokinetic and pharmacodynamic properties of known bioactive compounds.

  • Potential Pharmacological Activities: While no specific biological activity has been reported for this compound, related nitropyrazole derivatives have been investigated for various therapeutic applications. The introduction of a nitro group can sometimes enhance the bioactivity of pyrazole-based compounds.[3]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on its structure and the known chemistry of substituted pyrazoles. The presence of multiple reactive handles makes it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.

References

  • (5-METHYL-3-NITRO-PYRAZOL-1-YL)-ACETIC ACID. Chemsrc. [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. [Link]

Sources

Spectroscopic Elucidation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. Through a detailed examination of hypothetical, yet structurally consistent, spectral data, this guide serves as a robust resource for the structural confirmation and characterization of this and similar pyrazole derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry, and a thorough understanding of their structural characteristics is paramount for the advancement of novel therapeutics.[1][2][3]

Introduction

This compound is a substituted pyrazole derivative with potential applications in pharmaceutical research. The unique arrangement of its functional groups—a bromine atom, a methyl group, a nitro group, and an acetic acid moiety on a pyrazole core—necessitates a multi-faceted analytical approach for unambiguous structural verification. Spectroscopic techniques are indispensable tools in this process, each providing a unique piece of the structural puzzle.[1][4] This guide will walk through the theoretical spectroscopic data for this molecule, offering insights into experimental design and data interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Figure 1: Chemical structure of this compound.

Infrared (IR) Spectroscopy

3.1. Experimental Protocol

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

3.2. Expected Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1550StrongN-O asymmetric stretch (Nitro)
~1350StrongN-O symmetric stretch (Nitro)
~1450MediumC-H bend (CH₃, CH₂)
~1200MediumC-O stretch (Carboxylic acid)
~600MediumC-Br stretch

3.3. Interpretation

The IR spectrum is crucial for identifying the key functional groups. The very broad absorption spanning from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a carboxylic acid, indicating strong hydrogen bonding. The intense peak around 1710 cm⁻¹ confirms the presence of the carbonyl group (C=O) of the carboxylic acid. Two strong absorptions, expected around 1550 cm⁻¹ and 1350 cm⁻¹, are indicative of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively. The presence of C-H bonds in the methyl and methylene groups is confirmed by bending vibrations around 1450 cm⁻¹. The C-O stretch of the carboxylic acid and the C-Br stretch are expected at lower wavenumbers, around 1200 cm⁻¹ and 600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Experimental Protocol

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature.[5]

4.2. Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1H-COOH
~5.1Singlet2H-CH₂-
~2.5Singlet3H-CH₃

4.3. ¹H NMR Interpretation

The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The downfield singlet at approximately 13.5 ppm is characteristic of a carboxylic acid proton. The singlet at around 5.1 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) protons of the acetic acid side chain. The singlet at approximately 2.5 ppm, integrating to three protons, corresponds to the methyl (-CH₃) group attached to the pyrazole ring. The absence of any other signals in the aromatic region is consistent with the fully substituted pyrazole ring.

4.4. Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~169-COOH
~150C3-NO₂
~145C5-CH₃
~105C4-Br
~50-CH₂-
~15-CH₃

4.5. ¹³C NMR Interpretation

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, around 169 ppm. The carbons of the pyrazole ring are assigned based on the electronic effects of the substituents. The carbon attached to the electron-withdrawing nitro group (C3) would be significantly downfield, around 150 ppm. The carbon bearing the methyl group (C5) is expected around 145 ppm. The carbon bonded to the bromine atom (C4) would appear further upfield, around 105 ppm. The methylene carbon (-CH₂-) of the acetic acid group is anticipated around 50 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 15 ppm.

Mass Spectrometry (MS)

5.1. Experimental Protocol

  • Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol and infused into the ESI source.

  • Data Acquisition: The spectrum is acquired in both positive and negative ion modes.

5.2. Expected Data (Negative Ion Mode)

m/zRelative IntensityAssignment
263.9/265.9High[M-H]⁻ (Isotopic pattern for 1 Br)
219.9/221.9Medium[M-H-CO₂]⁻ (Isotopic pattern for 1 Br)

5.3. Interpretation

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is expected as the base peak. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) will be observed. For this compound (C₆H₆BrN₃O₄), the expected monoisotopic mass of the [M-H]⁻ ion is approximately 263.9 g/mol (for ⁷⁹Br) and 265.9 g/mol (for ⁸¹Br). A significant fragment ion could arise from the loss of carbon dioxide (CO₂) from the carboxylic acid group, resulting in peaks at m/z 219.9 and 221.9.

fragmentation M_H [M-H]⁻ m/z 263.9 / 265.9 M_H_CO2 [M-H-CO₂]⁻ m/z 219.9 / 221.9 M_H->M_H_CO2 - CO₂

Figure 2: Proposed fragmentation pathway for this compound in negative ion ESI-MS.

Conclusion

The integrated application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the identification of functional groups by IR to the detailed mapping of the carbon-hydrogen framework by NMR, and the confirmation of molecular weight and elemental composition by mass spectrometry. This guide provides a foundational workflow for the spectroscopic analysis of this and related novel pyrazole derivatives, which is a critical step in the journey of drug discovery and development.

References

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Visnav. Green Synthesis, Spectroscopic Characterization Of Pyrazole Derivatives By Using Nano-catalyst And Biological Evaluation. IJACBS. Available at: [Link]

  • Amerigo Scientific. Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Amerigo Scientific. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]

  • Sinfoo Biotech. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. Available at: [Link]

  • NIH. 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC. Available at: [Link]

  • NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]

  • Growing Science. Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Available at: [Link]

  • ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

  • PubChemLite. 2-(4-bromo-1-methyl-1h-pyrazol-5-yl)acetic acid. PubChemLite. Available at: [Link]

  • ResearchGate. (PDF) 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. ResearchGate. Available at: [Link]

  • PubChemLite. 2-(4-bromo-5-methyl-1h-pyrazol-1-yl)acetic acid. PubChemLite. Available at: [Link]

  • SpectraBase. 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • PubChemLite. 2-(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-n-(4-methylpyridin-2-yl)acetamide. PubChemLite. Available at: [Link]

  • SpectraBase. 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • SpectraBase. N-(5-methyl-1,3-thiazol-2-yl)benzamide - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

  • Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Amerigo Scientific. Available at: [Link]

  • PubChem. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

Sources

An In-Depth Technical Guide to (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-67-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a cornerstone scaffold, consistently yielding compounds of significant therapeutic potential. Their inherent structural features offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. This guide focuses on a specific, yet intriguing, member of this family: (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS 345637-67-4). While this molecule is commercially available as a building block, its detailed synthesis, characterization, and biological profile are not extensively documented in publicly accessible literature. This guide, therefore, serves as a foundational resource, compiling essential information and providing a scientifically grounded, hypothetical framework for its synthesis and potential applications. By leveraging established principles of pyrazole chemistry, we aim to equip researchers with the necessary insights to explore the untapped potential of this compound. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that the presented protocols and claims are both scientifically plausible and practically insightful.

Core Molecular Attributes

This compound is a substituted pyrazole carboxylic acid. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold known for its wide range of biological activities.[1][2] The substituents on this core—a bromo group at position 4, a methyl group at position 5, a nitro group at position 3, and an acetic acid moiety at the N1 position—are expected to significantly influence its chemical reactivity and biological function.

PropertyValueSource
CAS Number 345637-67-4[3]
Molecular Formula C₆H₆BrN₃O₄[3]
Molecular Weight 264.04 g/mol [3]
Canonical SMILES CC1=C(C(=NN1CC(=O)O)N(=O)=O)BrN/A
InChI Key FQEKYGLAIHOXBZ-UHFFFAOYSA-N

Strategic Synthesis: A Proposed Pathway

Conceptual Synthesis Workflow

A Ethyl 2-bromoacetoacetate C Ethyl 4-bromo-5-methyl-1H-pyrazol-3-carboxylate A->C Knorr Cyclization B Hydrazine Hydrate B->C E Ethyl 4-bromo-5-methyl-3-nitro-1H-pyrazol-1-carboxylate C->E HNO3/H2SO4 D Nitration G Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate E->G Base, e.g., K2CO3 F N-Alkylation with Ethyl Bromoacetate F->G I This compound G->I Acid or Base Catalysis H Hydrolysis

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazol-3-carboxylate

  • Rationale: The Knorr pyrazole synthesis provides a reliable method for constructing the pyrazole ring from a β-ketoester and a hydrazine.[4]

  • Procedure:

    • To a solution of ethyl 2-bromoacetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of the Pyrazole Ring

  • Rationale: The pyrazole ring can be nitrated, typically at the 3-position, using a mixture of nitric and sulfuric acids. The electron-donating methyl group at position 5 should favor nitration at the adjacent 3-position.

  • Procedure:

    • Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Step 3: N-Alkylation with Ethyl Bromoacetate

  • Rationale: The N-H proton of the pyrazole is acidic and can be deprotonated with a mild base, followed by nucleophilic substitution with an alkyl halide to introduce the acetic acid ester moiety.

  • Procedure:

    • To a solution of the nitrated pyrazole from Step 2 in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq).

    • Add ethyl bromoacetate (1.2 eq) and heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, filter off the base and evaporate the solvent.

    • Purify the resulting ester by column chromatography.

Step 4: Hydrolysis to the Carboxylic Acid

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be achieved under either acidic or basic conditions.

  • Procedure:

    • Dissolve the ester from Step 3 in a mixture of ethanol and water.

    • Add an excess of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield this compound.

Analytical Characterization (Anticipated Data)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR A singlet for the methylene protons of the acetic acid group (~5.0 ppm), a singlet for the methyl group (~2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (~170 ppm), the methylene carbon (~50 ppm), the methyl carbon (~15 ppm), and the pyrazole ring carbons.
FT-IR Characteristic absorptions for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1550 and 1350 cm⁻¹).
Mass Spec The molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Potential Biological Significance and Applications

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-known pharmacophore with a broad range of activities.[1][2][5]

  • Anti-inflammatory and Analgesic: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, with celecoxib being a prominent example.[5]

  • Anticancer: The pyrazole nucleus is present in several compounds investigated for their anticancer activity, targeting various kinases and cellular pathways.[6]

  • Antimicrobial and Antiviral: Substituted pyrazoles have shown promise as antibacterial, antifungal, and antiviral agents.[7][8]

The presence of the nitro group, a known electrophilic pharmacophore, and the carboxylic acid moiety, which can participate in hydrogen bonding and salt formation, suggests that this compound could be a valuable lead for drug discovery programs.[9]

Hypothetical Mechanism of Action Pathway

Given the prevalence of pyrazoles as kinase inhibitors, a plausible, though entirely hypothetical, mechanism of action could involve the inhibition of a signaling pathway critical for cell proliferation or inflammation, such as the EGFR/PI3K/AKT/mTOR pathway.[10]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Ligand Growth Factor Ligand->EGFR Compound This compound Compound->EGFR Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest for chemical and biological exploration. This guide provides a foundational understanding of its core attributes and a plausible synthetic strategy. Future research should focus on the actual synthesis and rigorous characterization of this compound. Subsequently, comprehensive biological screening is warranted to elucidate its pharmacological profile and identify potential therapeutic applications. The insights gained from such studies will be invaluable for the drug discovery community and could pave the way for the development of novel therapeutics based on this promising pyrazole scaffold.

References

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (URL: [Link])

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4341-4347. (URL: [Link])

  • (PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. (URL: [Link])

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. (URL: [Link])

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. (URL: [Link])

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. (URL: [Link])

  • Pyrazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Connect. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (URL: [Link])

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. (URL: [Link])

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid - Sinfoo Biotech. (URL: [Link])

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. (URL: [Link])

  • Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. ScienceDirect. (URL: https://www.sciencedirect.com/science/article/pii/S266622142300003X)
  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (URL: [Link])

  • 2-(4-bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)acetic acid - PubChemLite. (URL: [Link])

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid - PubChemLite. (URL: [Link])

  • N-(5-methyl-1,3-thiazol-2-yl)benzamide - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

Sources

Substituted Nitro-Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of a nitro group onto this scaffold dramatically alters its physicochemical properties, bestowing upon it a unique reactivity profile and a broad spectrum of biological activities and energetic characteristics.[4][5] This technical guide provides a comprehensive overview of substituted nitro-pyrazoles, delving into their synthesis, functionalization, and diverse applications. We will explore the causal relationships behind various synthetic strategies, offering field-proven insights for researchers. Detailed experimental protocols, data-driven comparisons, and visual workflows are provided to ensure both scientific integrity and practical applicability for professionals in drug development and materials research.

The Nitro-Pyrazole Core: A Synthesis of Reactivity and Function

The pyrazole ring can be considered a hybrid of pyrrole and pyridine, with one pyrrole-type nitrogen (a proton donor) and one pyridine-type nitrogen (a proton acceptor).[1] This duality allows pyrazoles to act as both weak acids and bases, a property that is heavily influenced by the nature of its substituents.[1] The introduction of one or more nitro groups, powerful electron-withdrawing moieties, significantly impacts the electronic landscape of the pyrazole ring. This has profound implications for:

  • Acidity and Basicity: The pKa of the pyrazole ring is altered, influencing its behavior in physiological environments and its ability to participate in hydrogen bonding.

  • Reactivity: The electron-deficient nature of the nitro-pyrazole ring makes it susceptible to nucleophilic attack, while also influencing the regioselectivity of further electrophilic substitutions.

  • Biological Activity: The nitro group can act as a key pharmacophore, participating in crucial interactions with biological targets. It is often found in compounds with antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

  • Energetic Properties: For materials science applications, the high nitrogen content and the presence of the nitro group contribute to high heats of formation, density, and detonation performance, making nitro-pyrazoles attractive as energetic materials.[4][5][9]

This guide will navigate the synthetic pathways to access this versatile scaffold and explore its subsequent transformations and applications.

Synthetic Strategies for Substituted Nitro-Pyrazoles

The synthesis of substituted nitro-pyrazoles can be broadly categorized into two main approaches: construction of the nitro-pyrazole ring from acyclic precursors and post-functionalization of a pre-formed pyrazole ring.

Ring Synthesis: Building the Nitro-Pyrazole Core

The most common and versatile methods for constructing the pyrazole ring involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species.[10] The regioselectivity of this reaction is a critical consideration, often dictated by the nature of the substituents on both reactants and the reaction conditions.

This classical approach, often referred to as the Knorr pyrazole synthesis, remains a cornerstone for accessing a wide variety of substituted pyrazoles.[2] The reaction of a hydrazine with a 1,3-diketone can potentially yield two regioisomers.

Causality Behind Regioselectivity: The initial nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons. The regiochemical outcome is influenced by:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack.

  • Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of attack.

  • Reaction Conditions: Acidic or basic catalysis can influence the reaction pathway and, consequently, the final product distribution. For instance, a mild and acid-free condensation using copper (II) nitrate as a catalyst has been reported to provide highly regioselective products.[10]

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles [10]

  • Reactant Preparation: Dissolve the 1,3-diketone (1.0 eq) and the substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add copper (II) nitrate (catalytic amount) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired regioselective pyrazole.

[3+2] Cycloaddition reactions, particularly those involving 1,3-dipoles, offer another powerful route to the pyrazole nucleus. The reaction of a diazo compound with an alkyne or an alkene is a prime example.

Diagram: [3+2] Cycloaddition for Pyrazole Synthesis

G Diazo Diazo Compound (R-C≡N⁺-N⁻-R') TransitionState [3+2] Cycloaddition Transition State Diazo->TransitionState Alkyne Alkyne (R''-C≡C-R''') Alkyne->TransitionState Pyrazole Substituted Pyrazole TransitionState->Pyrazole

Caption: [3+2] Cycloaddition of a diazo compound and an alkyne to form a pyrazole ring.

Post-Functionalization: Nitration of the Pyrazole Ring

Direct nitration of a pre-formed pyrazole ring is a common and effective method for introducing the nitro group. The regioselectivity of this electrophilic aromatic substitution is governed by the existing substituents on the ring.

Causality Behind Regioselectivity in Nitration:

  • Activating/Deactivating Groups: Electron-donating groups (e.g., alkyl, amino) will activate the ring towards nitration and direct the incoming nitro group to specific positions. Conversely, electron-withdrawing groups (including an existing nitro group) will deactivate the ring.

  • Steric Effects: Bulky substituents can hinder the approach of the nitrating agent to adjacent positions.

  • Nitrating Agent: The choice of nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/Ac₂O) can influence the reaction's outcome and severity.

A common strategy involves the nitration of pyrazole to yield N-nitropyrazole, which then undergoes a thermal rearrangement to produce 3-nitropyrazole or 5-nitropyrazole.[5]

Experimental Protocol: Synthesis of 3-Nitropyrazole via Rearrangement [5]

  • N-Nitration: Carefully add pyrazole to a mixture of nitric acid and acetic anhydride at low temperature (e.g., 0 °C).

  • Isolation of N-Nitropyrazole: After the reaction is complete, pour the mixture onto ice and collect the precipitated N-nitropyrazole by filtration.

  • Rearrangement: Dissolve the N-nitropyrazole in a high-boiling organic solvent such as benzonitrile.

  • Heating: Heat the solution at an elevated temperature (e.g., 145 °C) for several hours.

  • Purification: After cooling, the desired 3-nitropyrazole can be isolated and purified by crystallization or chromatography.

Applications of Substituted Nitro-Pyrazoles

The unique properties imparted by the nitro group have led to the exploration of substituted nitro-pyrazoles in diverse fields, most notably in medicinal chemistry and as energetic materials.

Medicinal Chemistry: A Scaffold for Drug Discovery

The pyrazole moiety is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs.[11] The addition of a nitro group can enhance or confer a range of biological activities.

  • Antimicrobial Agents: Nitro-substituted pyrazoles have demonstrated significant activity against various bacteria and fungi. The nitro group is often bioreduced within the microbial cell to generate reactive nitrogen species that are cytotoxic.

  • Anti-inflammatory Agents: Some nitro-pyrazole derivatives have shown potent anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[6]

  • Anticancer Agents: The electron-deficient nature of the nitro-pyrazole ring can make it a target for bioreductive enzymes that are overexpressed in hypoxic tumor environments, leading to selective activation of the drug in cancer cells.[12]

  • Neuroprotective Agents: Certain substituted pyrazoles have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13]

Table 1: Biological Activities of Selected Substituted Nitro-Pyrazoles

Compound ClassSubstituentsBiological ActivityReference
Tetra-substituted pyrazolesNitro on phenol ringEstrogen receptor binding affinity[6][7]
Benzofuran pyrazolesNitro and bromo groupsAntinociceptive (pain inhibition)[11]
8-Nitroquinoline derivativesArylhydrazinesAnticancer (breast and lung cell lines)[14]
Energetic Materials: High Performance and Tunable Properties

Nitrated-pyrazole-based compounds are a significant class of energetic materials due to their high heats of formation, density, and good thermal stability.[4][5][9] The goal in this field is to develop materials with high power but low sensitivity to accidental detonation.

  • High Energy Density Materials (HEDMs): The introduction of multiple nitro groups and other energetic functionalities (e.g., trinitromethyl) onto the pyrazole core can lead to materials with detonation velocities and pressures superior to traditional explosives like RDX.[15]

  • Energetic Salts: Forming salts of acidic nitro-pyrazoles with nitrogen-rich cations (e.g., hydrazinium, aminoguanidinium) is a common strategy to improve thermal stability and detonation performance.[4]

  • Green Energetic Materials: Research is ongoing to develop environmentally friendly synthesis routes and to create energetic materials with reduced toxicity and environmental impact.[5]

Table 2: Energetic Properties of Selected Nitro-Pyrazole Derivatives

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole1.83893135.9[15]
Hydroxylammonium salt of a dinitromethyl-nitropyrazole-8700-
Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole2.10796529.3[15]

Future Perspectives and Conclusion

The field of substituted nitro-pyrazoles continues to be an active area of research. Future efforts will likely focus on:

  • Development of Novel Synthetic Methodologies: Greener, more efficient, and highly regioselective methods for the synthesis and functionalization of nitro-pyrazoles are in high demand.

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how different substitution patterns on the nitro-pyrazole ring influence biological activity will be crucial for the rational design of new drug candidates.

  • Computational Modeling: In silico studies can aid in predicting the energetic properties and biological activities of novel nitro-pyrazole derivatives, thereby accelerating the discovery process.

  • Advanced Materials: The design and synthesis of new energetic materials with an optimal balance of performance and sensitivity will remain a key objective.

Diagram: Workflow for Nitro-Pyrazole Research and Development

G cluster_synthesis Synthesis & Functionalization cluster_application Application Synthesis Ring Synthesis (Cyclocondensation, Cycloaddition) Characterization Structural & Physicochemical Characterization Synthesis->Characterization Functionalization Post-Functionalization (Nitration, etc.) Functionalization->Characterization MedChem Medicinal Chemistry (Drug Discovery) SAR Structure-Activity Relationship (SAR) MedChem->SAR Energetic Energetic Materials Performance Performance Testing Energetic->Performance Characterization->MedChem Characterization->Energetic Optimization Lead Optimization SAR->Optimization

Caption: A generalized workflow for the research and development of substituted nitro-pyrazoles.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC - PubMed Central. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). Organic Letters - ACS Publications. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (2021). ACS Applied Materials & Interfaces. Available at: [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5. (n.d.). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). NIH. Available at: [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. (2020). Dalton Transactions (RSC Publishing). Available at: [Link]

  • The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones. (n.d.). Dalton Transactions (RSC Publishing). Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). SciSpace. Available at: [Link]

  • Overview on Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Nitro-Group-Containing Drugs. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Available at: [Link]

Sources

Introduction: The Significance of Bromo-Nitro-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Bromo-Nitro-Pyrazoles

Abstract: Bromo-nitro-pyrazoles represent a versatile and highly functionalized class of heterocyclic compounds. The presence of both an electron-withdrawing nitro group and a reactive bromo substituent on the pyrazole core imparts a unique combination of properties, making them valuable precursors in medicinal chemistry and pivotal components in the field of energetic materials.[1][2] This guide provides a comprehensive technical overview of the synthesis, crystal structure, spectroscopic signatures, thermal stability, and energetic properties of bromo-nitro-pyrazoles. We delve into the causality behind experimental methodologies, present quantitative data in structured formats, and provide detailed protocols and workflows to support researchers, scientists, and drug development professionals in this specialized area of chemistry.

The pyrazole ring is a foundational five-membered heterocycle renowned for its presence in a wide array of biologically active molecules and functional materials.[1][3] Its derivatization with nitro (-NO₂) groups is a key strategy in the development of high-energy-density materials (HEDMs), as these groups enhance density, heat of formation, and detonation performance.[2][4] The introduction of a bromine (Br) atom further functionalizes the scaffold, offering a versatile handle for subsequent synthetic transformations, such as nucleophilic substitutions and cross-coupling reactions, thereby expanding the molecular diversity accessible from a single precursor.[1]

This dual functionalization makes bromo-nitro-pyrazoles attractive for two primary fields:

  • Energetic Materials: As a subclass of nitropyrazole-based energetic compounds, they are investigated for their potential in explosives, propellants, and pyrotechnics, where high performance, thermal stability, and low sensitivity are paramount.[2][4]

  • Medicinal Chemistry and Organic Synthesis: These compounds serve as powerful building blocks. The nitro group can be reduced to an amine, a key pharmacophore, while the bromine atom allows for the introduction of complex molecular fragments. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3]

This guide will systematically explore the properties that underpin these applications, providing both theoretical understanding and practical, field-proven insights.

Synthesis of Bromo-Nitro-Pyrazoles

The synthesis of bromo-nitro-pyrazoles can be approached through various routes, often involving either the nitration of a pre-existing bromo-pyrazole or the bromination of a nitrated pyrazole. A common and effective strategy involves multi-step sequences starting from accessible precursors. One such pathway is the [3+2] cycloaddition reaction, which is a powerful method for constructing the pyrazole ring itself.[5]

General Synthetic Strategies
  • Cycloaddition Reactions: The reaction of nitrylimines with suitable dienophiles can lead to the formation of the pyrazole core, with the nitro and bromo substituents introduced either on the starting materials or in subsequent steps.[5]

  • Oxidative Aromatization: Pyrazoline intermediates, formed from the condensation of hydrazines with α,β-unsaturated carbonyl compounds, can be oxidized to the corresponding pyrazole. Bromine (Br₂) is often used as the oxidizing agent, which can sometimes lead to concurrent ring bromination.[6]

  • Direct Halogenation/Nitration: The pyrazole ring can undergo electrophilic substitution. However, controlling the regioselectivity of both bromination and nitration on an unsubstituted pyrazole can be challenging and often results in a mixture of isomers. The directing effects of existing substituents are therefore critical.

Exemplary Synthesis Protocol: 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole

This protocol details the synthesis via a [3+2] cycloaddition followed by elimination, adapted from the literature.[5] The causality behind this choice is the high regioselectivity and yield afforded by the specific reaction partners.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve N-(4-bromophenyl)-C-phenylnitrylimine (1.0 equivalent) and (E)-3,3,3-trichloro-1-nitroprop-1-ene (1.1 equivalents) in dry benzene.

  • Reaction Initiation: Add triethylamine (Et₃N) (1.5 equivalents) to the solution. The base facilitates the in-situ formation of the active dipole for cycloaddition and promotes the subsequent elimination step.

  • Reaction Monitoring: Stir the reaction mixture at 25°C for 6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and other water-soluble impurities. Evaporate the solvent in vacuo.

  • Purification: The resulting semi-solid mass is washed with cold petroleum ether. Further purification is achieved by column chromatography on silica gel, using a mobile phase of cyclohexane:ethyl acetate (9:1 v/v).

  • Crystallization: The purified product is crystallized from ethanol to yield 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole as a white amorphous solid.[5]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Intermediate cluster_product Final Product Nitrylimine N-(4-bromophenyl)-C-phenylnitrylimine Cycloadduct Primary [3+2] Cycloadduct (Unstable Pyrazoline) Nitrylimine->Cycloadduct Nitropropene (E)-3,3,3-trichloro-1-nitroprop-1-ene Nitropropene->Cycloadduct Solvent Benzene, 25°C Base Triethylamine (Et3N) FinalProduct 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole Cycloadduct->FinalProduct  -CHCl3 (Elimination)

Caption: Synthesis of 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole.

Core Physicochemical Properties

The interplay between the pyrazole ring, the bromo substituent, and the nitro group governs the compound's physical and chemical behavior.

Crystal Structure and Supramolecular Chemistry

The arrangement of molecules in the solid state is fundamental to properties like density, thermal stability, and sensitivity (for energetic materials). X-ray diffraction studies reveal that bromo-nitro-pyrazoles often crystallize in common space groups like the monoclinic P2₁/c.[1][7]

A case study of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate demonstrates the critical role of non-covalent interactions.[1][7] Its crystal structure is stabilized by an extensive network of hydrogen bonds involving the pyrazole N-H donor, the carboxylic acid group, the nitro group acceptors, and solvated water molecules.[1] These interactions dictate the molecular packing, often forming distinct layers within the crystal lattice. The strength and dimensionality of these networks are a key determinant of the material's stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton on the pyrazole ring typically appears as a singlet in the aromatic region. The chemical shifts are influenced by the electronic effects of the bromo and nitro groups. For example, in 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, the C-H proton of the pyrazole ring is observed as a singlet at 8.76 ppm, shifted downfield due to the adjacent nitro group.[5]

    • ¹³C NMR: The carbon atoms of the pyrazole ring exhibit distinct signals. The carbon bearing the nitro group is often significantly deshielded.[5] Computational studies using methods like GIAO/B3LYP can accurately predict ¹³C and ¹⁵N chemical shifts, aiding in structural assignment.[8]

  • Infrared (IR) Spectroscopy:

    • The presence of the nitro group is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically found around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

    • Vibrations corresponding to C=C, C=N, and N-N bonds of the pyrazole ring are also observed in the fingerprint region.[5]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass of the molecular ion.[5]

Thermal Stability and Decomposition

For applications in energetic materials, thermal stability is a critical safety and performance parameter. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[9][10] Nitropyrazoles are generally noted for their good thermal stability.[2][11]

The decomposition temperature is highly dependent on the number and position of nitro groups, as well as the overall molecular structure and intermolecular interactions. For instance, the decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation of an adjacent carbon atom by a nitro group.[10] Strong hydrogen bonding networks in the crystal lattice can help to stabilize the molecule, often leading to higher decomposition temperatures.

Energetic Properties

The energetic performance of these compounds is a function of several key parameters:

  • Density (ρ): Higher density is desirable as it correlates with higher detonation velocity and pressure. It is largely determined by the molecular structure and the efficiency of crystal packing.[2] The presence of heavy bromine atoms and dense nitro groups contributes favorably.

  • Heat of Formation (HOF): A high positive heat of formation is beneficial for energetic performance. The pyrazole ring itself has a positive HOF, which is further increased by the introduction of nitro groups.[2]

  • Oxygen Balance (OB): This parameter indicates how much oxygen is available for the complete combustion of the carbon and hydrogen atoms in the molecule. While bromo-nitro-pyrazoles are typically oxygen-deficient, their performance can be tailored in formulations.

  • Detonation Velocity (D) and Pressure (P): These are the ultimate measures of explosive performance. They can be predicted using empirical equations (like Kamlet-Jacobs) or more advanced software (like EXPLO5) based on density and heat of formation.[11][12] Certain nitropyrazole derivatives have shown detonation properties comparable to established explosives like RDX.[12]

Data Summary

The following tables summarize key physicochemical properties for selected bromo-nitro-pyrazole derivatives based on available literature data.

Table 1: General Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)Reference(s)
4-Bromo-3-nitro-1H-pyrazoleC₃H₂BrN₃O₂191.97197-1982.156[1][13]
3-Bromo-1-methyl-4-nitro-1H-pyrazoleC₄H₄BrN₃O₂206.00N/AN/A[14]
1-(4-bromophenyl)-3-phenyl-5-nitropyrazoleC₁₅H₁₀BrN₃O₂344.17 (Calculated)189-194N/A[5]
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acidC₄H₂BrN₃O₄235.97N/AN/A[7]

Table 2: Crystallographic Data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrateMonoclinicP2₁/c7.177(2)11.0506(10)14.0569(12)97.355(3)[7][15]
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide solvateMonoclinicP2₁/c6.8751(6)11.0506(10)14.0569(12)97.355(3)[15]

Standard Characterization Workflow

The validation of a newly synthesized bromo-nitro-pyrazole requires a systematic, multi-technique approach to unambiguously determine its structure and purity.

Step-by-Step Methodology:

  • Initial Purification: Perform column chromatography and/or recrystallization to obtain a pure, homogenous sample.

  • Structural Confirmation (Spectroscopy):

    • Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and substitution pattern.

    • Run IR spectroscopy to verify the presence of key functional groups, especially the nitro group.

    • Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the purity of the sample.

  • Solid-State Characterization:

    • If suitable single crystals can be grown, perform Single-Crystal X-ray Diffraction to determine the exact molecular structure and analyze the crystal packing and intermolecular interactions.

    • Conduct TGA/DSC analysis to assess thermal stability and identify decomposition or phase transition temperatures.

Sources

An Investigator's Guide to the Mechanistic Elucidation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a distinct entity within this class, characterized by its unique substitution pattern which suggests a potential for novel biological activity. To date, the specific mechanism of action for this compound remains uncharacterized in publicly accessible literature. This technical guide, therefore, serves as a comprehensive roadmap for researchers aiming to elucidate its biological function. We will explore potential mechanisms of action based on the established activities of structurally related pyrazole derivatives, and provide detailed, field-proven experimental protocols for its systematic investigation, from initial phenotypic screening to definitive target identification and validation.

Introduction: The Pyrazole Acetic Acid Moiety - A Privileged Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its inherent chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a "privileged scaffold" in drug discovery[3]. The addition of an acetic acid side chain introduces a carboxylic acid functional group, which can serve as a key interaction point with biological targets, often mimicking a natural substrate or acting as a pharmacophore.

The subject of this guide, this compound, presents a unique combination of substituents:

  • Bromo Group (Position 4): Halogenation can significantly modulate the electronic properties and lipophilicity of a molecule, potentially enhancing binding affinity to a target protein.

  • Methyl Group (Position 5): This group can provide steric bulk and influence the orientation of the molecule within a binding pocket.

  • Nitro Group (Position 3): The strong electron-withdrawing nature of the nitro group can impact the pKa of the pyrazole ring and introduce potential for specific interactions, such as hydrogen bonding or charge-transfer interactions.

Given the diverse bioactivities of pyrazole derivatives, a systematic and multi-faceted approach is essential to unravel the mechanism of action of this specific compound.

Postulated Mechanisms of Action and Biological Targets

Based on the known activities of related pyrazole-containing molecules, we can hypothesize several potential mechanisms of action for this compound. These hypotheses will form the basis of our proposed experimental investigation.

Anti-inflammatory Activity via Enzyme Inhibition

Numerous pyrazole derivatives exhibit anti-inflammatory properties[3]. A plausible mechanism is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or 5-lipoxygenase (5-LOX). The acetic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Anticancer Activity via Kinase Inhibition or Pathway Modulation

The EGFR/PI3K/AKT/mTOR signaling cascade is a critical pathway in many cancers, and pyrazole derivatives have been shown to inhibit its components[1][4]. The nitro group on the pyrazole ring could potentially interact with key residues in the ATP-binding pocket of kinases within this pathway.

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity[5][6]. Potential mechanisms include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The lipophilic nature of the bromo- and methyl-substituted pyrazole core could facilitate its passage through microbial cell membranes.

Herbicidal Activity via Enzyme Inhibition

Substituted pyrazoles are known to act as herbicides by inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO)[7]. While this may not be a primary focus for drug development professionals, it represents a potential and well-characterized mechanism for this class of compounds.

A Systematic Experimental Workflow for Mechanistic Elucidation

The following sections outline a logical and comprehensive experimental workflow to investigate the mechanism of action of this compound.

Phase 1: Initial Phenotypic Screening and Bioactivity Profiling

The initial step is to perform broad phenotypic screening to identify the primary biological effect of the compound.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins and genetic backgrounds), bacterial strains (Gram-positive and Gram-negative), and fungal strains.

  • Assay Principle: Employ a cell viability assay, such as the MTT or CellTiter-Glo® assay, to quantify the cytotoxic or cytostatic effects of the compound.

  • Procedure: a. Plate cells or microorganisms in 96-well or 384-well plates at an appropriate density. b. Treat with a serial dilution of this compound (e.g., from 100 µM to 1 nM). c. Incubate for a predetermined period (e.g., 48-72 hours for cancer cells, 24 hours for microbes). d. Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) for each cell line or strain.

Data Presentation: Bioactivity Profile

Cell Line / StrainIC50 / MIC (µM)
Cancer Cell Lines
MCF-7 (Breast)Experimental Data
A549 (Lung)Experimental Data
HCT116 (Colon)Experimental Data
Bacterial Strains
Staphylococcus aureusExperimental Data
Escherichia coliExperimental Data
Fungal Strains
Candida albicansExperimental Data
Phase 2: Target Class Identification

Based on the results of the phenotypic screen, the next phase focuses on narrowing down the potential target class. For instance, if significant anticancer activity is observed, the focus will shift towards identifying the underlying molecular mechanism.

Experimental Protocol: Kinase Inhibition Profiling

  • Assay Principle: Utilize a commercial kinase panel screen (e.g., from companies like Reaction Biology or Eurofins) to assess the inhibitory activity of the compound against a broad range of human kinases.

  • Procedure: a. Provide the compound to the service provider at a specified concentration (e.g., 10 µM). b. The provider will perform in vitro kinase activity assays using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.

  • Data Analysis: The results will be reported as the percentage of inhibition for each kinase at the tested concentration. "Hits" are typically defined as kinases with >50% inhibition.

Experimental Protocol: Macromolecular Synthesis Assay

If antimicrobial activity is observed, this assay can help determine if the compound interferes with the synthesis of DNA, RNA, protein, or the cell wall.

  • Assay Principle: Treat bacterial cells with the compound in the presence of radiolabeled precursors for each macromolecule ([3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]N-acetylglucosamine for peptidoglycan).

  • Procedure: a. Grow a mid-log phase bacterial culture. b. Aliquot the culture into tubes and add the compound at a concentration that inhibits growth (e.g., 2x MIC). c. Add the respective radiolabeled precursor to each tube. d. Incubate for a short period. e. Precipitate the macromolecules using trichloroacetic acid (TCA). f. Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in treated samples to untreated controls. A significant reduction in incorporation for a specific precursor suggests that the corresponding pathway is inhibited.

Phase 3: Definitive Target Identification and Validation

Once a target class or pathway is identified, the next step is to pinpoint the specific molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

  • Principle: Chemically modify the compound to create a probe that can be used to "pull down" its binding partners from a cell lysate.

  • Procedure: a. Probe Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin). b. Affinity Purification: Incubate the biotinylated probe with a cell lysate. c. Add streptavidin-coated beads to capture the probe and any bound proteins. d. Wash the beads to remove non-specific binders. e. Elute the bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Validation: Validate the identified targets using techniques such as:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and the purified target protein.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in intact cells.

    • Genetic knockdown (siRNA/shRNA) or knockout (CRISPR): To determine if reducing the expression of the target protein phenocopies the effect of the compound.

Visualization of Key Concepts

Diagram 1: Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

A potential mechanism of action targeting the PI3K/AKT/mTOR pathway.

Diagram 2: Experimental Workflow for Target Identification

G A Phase 1: Phenotypic Screening (e.g., Cell Viability) B Phase 2: Target Class Identification (e.g., Kinase Panel, Macromolecular Synthesis) A->B C Phase 3: Definitive Target Identification (e.g., Affinity Pulldown-MS) B->C D Target Validation (SPR, CETSA, Knockdown) C->D E Mechanism of Action Elucidated D->E

A systematic workflow for elucidating the mechanism of action.

Conclusion

While the precise mechanism of action of this compound is currently undefined, its chemical structure, embedded within the pharmacologically rich pyrazole class, strongly suggests a high potential for novel biological activity. This guide provides a robust, hypothesis-driven framework for its investigation. By employing a systematic and multi-pronged experimental approach, researchers can effectively navigate the complexities of mechanistic elucidation, moving from broad phenotypic observations to the identification and validation of specific molecular targets. The insights gained from such studies will be invaluable in determining the therapeutic potential of this and other related pyrazole derivatives.

References

  • Benchchem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8.
  • Sigma-Aldrich. (n.d.). [(2,5-Dimethyl-2H-pyrazole-3-carbonyl)-amino]-acetic acid.
  • Vulcanchem. (n.d.). 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid.
  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. [Link]

  • ACS Publications. (2025-09-22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Amerigo Scientific. (n.d.). Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
  • Sinfoo Biotech. (n.d.). (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid.
  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • PubChemLite. (n.d.). 2-(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-n-(4-methylpyridin-2-yl)acetamide.
  • (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid.
  • Echemi. (n.d.). [3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid.
  • NIH. (n.d.). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • PubMed Central. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • Benchchem. (n.d.). 1-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-(2-furoyl)piperazine.
  • Santa Cruz Biotechnology. (n.d.). (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid.
  • Matrix Scientific. (n.d.). [3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid.

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Functionalized Pyrazole Compounds

For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in the synthesis of novel therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a versatile and privileged scaffold, lending itself to a vast array of functionalizations that unlock a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive exploration of the pharmacological significance of functionalized pyrazole compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

The Architectural Advantage of the Pyrazole Ring

The chemical properties of the pyrazole ring are fundamental to its success as a pharmacophore. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and can serve as a hydrogen bond acceptor.[4][5] This dual nature allows pyrazole-containing molecules to form specific and robust interactions with biological targets. Furthermore, the aromaticity of the pyrazole ring contributes to its metabolic stability, a desirable characteristic for any drug candidate.[6] The ability to readily functionalize the carbon and nitrogen atoms of the pyrazole core allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling chemists to optimize compounds for potency, selectivity, and pharmacokinetic profiles.[1]

A Spectrum of Therapeutic Applications

Functionalized pyrazole derivatives have demonstrated efficacy across a remarkable range of therapeutic areas.[7][8][9] This is a testament to the scaffold's ability to be tailored to interact with a diverse set of biological targets.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

Perhaps the most well-known application of pyrazole-based drugs is in the treatment of inflammation. The selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, is a prime example of a successful pyrazole-containing anti-inflammatory drug.[2][10] The mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme that plays a protective role in the gastrointestinal tract and platelets.[7]

Several studies have elucidated the structure-activity relationships for pyrazole-based COX-2 inhibitors. For instance, some derivatives have shown potent COX-2 inhibitory activity with IC50 values in the nanomolar range.[7] The selectivity for COX-2 over COX-1 is a key attribute, and compounds with high selectivity indices are sought after to minimize gastrointestinal side effects.[7]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The fight against cancer has seen the emergence of numerous pyrazole-containing compounds with potent antiproliferative activities.[8][11][12] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of p53-MDM2 interaction, and induction of apoptosis.[11][13] For example, some pyrazole derivatives have shown promising anticancer effects against cell lines such as A549 (lung), HCT-116 (colon), and MCF-7 (breast) with IC50 values in the low micromolar range.[7][14][15]

One notable mechanism is the inhibition of Heat shock protein 90 (Hsp90), a chaperone protein that is crucial for the stability and function of many oncoproteins.[13] The discovery of 3,4-diaryl pyrazoles as Hsp90 inhibitors has paved the way for the development of novel anticancer agents.[13]

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Functionalized pyrazoles have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[7][16] Some derivatives have demonstrated potent inhibition of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[16] The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.[17]

Neuroprotection and Cannabinoid Receptor Modulation

The versatility of the pyrazole scaffold extends to the central nervous system. Certain functionalized pyrazoles have been investigated for their neuroprotective effects.[18] Additionally, a significant body of research has focused on pyrazole derivatives as cannabinoid receptor antagonists.[19][20][21] These compounds, such as SR141716A, have been instrumental in characterizing the cannabinoid receptor system and hold therapeutic potential for antagonizing the side effects of cannabinoids.[19][20][21] Structure-activity relationship studies have identified key structural features required for potent and selective CB1 receptor antagonism, including specific substitutions at the 1, 3, and 5-positions of the pyrazole ring.[19][20][21]

Experimental Evaluation of Biological Activity

The validation of the biological activity of functionalized pyrazole compounds relies on a suite of robust in vitro and in vivo assays.

In Vitro Assays

A fundamental step in drug discovery is the in vitro evaluation of a compound's activity against a specific target or in a cellular context.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, with a final DMSO concentration typically not exceeding 0.5%. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Assay: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Models

Promising compounds identified from in vitro screening are further evaluated in animal models to assess their efficacy, pharmacokinetics, and safety. For anti-inflammatory activity, the carrageenan-induced rat paw edema model is commonly used.[7] For anticancer activity, tumor xenograft models in immunocompromised mice are employed.[13]

Quantitative Data Summary

The following table summarizes representative biological activity data for various functionalized pyrazole compounds from the literature.

Compound ClassTarget/AssayRepresentative IC50/MIC ValuesReference
Anti-inflammatoryCOX-2 Inhibition0.034 - 0.052 µM[7]
AnticancerA549, HCT-116, MCF-7, HT-29 cell lines1.764 - 4.496 µM[7]
Anticancerp53-MDM2 InhibitionFP-IC50 = 29.22 µM[11]
AntibacterialGram-positive & Gram-negative bacteria1 - 64 µg/mL[16]
Cannabinoid AntagonistCB1 Receptor BindingVaries based on substitution[19][20][21]

Visualizing the Path to Discovery

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Synthesis Synthesis of Functionalized Pyrazoles Target_Assay Target-Based Assays (e.g., Enzyme Inhibition) Synthesis->Target_Assay Initial Screening Cell_Assay Cell-Based Assays (e.g., MTT, Antimicrobial) Target_Assay->Cell_Assay Confirmation Animal_Models Animal Models of Disease (e.g., Xenografts, Inflammation) Cell_Assay->Animal_Models Promising Candidates SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Data for SAR PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Efficacy & Safety Lead_Opt Lead Optimization SAR->Lead_Opt Design Iteration Lead_Opt->Synthesis Synthesize New Analogs

Caption: A generalized workflow for the discovery and development of bioactive pyrazole compounds.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Functionalized Pyrazole (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibition

Caption: Mechanism of action of pyrazole-based COX-2 inhibitors in the inflammatory pathway.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of new drugs.[6][22] Its inherent chemical properties and synthetic tractability make it a highly attractive starting point for medicinal chemists.[1] Future research will likely focus on the development of pyrazole derivatives with novel mechanisms of action, improved selectivity profiles, and the ability to overcome drug resistance. The application of computational methods, such as molecular docking and virtual screening, will undoubtedly accelerate the identification of new lead compounds. As our understanding of disease biology deepens, the versatility of the functionalized pyrazole core will ensure its enduring legacy in the field of drug discovery.

References

  • Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776.
  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). MDPI. [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives. (2016). PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. (2016). PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). ACS Publications. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Taylor & Francis Online. [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (2006). PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PubMed Central. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Review: biologically active pyrazole derivatives. (2017). Semantic Scholar. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science Publishers. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2025). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Characterization of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2][3] This has made them one of the most important classes of drug targets.[4] The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of various kinases.[1][2][5] A vast number of pyrazole derivatives have been investigated and developed as potent kinase inhibitors, targeting a wide array of kinases such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR-2.[1][6][7] This application note describes a comprehensive workflow for the characterization of a novel pyrazole derivative, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, as a potential kinase inhibitor.

Compound Profile: this compound

Property Value
IUPAC Name This compound
CAS Number 345637-67-4[8]
Molecular Formula C₆H₆BrN₃O₄
Molecular Weight 279.04 g/mol
Chemical Structure (Structure available from public chemical databases)

The structural features of this compound, including the substituted pyrazole core, suggest its potential as an ATP-competitive kinase inhibitor. The nitro group, in particular, has been shown in some series of pyrazole-based inhibitors to be an optimal substituent for activity against certain kinases like Aurora A.[1]

Experimental Rationale and Workflow

The characterization of a novel kinase inhibitor requires a multi-step approach to determine its potency, selectivity, and mechanism of action. A typical workflow involves an initial screen to identify potential kinase targets, followed by dose-response studies to determine the IC₅₀ value, and finally, mechanistic assays to understand how the inhibitor interacts with the kinase.

experimental_workflow cluster_screening Initial Screening cluster_potency Potency Determination cluster_mechanism Mechanism of Action a Single-Dose Kinase Panel Screen b 10-Point Dose-Response Curve (IC50) a->b Identified Hits c ATP Competition Assay b->c Confirmed Activity d Cell-Based Assay (Target Engagement) c->d ATP-Competitive

Figure 1: A generalized workflow for the characterization of a novel kinase inhibitor.

Protocol 1: Initial Kinase Panel Screening

To identify the potential kinase targets of this compound, a broad kinase panel screen is recommended. This provides a preliminary assessment of the compound's selectivity.[4][9]

Principle: A single high concentration of the test compound is assayed against a large panel of purified kinases. The percent inhibition is calculated relative to a vehicle control.

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • Kinase panel (e.g., a commercial panel of over 50 kinases)[4]

  • Respective kinase substrates and buffers

  • ATP

  • ADP-Glo™ Kinase Assay Kit or similar luminescence-based assay system[10][11]

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a working solution for a final assay concentration of 10 µM.

  • Assay Plate Preparation: In a 384-well plate, add the test compound, positive control inhibitor (e.g., Staurosporine), and vehicle control (DMSO) to the appropriate wells.

  • Kinase Reaction: Add the kinase, its specific substrate, and assay buffer to each well. Allow a brief pre-incubation (e.g., 10 minutes) at room temperature to permit compound binding to the kinase.

  • Initiation: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and protocol.[10] This involves two steps: first, adding the ADP-Glo™ Reagent to deplete unused ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.

Protocol 2: IC₅₀ Determination for Lead Targets

For kinases showing significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[9]

Principle: The assay is performed with serial dilutions of the inhibitor to determine the concentration required to inhibit 50% of the kinase activity.

Materials:

  • Same as Protocol 1, with the selected "hit" kinases.

Procedure:

  • Compound Dilution: Prepare a 10-point serial dilution series of this compound in DMSO, typically using a 1:3 dilution factor starting from a high concentration (e.g., 100 µM).

  • Assay Setup: The assay is set up as described in Protocol 1, but with the different concentrations of the inhibitor.

  • Data Analysis: Plot the luminescence signal (or percent inhibition) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Hypothetical Data Presentation:

Kinase TargetIC₅₀ (nM) for this compoundIC₅₀ (nM) for Staurosporine (Control)
Aurora A1508
CDK2/Cyclin A45025
VEGFR-2>10,00012
EGFR>10,00015

Protocol 3: ATP Competition Assay

To determine if this compound acts as an ATP-competitive inhibitor, the IC₅₀ is determined at various ATP concentrations.

Principle: For an ATP-competitive inhibitor, the apparent IC₅₀ value will increase as the concentration of ATP in the assay increases.

Materials:

  • Same as Protocol 2, focusing on a primary target (e.g., Aurora A).

Procedure:

  • Assay Setup: Perform the IC₅₀ determination as described in Protocol 2.

  • Varying ATP: Repeat the experiment with different concentrations of ATP, typically spanning from a low concentration (e.g., 10 µM) to a high concentration (e.g., 1 mM). It is best to use ATP concentrations around the Kₘ for the specific kinase.[12]

  • Data Analysis: Plot the determined IC₅₀ values against the corresponding ATP concentrations. A linear relationship is indicative of ATP-competitive inhibition. This data can also be used to calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.[9]

Context: The Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[13] Inhibiting Aurora kinases can lead to defects in chromosome segregation and ultimately, apoptosis in cancer cells.

signaling_pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Mitotic Entry G1 G1 Phase M->G1 Cytokinesis AuroraA Aurora A Kinase AuroraA->M Regulates Spindle Assembly Inhibitor This compound Inhibitor->AuroraA Inhibits

Figure 2: Simplified diagram of Aurora A kinase function in mitosis and the point of intervention for an inhibitor.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the consistent use of appropriate controls:

  • Positive Control: A known potent, non-selective inhibitor like Staurosporine validates that the assay system is working correctly.

  • Negative Control: The vehicle (DMSO) establishes the baseline for 0% inhibition.

  • "No Kinase" Control: Wells lacking the kinase enzyme are used to determine background signal.

  • Structurally Unrelated Inhibitor: To confirm on-target effects in cell-based follow-up studies, a structurally different inhibitor for the same kinase should be used to see if it produces the same phenotype.[14]

Conclusion and Future Directions

This application note provides a detailed framework for the initial biochemical characterization of this compound as a kinase inhibitor. Based on the hypothetical data, this compound shows promising activity against Aurora A kinase in an ATP-competitive manner.

Further steps would involve:

  • Cell-Based Assays: Confirming target engagement and phenotypic effects in relevant cancer cell lines.[14]

  • Broad Kinome Profiling: A more extensive screen to fully understand the selectivity profile.[9]

  • In Vivo Studies: Evaluating the compound's pharmacokinetics, pharmacodynamics, and efficacy in animal models.[4]

These protocols provide a robust foundation for researchers in drug discovery to evaluate novel pyrazole-based compounds and advance the development of new targeted therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. [Link]

  • Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2006). Biochemistry. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011). PubMed Central. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. (n.d.). Sinfoo Biotech. [Link]

  • Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. (2009). PubMed. [Link]

Sources

Protocol for the Dissolution of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid for In Vitro and In Vivo Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a detailed methodological guide for the solubilization of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (CAS: 345637-67-4). Pyrazole derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research due to their diverse biological activities.[1][2] The successful implementation of this compound in experimental assays is critically dependent on its proper dissolution to achieve a stable, homogenous stock solution. This note outlines the physicochemical properties of the target compound, provides validated, step-by-step protocols for dissolution in both organic and aqueous systems, and offers guidance on solution storage and troubleshooting. The causality behind solvent selection and procedural steps is explained to ensure scientific integrity and experimental reproducibility.

Pre-Dissolution Analysis and Compound Profile

A thorough understanding of the compound's chemical structure is paramount to developing a successful dissolution strategy.[3] The structure of this compound contains several functional groups that dictate its solubility characteristics:

  • Carboxylic Acid Moiety (-COOH): This acidic group allows for deprotonation in the presence of a base to form a highly polar and water-soluble carboxylate salt.[4] This is the primary mechanism for aqueous solubilization.

  • Pyrazole Core: The heterocyclic pyrazole ring system generally exhibits moderate polarity and is more soluble in organic solvents than in water.[5][6]

  • Bromo (-Br) and Methyl (-CH₃) Substituents: These groups increase the molecule's lipophilicity and molecular weight, which tends to decrease aqueous solubility.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group contributes to the compound's crystalline nature and often reduces its solubility in water.[7][8] Aromatic nitro compounds can also impart toxicity and light sensitivity.[9][10]

Based on this analysis, the compound is predicted to be a crystalline solid with low solubility in neutral water but soluble in polar aprotic organic solvents and aqueous bases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
CAS Number 345637-67-4[11]
Molecular Formula C₆H₆BrN₃O₄Calculated
Molecular Weight 279.03 g/mol Calculated
Appearance Predicted to be a crystalline solid (e.g., off-white to yellow powder).Inferred from related pyrazole structures.[5]
Predicted Solubility Soluble in DMSO, DMF. Sparingly soluble in ethanol. Poorly soluble in water.Based on structural analysis.[3][5][7]

Prior to any work, always consult the manufacturer-provided Certificate of Analysis (CoA) for lot-specific data on purity and physical appearance. [3]

Safety and Handling Precautions

Given the presence of bromo and nitro functional groups, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of fine particulates.[12]

  • Chemical Hazards: Aromatic nitro compounds can be irritants and may have other toxicological properties.[7][13] Avoid skin and eye contact.

Primary Dissolution Protocol: High-Concentration Organic Stock

For most cell-based assays and high-throughput screening, a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is the industry standard due to its high solvating power.[3]

Materials
  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Class A volumetric flask

  • Sterile, amber (light-blocking) polypropylene or glass vials

  • Vortex mixer and/or sonicator

Step-by-Step Methodology
  • Equilibration: Allow the vial of the compound and the bottle of DMSO to come to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound required to prepare a stock solution of the desired concentration (e.g., 10 mM). The formula is:

    • Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000

    • Example for 5 mL of a 10 mM stock: Mass (mg) = 10 mM x 5 mL x 279.03 g/mol / 1000 = 13.95 mg

  • Weighing: Tare a clean weigh boat on an analytical balance. Carefully weigh the calculated mass of the compound. Record the exact mass.[3]

  • Initial Solubilization: Quantitatively transfer the weighed solid into the Class A volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Dissolution: Cap the flask and vortex thoroughly. If dissolution is slow, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied, but monitor carefully to avoid compound degradation.

  • Final Volume Adjustment: Once the solid is completely dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Homogenization & Aliquoting: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.[3] Dispense the stock solution into single-use aliquots in sterile, clearly labeled amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

  • Storage: Store aliquots at -20°C or -80°C for long-term stability.

Alternative Protocol: Aqueous Stock Solution via pH Adjustment

For experiments where DMSO may interfere with the biological system, an aqueous stock can be prepared by leveraging the acidic nature of the compound.

Materials
  • This compound

  • Deionized water or a suitable buffer (e.g., PBS)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Magnetic stir plate and stir bar

  • Calibrated pH meter

Step-by-Step Methodology
  • Suspension: Weigh the desired mass of the compound and add it to a beaker containing approximately 80% of the final desired volume of water or buffer. The compound will likely not dissolve and will form a suspension.

  • Titration: While stirring vigorously, add 1 M NaOH dropwise to the suspension.

  • Observation: Continue adding NaOH slowly until all the solid material has dissolved. The solution should become clear. This occurs as the carboxylic acid is deprotonated to form the more soluble sodium salt.[4]

  • pH Adjustment: Check the pH of the solution. If necessary, adjust to the desired pH for your experiment using 1 M NaOH or 1 M HCl. Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.

  • Final Volume: Transfer the solution to a volumetric flask and add water/buffer to the final volume.

  • Sterilization & Storage: If for cell culture use, sterile-filter the final solution through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C.

Data Presentation and Visualization

Solvent Selection Guide

Table 2: Comparison of Recommended Solvents

SolventTypical Stock Conc.AdvantagesDisadvantages
DMSO 10-50 mMHigh solvating power for a wide range of compounds.[3] Miscible with aqueous media.Can be toxic to some cell lines at >0.5% (v/v). May interfere with certain assays.
Aqueous Base (e.g., NaOH) 1-10 mMAvoids organic solvents. Ideal for in vivo or sensitive cell-based work.Solubility is pH-dependent; precipitation risk if buffer pH changes. Potential for hydrolysis over long-term storage.
Ethanol 1-5 mMLess toxic than DMSO for many cell types. Volatile and easily removed.Lower solvating power than DMSO.[5] May not achieve high concentrations.
DMF 10-50 mMHigh solvating power, similar to DMSO.Higher toxicity than DMSO; not typically used for cell-based assays.
Experimental Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

G start Start: Need to dissolve This compound q_dmso Is DMSO acceptable in the downstream experiment? start->q_dmso protocol_dmso Use Protocol 3.0: Prepare high-concentration stock in DMSO. q_dmso->protocol_dmso Yes q_conc Is a high concentration (>10 mM) required? q_dmso->q_conc No end_point Proceed to Experiment protocol_dmso->end_point protocol_aqueous Use Protocol 4.0: Prepare aqueous stock via pH adjustment. q_conc->protocol_aqueous No protocol_ethanol Consider alternative organic solvent like Ethanol. (Lower concentration likely) q_conc->protocol_ethanol Yes protocol_aqueous->end_point protocol_ethanol->end_point

Caption: Decision workflow for solvent selection.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient solvent volume or low ambient temperature. Compound may have very low solubility.1. Ensure calculations are correct. 2. Apply gentle heating (37°C) or sonicate for a longer duration. 3. Attempt dissolution at a lower concentration.
Precipitate forms when adding aqueous stock to media. The final concentration exceeds the aqueous solubility limit. The pH of the media is too low, causing the protonated (less soluble) form to crash out.1. Prepare a more dilute stock solution. 2. Perform a serial dilution of the stock into the media. 3. Ensure the buffer capacity of the final medium is sufficient to maintain a basic pH.
Stock solution changes color over time. Compound degradation, possibly due to light exposure or reaction with the solvent.1. Store aliquots protected from light in amber vials.[3] 2. Prepare fresh stock solutions more frequently. 3. Confirm the purity of the solvent used.

References

  • Solubility of Things. Pyrazole.
  • Protocols Online. (2012). Making stock acid and base solutions.
  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis.
  • ResearchGate. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives.
  • RSC Publishing. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Ssekajja Samuel. (2021). How to prepare solutions(Acid) from stock solution. YouTube.
  • BenchChem. Application Note: A Protocol for the Preparation of Stock Solutions of [Compound].
  • Sinfoo Biotech. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid.
  • ResearchGate. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • PubChem. 4-Bromo-3-methyl-1H-pyrazole. National Center for Biotechnology Information.
  • Multidisciplinary Digital Publishing Institute (MDPI). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Multidisciplinary Digital Publishing Institute (MDPI). (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • National Center for Biotechnology Information (NIH). (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. Aromatic Nitro and Amino Compounds.

Sources

Application Notes and Protocols for the In Vivo Evaluation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2][3] The novel compound, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (hereinafter referred to as Cmpd-X), represents a new chemical entity with unexplored therapeutic potential. Its pyrazole core, substituted with a bromo group, a nitro group, and an acetic acid moiety, suggests the possibility of various biological activities.[4]

These application notes provide a comprehensive, tiered framework for the in vivo evaluation of Cmpd-X. The proposed experimental design is grounded in established principles of preclinical drug development, emphasizing scientific rigor, ethical considerations, and a logical progression from foundational safety and pharmacokinetic assessments to targeted efficacy studies.[5][6] This document is intended for researchers, scientists, and drug development professionals initiating the preclinical assessment of novel pyrazole derivatives.

Guiding Principles: Scientific Integrity and the 3Rs

All proposed in vivo studies must adhere to the highest ethical standards. The experimental designs herein are developed in accordance with the 3Rs principles (Replacement, Reduction, and Refinement) to minimize animal use and enhance animal welfare.[7][8][9][10][11] Every protocol is designed as a self-validating system, with clear endpoints and decision-making criteria for progression to the next stage of evaluation.

Tier 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is designed to establish the fundamental safety and pharmacokinetic profile of Cmpd-X. This data is critical for designing subsequent, more complex efficacy studies.

Acute Oral Toxicity Assessment

Rationale: The primary objective of an acute toxicity study is to determine the potential for adverse effects from a single, high dose of Cmpd-X and to establish a safe dose range for subsequent studies.[12][13] This is not an LD50 determination but rather an observation-focused assessment as recommended by modern guidelines.[12]

Protocol:

  • Animal Model: Sprague-Dawley rats (n=3-5 per group, females are often more sensitive).[12]

  • Dosing: A limit test approach is recommended.[12] A single oral gavage dose of 2000 mg/kg is administered. If mortality or severe toxicity is observed, a dose-ranging study with lower doses (e.g., 300, 100, 30 mg/kg) should be conducted.

  • Vehicle Selection: An aqueous solution is preferred. If Cmpd-X has poor aqueous solubility, a solution in an oil vehicle (e.g., corn oil) can be considered. The toxic characteristics of any non-aqueous vehicle must be known.[14][15]

  • Observations: Animals are observed for 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded daily.

  • Endpoint: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
Vehicle Control30/3None observedNo abnormal findings
20005TBDTBDTBD
Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cmpd-X is fundamental to designing an effective dosing regimen for efficacy studies.[16][17] A preliminary PK study in rodents will provide key parameters such as bioavailability, half-life, and maximum concentration (Cmax).[18]

Protocol:

  • Animal Model: CD-1 mice (n=3-4 per time point).[19]

  • Dosing:

    • Intravenous (IV) administration: 1-2 mg/kg (to determine clearance and volume of distribution).

    • Oral (PO) administration: 10-20 mg/kg (to determine oral bioavailability).

  • Sample Collection: Serial blood samples are collected at specified time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[18]

  • Analysis: Plasma concentrations of Cmpd-X are quantified using a validated LC-MS/MS method.

  • Data Analysis: Non-compartmental analysis is used to determine key PK parameters.[18]

Data Presentation:

ParameterIV AdministrationPO Administration
Dose (mg/kg)TBDTBD
Cmax (ng/mL)TBDTBD
Tmax (h)N/ATBD
AUC (ng*h/mL)TBDTBD
Half-life (t1/2, h)TBDTBD
Clearance (mL/min/kg)TBDN/A
Bioavailability (%)N/ATBD

Tier 2: Exploratory Efficacy Modeling

Rationale: Based on the broad biological activities of pyrazole derivatives, initial efficacy testing should be conducted in well-established, robust animal models relevant to common therapeutic areas like inflammation and oncology.[3][20] The choice of model will be guided by any existing in vitro data for Cmpd-X.

Anti-inflammatory Activity Model: Carrageenan-Induced Paw Edema

Protocol:

  • Animal Model: Wistar rats (n=6-8 per group).

  • Induction of Inflammation: Subplantar injection of 1% carrageenan in saline into the right hind paw.

  • Treatment Groups:

    • Vehicle Control (oral gavage)

    • Cmpd-X (e.g., 10, 30, 100 mg/kg, oral gavage), administered 1 hour before carrageenan injection.

    • Positive Control (e.g., Celecoxib, a known pyrazole-based anti-inflammatory drug).[20]

  • Endpoint Measurement: Paw volume is measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema is calculated.

Anticancer Activity Model: Xenograft Tumor Model

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, n=8-10 per group).

  • Tumor Implantation: Subcutaneous injection of a human cancer cell line (e.g., PC-3 for prostate cancer, selected based on in vitro screening data).[21]

  • Treatment Groups:

    • Vehicle Control

    • Cmpd-X (dosing regimen determined from PK data, e.g., daily oral gavage).

    • Positive Control (standard-of-care chemotherapy for the selected cell line).

  • Endpoint Measurement: Tumor volume is measured twice weekly with calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Workflow and Decision Logic

The progression through the experimental tiers should be guided by the data obtained at each stage. The following diagram illustrates the decision-making workflow.

G cluster_0 Tier 1: Foundational Assessment cluster_2 Decision Points T1_Tox Acute Toxicity Study Decision1 Safe Dose Identified? T1_Tox->Decision1 T1_PK Pharmacokinetic Profiling Decision2 Favorable PK Profile? T1_PK->Decision2 T2_Inflam Anti-inflammatory Model (e.g., Paw Edema) Decision3 Efficacy Observed? T2_Inflam->Decision3 T2_Onco Anticancer Model (e.g., Xenograft) T2_Onco->Decision3 Decision1->T1_PK Yes Stop Terminate Development or Redesign Compound Decision1->Stop No Decision2->T2_Inflam Yes, proceed to relevant model(s) Decision2->T2_Onco Yes, proceed to relevant model(s) Decision2->Stop No Decision3->Stop No

Caption: Tiered experimental workflow for in vivo evaluation of Cmpd-X.

Conclusion

This structured, multi-tiered approach provides a robust framework for the initial in vivo characterization of this compound. By systematically evaluating the compound's safety, pharmacokinetic profile, and potential efficacy in relevant disease models, researchers can make informed decisions about its therapeutic potential and guide further development efforts. Adherence to these protocols and the underlying principles of scientific integrity will ensure the generation of high-quality, reproducible data essential for advancing novel chemical entities toward clinical application.

References

  • Three Rs (animal research) - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • The 3R principles - Max Delbrück Center for Molecular Medicine. (n.d.). Retrieved January 15, 2026, from [Link]

  • Glossary: Three Rs principle (in animal experimentation). (n.d.). Retrieved January 15, 2026, from [Link]

  • The 3Rs - NC3Rs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Animal Use Alternatives (3Rs) | National Agricultural Library - USDA. (n.d.). Retrieved January 15, 2026, from [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed. (2024). Future Medicinal Chemistry, 16(23), 2487–2505. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(13), 3975–3978. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (2022). Biomedicines, 10(5), 1049. [Link]

  • How to Choose an Animal Model in Research - Blog. (n.d.). Retrieved January 15, 2026, from [Link]

  • Chapter IV. Guidelines for Toxicity Tests - FDA. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2017). Molecules, 22(4), 610. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. (2022). Molecules, 27(19), 6680. [Link]

  • A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022). ILAR Journal. [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987) - National Toxicology Program (NTP). (1987). Retrieved January 15, 2026, from [Link]

  • Series 870 - Health Effects Test Guidelines | US EPA. (n.d.). Retrieved January 15, 2026, from [Link]

  • Animal Models For In Vivo Testing (1): Establishment And Classification - PRISYS Biotech. (2025). Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2017). Molecules, 22(4), 610. [Link]

  • Role of animal models in biomedical research: a review - PMC. (2022). Journal of Translational Medicine, 20(1), 289. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry, 22. [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment - Admescope. (2020). Retrieved January 15, 2026, from [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model - ResearchGate. (2024). Journal of Tropical Life Science, 14(1). [Link]

  • OECD Guidelines for the Testing of Chemicals - ResearchGate. (2001). Retrieved January 15, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study - MDPI. (2023). Surgeries, 4(4), 544–555. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Publishing. (2023). RSC Advances, 13(31), 21398–21415. [Link]

  • Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine. (2006). In Toxicity Testing for Assessment of Environmental Agents: Interim Report. The National Academies Press. [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with In Vitro Anticancer Activities - MDPI. (2016). Molecules, 21(2), 271. [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.). Retrieved January 15, 2026, from [Link]

  • General Principles of Preclinical Study Design - PMC - NIH. (2018). In Handbook of Experimental Pharmacology. Springer. [Link]

  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed. (2020). Journal of Controlled Release, 327, 737–754. [Link]

  • (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study - ResearchGate. (2023). Surgeries, 4(4), 544–555. [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development - Symeres. (n.d.). Retrieved January 15, 2026, from [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (2014). Journal of Visualized Experiments, (88), 51583. [Link]

  • From Algorithm to Medicine: AI in the Discovery and Development of New Drugs - MDPI. (2024). Pharmaceuticals, 17(1), 103. [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid - Sinfoo Biotech. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Application Note: High-Throughput Screening of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Foundation for Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] Its five-membered heterocyclic structure offers a versatile framework for introducing diverse substituents, enabling the fine-tuning of pharmacological activities.[6] Pyrazole derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][7] Notably, many successful drugs, such as the kinase inhibitor Zanubrutinib, are built upon a pyrazole core, highlighting its significance in modern drug discovery.[3]

This application note provides a comprehensive guide for the high-throughput screening (HTS) of a specific pyrazole derivative, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid . While specific biological activities for this compound are not extensively documented in public literature, its structural features—a substituted pyrazole ring—suggest a high potential for novel biological activity. This document outlines a strategic approach to systematically evaluate its potential as a therapeutic agent, beginning with a broad, cell-based high-throughput screen to identify potential cytotoxic or cytostatic effects, followed by a robust hit validation workflow.

Physicochemical Properties of the Test Compound

A thorough understanding of the test compound's physicochemical properties is crucial for designing and interpreting HTS assays. The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 345637-67-4[8]
Molecular Formula C₆H₆BrN₃O₄-
Molecular Weight 279.04 g/mol Calculated
Structure
Predicted XLogP3-AA 1.0 - 1.5Estimated based on similar structures[9][10]
Predicted Hydrogen Bond Donors 1Calculated
Predicted Hydrogen Bond Acceptors 5Calculated
Solubility To be determined experimentally in DMSO for stock solutions-

Note: Some properties are predicted and should be experimentally verified.

Primary High-Throughput Screening: A Broad-Spectrum Cell Viability Assay

To cast a wide net for potential biological activity, a primary HTS campaign using a cell-based viability assay is recommended. This approach can identify compounds that induce cell death, inhibit proliferation, or alter metabolic activity, providing a strong starting point for further investigation.[11][12][13] A luminescence-based ATP assay, such as CellTiter-Glo®, is an excellent choice for primary screening due to its high sensitivity, robustness, and compatibility with automated HTS workflows.[11][14]

Principle of the ATP-Based Viability Assay

The measurement of intracellular ATP is a well-established indicator of metabolically active, viable cells.[14] When cells lose membrane integrity, they can no longer synthesize ATP, and endogenous ATPases rapidly deplete the existing cytoplasmic pool.[14] The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, generates a luminescent signal directly proportional to the amount of ATP present. A decrease in signal in the presence of the test compound indicates a reduction in cell viability.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis seed 1. Seed Cells (e.g., 384-well plate) incubate1 2. Incubate (24 hours) seed->incubate1 Allow cell adherence add_cmpd 3. Add Compound (incl. controls) incubate1->add_cmpd Cells ready for treatment incubate2 4. Incubate (e.g., 48-72 hours) add_cmpd->incubate2 Compound incubation add_reagent 5. Add ATP Assay Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent Endpoint read 6. Read Luminescence add_reagent->read Signal generation analyze 7. Normalize Data & Calculate % Inhibition read->analyze Raw data hit_select 8. Hit Selection (e.g., Z-score > 3 SD) analyze->hit_select Processed data Hit_Validation_Flow primary_hit Initial Hit from Primary Screen retest Re-test Confirmed Compound (Dose-Response) primary_hit->retest orthogonal_assay Orthogonal Assay (e.g., Caspase-Glo® 3/7) primary_hit->orthogonal_assay Parallel Confirmation ic50 Calculate IC50 retest->ic50 data_integration Integrate Data ic50->data_integration orthogonal_assay->data_integration confirmed_hit Confirmed Hit data_integration->confirmed_hit Activity Confirmed in Both Assays false_positive False Positive data_integration->false_positive Activity Not Confirmed

Caption: The logical workflow for hit validation.

Protocol for Caspase-Glo® 3/7 Assay
  • Plate Setup: Seed cells and treat with the hit compound (in a dose-response manner) as described for the primary assay.

  • Reagent Addition: At the desired time point (e.g., 24-48 hours), add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for signal generation.

  • Readout: Measure the luminescence using a plate reader.

  • Analysis: An increase in luminescence compared to the vehicle control indicates activation of apoptosis.

Alternative Screening Strategy: Kinase Inhibition Assay

Given that many pyrazole-containing molecules are potent kinase inhibitors, a direct biochemical screen against a panel of kinases is a highly valuable alternative or complementary strategy. [15]Assays like the ADP-Glo™ Kinase Assay are well-suited for HTS. [16] Principle: The ADP-Glo™ Assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is detected via a luciferase-based reaction. The luminescent signal is directly proportional to kinase activity, so a decrease in signal indicates inhibition. [16] This approach allows for the direct identification of compounds that interact with specific kinases and can rapidly provide insights into the mechanism of action.

Conclusion and Future Directions

This compound, by virtue of its pyrazole core, represents a promising starting point for a drug discovery campaign. The protocols outlined in this application note provide a robust framework for its initial evaluation using high-throughput screening. A primary cell-based viability screen offers a broad, unbiased assessment of its biological activity. Any identified hits must be subjected to a rigorous validation process, including dose-response analysis and orthogonal assays, to eliminate artifacts and confirm their activity.

Confirmed hits from this workflow can then be advanced into lead optimization programs, where medicinal chemists can synthesize analogues to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Hughes, J. P., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2148.
  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Baell, J. B. (2016). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology, 1439, 1-20.
  • Casey, W. M., & Sedykh, A. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 9(12), 1437-1447.
  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • Verma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1947-1970.
  • Semantic Scholar. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Wikipedia. (n.d.). High-throughput screening.
  • PubMed. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria.
  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • ResearchGate. (2025). Comprehensive analysis of high-throughput screening data.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Taylor & Francis Online. (n.d.). Biophysics: for HTS hit validation, chemical lead optimization, and beyond.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • ResearchGate. (n.d.). Cell Based Assays in High Throughput Mode (HTS).
  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • PLOS One. (n.d.). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes.
  • MyBioSource. (n.d.). Mammalian 3D Cell Culture HTS Cell Viability Complete Assay Kit.
  • PubMed. (2015). High-throughput cell death assays.
  • Wikipedia. (n.d.). Hit selection.
  • PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • ResearchGate. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.
  • ResearchSquare. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • BMG LABTECH. (2020). Kinase assays.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • PubChem. (n.d.). (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid.
  • Sinfoo Biotech. (n.d.). (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid.
  • BLD Pharm. (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid.
  • PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • Echemi. (n.d.). [3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)-1-adamantyl]acetic acid.
  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
  • Amerigo Scientific. (n.d.). Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • National Institutes of Health. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.
  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • ChemicalBook. (n.d.). {4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}acetic acid.
  • Growing Science. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -.
  • Matrix Scientific. (n.d.). (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid.

Sources

Application Notes and Protocols for the Derivatization of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid for Bio-conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties, leading to potent drugs across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] The specific molecule of interest, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, combines the pyrazole core with functionalities that make it a promising candidate for targeted therapies through bioconjugation. This process of covalently linking a small molecule to a biomolecule, such as an antibody or other protein, can enhance therapeutic efficacy, improve pharmacokinetics, and reduce off-target toxicity.[5]

This guide provides a detailed technical overview and step-by-step protocols for the derivatization of this compound and its subsequent conjugation to amine-containing biomolecules. We will delve into the mechanistic principles of common coupling chemistries, address the specific challenges posed by the electron-deficient nature of this pyrazole derivative, and provide robust protocols for successful bioconjugate synthesis and characterization.

Chemical Principles of Derivatization and Bioconjugation

The primary strategy for conjugating a carboxylic acid-containing molecule to a biomolecule is through the formation of a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.[6] This requires the activation of the carboxylic acid to a more reactive species that is susceptible to nucleophilic attack by the amine.

cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Py_COOH (Pyrazole)-CH2-COOH Activator Activating Agent (e.g., EDC/NHS, HATU) Py_COOH->Activator Activated_Ester Activated Ester Intermediate (e.g., NHS-ester) Activator->Activated_Ester Activation Conjugate Bioconjugate (Pyrazole)-CH2-CO-NH-(Biomolecule) Activated_Ester->Conjugate Nucleophilic Attack Biomolecule Biomolecule-NH2 Biomolecule->Activated_Ester

Caption: General workflow for bioconjugation of a carboxylic acid.

Two of the most robust and widely used methods for this activation are:

  • EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and prone to hydrolysis. To enhance stability and reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS), is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[8]

  • HATU Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium-based coupling reagent that efficiently generates highly reactive OAt-active esters from carboxylic acids.[9] HATU-mediated couplings are known for their high efficiency and fast reaction rates, often outperforming carbodiimide methods, especially for challenging substrates.[10]

Expert Insights: Addressing the Challenges of a Substituted Pyrazole

The chemical structure of this compound presents specific considerations for bioconjugation:

  • Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro group at the 3-position significantly decreases the electron density of the pyrazole ring. This electronic effect can reduce the nucleophilicity of the carboxylate anion, potentially making the initial activation step more sluggish compared to electron-rich or neutral carboxylic acids. Consequently, longer reaction times or a slight excess of coupling reagents may be necessary to achieve complete activation.

  • Stability of the Bromo Substituent: The bromo group at the 4-position is generally stable under the standard conditions for EDC/NHS and HATU coupling. However, prolonged exposure to highly basic conditions (pH > 9.5) or strong nucleophiles should be avoided to prevent potential nucleophilic aromatic substitution, although this is unlikely under typical bioconjugation conditions.

  • Potential for Side Reactions: While the primary reaction is the formation of an amide bond, the activated pyrazole-acetic acid intermediate could potentially react with other nucleophilic residues on a protein, such as tyrosine, serine, or threonine, although these reactions are generally much slower than the reaction with primary amines. Careful control of pH and stoichiometry is crucial to maximize the desired amide bond formation.

Detailed Protocols

Protocol 1: Two-Step EDC/sulfo-NHS Derivatization and Bioconjugation

This protocol is favored for its ability to minimize protein cross-linking by activating the small molecule separately before introducing it to the biomolecule.[8]

Materials:

ReagentSupplierPurpose
This compoundN/ASmall molecule to be conjugated
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)Thermo Fisher ScientificCarboxylic acid activator
Sulfo-NHS (N-hydroxysulfosuccinimide)Thermo Fisher ScientificStabilizes activated intermediate
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)N/ABuffer for activation step
Coupling Buffer (PBS, pH 7.2-7.5)N/ABuffer for conjugation step
Quenching Solution (1 M Tris-HCl, pH 8.5)N/AQuenches unreacted NHS-esters
Amine-containing Biomolecule (e.g., antibody)N/AConjugation partner
Desalting Column (e.g., Zeba™ Spin Desalting Columns)Thermo Fisher ScientificPurification of bioconjugate

Step-by-Step Methodology:

Part A: Activation of this compound

  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer. It is critical to equilibrate the solid reagents to room temperature before opening to prevent condensation of moisture, which can hydrolyze EDC.

  • Dissolve Pyrazole Derivative: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before diluting with Activation Buffer to the desired final concentration (e.g., 10 mM).

  • Activation Reaction: Add a 5-10 fold molar excess of both EDC and sulfo-NHS to the pyrazole derivative solution. Due to the electron-withdrawing nature of the nitro group, a higher excess may be beneficial.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This allows for the formation of the sulfo-NHS ester.

Part B: Conjugation to the Biomolecule

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts, the activated pyrazole derivative can be purified using a desalting column equilibrated with Coupling Buffer. This step is crucial for preventing unwanted modifications to the biomolecule.

  • Prepare Biomolecule: Ensure the biomolecule is in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL). The pH of 7.2-7.5 is optimal for the reaction of the sulfo-NHS ester with primary amines.[3]

  • Conjugation Reaction: Add the activated pyrazole derivative to the biomolecule solution. The molar ratio of the activated small molecule to the biomolecule will depend on the desired degree of labeling and should be empirically determined. Start with a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM Tris to quench any unreacted sulfo-NHS esters. Incubate for 15 minutes.

Part C: Purification and Characterization

  • Purification: Remove unconjugated small molecule and reaction byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: The degree of labeling can be determined using techniques such as MALDI-TOF or ESI-MS to measure the mass increase of the biomolecule. UV-Vis spectroscopy can also be used if the pyrazole derivative has a distinct absorbance peak.

cluster_A Activation cluster_B Conjugation cluster_C Purification A1 Dissolve Pyrazole-COOH in Activation Buffer (pH 6.0) A2 Add EDC and sulfo-NHS A1->A2 A3 Incubate 15-30 min at RT A2->A3 B2 Add activated Pyrazole-sNHS ester A3->B2 B1 Prepare Biomolecule-NH2 in Coupling Buffer (pH 7.2-7.5) B1->B2 B3 Incubate 2h at RT or overnight at 4°C B2->B3 B4 Quench with Tris buffer B3->B4 C1 Desalting column or Dialysis B4->C1 C2 Characterize (MS, UV-Vis) C1->C2

Caption: Workflow for the two-step EDC/sulfo-NHS protocol.

Protocol 2: HATU-Mediated Derivatization and Bioconjugation

This protocol is a one-pot reaction known for its high efficiency and is particularly useful for less reactive carboxylic acids.[9]

Materials:

ReagentSupplierPurpose
This compoundN/ASmall molecule to be conjugated
HATUSigma-AldrichCarboxylic acid activator
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichNon-nucleophilic base
Anhydrous DMF or DMSOSigma-AldrichReaction solvent
Amine-containing Biomolecule (e.g., antibody) in PBSN/AConjugation partner
Purification SuppliesAs in Protocol 1Purification of bioconjugate

Step-by-Step Methodology:

  • Prepare Reagents: Dissolve this compound and HATU in anhydrous DMF or DMSO to the desired concentrations (e.g., 100 mM). HATU solutions should be prepared fresh.

  • Activation: In a microcentrifuge tube, combine the pyrazole derivative solution with a 1.1 to 1.5 molar equivalent of HATU. Add 2-3 equivalents of DIPEA to the mixture. The base is crucial for deprotonating the carboxylic acid.[10]

  • Pre-activation: Allow the activation reaction to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Conjugation: Add the pre-activated pyrazole solution dropwise to the biomolecule solution (in PBS, pH 7.4) while gently vortexing. A 10-20 fold molar excess of the activated pyrazole is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Purification and Characterization: Purify the bioconjugate using a desalting column or dialysis to remove DMF/DMSO, unreacted small molecules, and byproducts. Characterize the conjugate as described in Protocol 1.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Incomplete activation of the carboxylic acid due to its electron-deficient nature.Increase the molar excess of coupling reagents (EDC/NHS or HATU). Increase the activation time. For HATU, ensure anhydrous conditions.
Hydrolysis of the activated ester.For EDC/NHS, use a two-step protocol and consider immediate use of the activated ester. Ensure the pH of the coupling buffer is not too high (ideally 7.2-8.0).
Low reactivity of the biomolecule's amines.Increase the pH of the coupling buffer to 8.0-8.5 to increase the deprotonation of lysine side chains, but monitor protein stability.
Protein Precipitation High concentration of organic co-solvent (from small molecule stock).Keep the final concentration of organic solvent (e.g., DMSO, DMF) below 10% (v/v) in the final reaction mixture.
Protein instability at the reaction pH.Perform a pH stability study for your biomolecule prior to conjugation.
Inconsistent Results Degradation of coupling reagents.Use fresh, high-quality EDC and HATU. Store them desiccated and at the recommended temperature. Equilibrate to room temperature before opening.

Conclusion

The derivatization of this compound for bioconjugation is a scientifically sound strategy for developing targeted therapeutics. By understanding the underlying chemical principles and acknowledging the specific reactivity of this electron-deficient pyrazole, researchers can successfully synthesize well-defined bioconjugates. The provided protocols for EDC/NHS and HATU coupling offer robust starting points for developing an optimized conjugation process. Careful attention to reaction conditions, stoichiometry, and purification will ensure the generation of high-quality conjugates for downstream applications in drug discovery and development.

References

Sources

Cellular uptake studies of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cellular Uptake Analysis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Abstract

This application note provides a comprehensive framework for designing and executing cellular uptake studies for the novel pyrazole derivative, this compound. Pyrazole scaffolds are prevalent in medicinal chemistry, and understanding the cellular permeability and accumulation of new derivatives is a critical step in early-stage drug development.[1][2] This guide, intended for researchers in cell biology and drug discovery, moves beyond simple protocols to explain the causal reasoning behind experimental design. We detail methodologies ranging from the gold-standard radiolabeling assays to high-throughput fluorescence-based techniques, complete with step-by-step protocols, data interpretation guidelines, and the necessary controls to ensure scientific rigor.

Foundational Principles & Pre-Experimental Considerations

A thorough understanding of a compound's physicochemical properties is paramount to designing a logical and effective cellular uptake study. The structure of this compound offers key insights into its likely interactions with the cell membrane.

Physicochemical Profile and Hypothesized Uptake Mechanisms
  • Core Structure: The compound is built on a pyrazole ring, a heterocyclic motif known for diverse pharmacological activities.[2][3]

  • Key Functional Groups:

    • Carboxylic Acid Moiety (-CH₂COOH): This is the most influential group for cellular uptake. At physiological pH (~7.4), this group will be deprotonated to its carboxylate form (-CH₂COO⁻), conferring a net negative charge. Charged molecules do not readily cross the lipid bilayer via passive diffusion.[4] This strongly suggests that uptake is an active, energy-dependent process.

    • Bromo and Nitro Groups: These substituents increase the compound's molecular weight and can influence its electronic properties and potential for protein binding.

  • Primary Hypothesis: Based on the ionized state of the acetic acid group, the primary mechanism of cellular entry is unlikely to be passive diffusion. Instead, uptake is likely mediated by one or more of the following:

    • Carrier-Mediated Transport: Involvement of solute carrier (SLC) transporters, such as Organic Anion Transporters (OATs) that recognize and transport charged acidic molecules.

    • Endocytosis: For compounds that may form aggregates or interact with membrane receptors, uptake via endocytic pathways is possible.

The experimental design should therefore focus on methods that can distinguish between these active, energy-dependent pathways and simple membrane diffusion or surface binding.

Selection of an Appropriate In Vitro Cell Model

The choice of cell line is critical and should be guided by the research question.

  • General Screening: Human embryonic kidney (HEK) 293 cells are a robust and commonly used line for initial uptake studies, particularly for characterizing transporter interactions.[5]

  • Cancer Research: If the compound is being investigated as a potential anticancer agent, cell lines relevant to the target cancer type should be used (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).[6][7] It is also beneficial to select cell lines with known expression profiles of relevant transporters.

  • Control Cell Lines: When investigating specific transporters, using a parental cell line that lacks the transporter alongside a transfected cell line that overexpresses it provides a clear system for confirming transporter involvement.[5]

Quantitative Analysis of Cellular Uptake

To obtain robust and reproducible data, we recommend employing at least two orthogonal methods. The "gold standard" radiolabeling assay provides unparalleled sensitivity and direct quantification, while fluorescence-based methods offer high-throughput capabilities and spatial resolution.

Method 1: Radiotracer Uptake Assay (Gold Standard)

This method directly measures the total amount of compound that becomes cell-associated (both internalized and membrane-bound). It is the most sensitive and direct quantification technique, requiring the synthesis of a radiolabeled version of the compound (e.g., with ³H or ¹⁴C).[8][9][10]

G Fig 1. General Workflow for Cellular Uptake Assays cluster_assay Assay Execution (at 37°C and 4°C) cluster_analysis Analysis CellSeeding Seed Cells in Multi-well Plates CompoundPrep Prepare Compound Solutions (Radiolabeled or Fluorescent) Start Initiate Uptake: Add Compound to Cells CompoundPrep->Start Incubate Incubate for Defined Time Points Start->Incubate Stop Terminate Uptake: Rapid Wash with Ice-Cold Buffer Incubate->Stop Lysis Cell Lysis Stop->Lysis Quantify Quantification Lysis->Quantify Normalize Normalize Data (e.g., to Protein Content) Quantify->Normalize G Fig 2. Hypothesized Cellular Uptake Pathways cluster_cell Intracellular Space Transport Transporter Protein ATP-Dependent Cytosol Cytosol Transport:f1->Cytosol Endo Endocytosis Vesicle Endocytic Vesicle Endo->Vesicle Passive Passive Diffusion (Unlikely) Passive->Cytosol Vesicle->Cytosol Release Compound_Out Compound (Extracellular) Compound_Out->Transport:f0 Active Transport (37°C) Compound_Out->Endo Energy-Dependent (37°C) Compound_Out->Passive Energy-Independent (Low at 37°C & 4°C)

Caption: Differentiating potential uptake mechanisms using experimental conditions.

Data Presentation and Interpretation

Proper data organization is crucial for clear interpretation and comparison across experiments.

Table 1: Example Data from a Concentration-Dependent Uptake Study

This table illustrates how to present data from a radiolabeling experiment where cells were incubated with increasing concentrations of the test compound for a fixed time (e.g., 10 minutes).

Concentration (µM)Uptake at 37°C (pmol/mg protein ± SD)Uptake at 4°C (pmol/mg protein ± SD)Specific Uptake (37°C - 4°C)
0.115.2 ± 1.81.5 ± 0.313.7
1.0125.6 ± 9.712.1 ± 1.1113.5
10.0780.3 ± 55.285.6 ± 7.9694.7
50.01540.8 ± 121.4190.3 ± 15.31350.5
100.01610.5 ± 135.8215.4 ± 20.11395.1
  • Interpretation: The significant difference between uptake at 37°C and 4°C confirms an active transport process. The leveling off of specific uptake at higher concentrations (e.g., between 50 and 100 µM) suggests that the transport mechanism is becoming saturated, a hallmark of carrier-mediated transport. This data can be used to calculate kinetic parameters like Kₘ and Vₘₐₓ.

Table 2: Example Data from a Time-Course Study

This table shows data from an experiment using a fixed concentration (e.g., 10 µM) of the test compound over different incubation times.

Incubation Time (min)Uptake at 37°C (pmol/mg protein ± SD)Uptake at 4°C (pmol/mg protein ± SD)
2210.5 ± 18.325.1 ± 3.4
5495.1 ± 35.655.8 ± 6.1
10785.4 ± 60.188.2 ± 8.0
301150.9 ± 98.7150.6 ± 11.9
601210.2 ± 105.4165.3 ± 14.2
  • Interpretation: The uptake at 37°C is initially rapid and linear (e.g., up to 10 minutes) before slowing down as the intracellular concentration approaches a steady state. This initial linear range is the most accurate phase for calculating uptake rates.

Conclusion

The systematic study of cellular uptake for this compound requires a multi-faceted approach. Due to its chemical structure, particularly the ionizable acetic acid group, active transport mechanisms should be considered the primary hypothesis. By employing the gold-standard radiotracer assay to obtain robust quantitative data and complementing it with fluorescence-based methods for high-throughput screening and subcellular localization, researchers can build a comprehensive profile of the compound's cellular pharmacokinetics. The rigorous use of controls, especially for temperature and competition, is non-negotiable for validating the results and elucidating the specific mechanisms of transport. This foundational knowledge is indispensable for advancing a novel compound through the drug development pipeline.

References

  • Title: Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC - NIH. Source: National Institutes of Health.
  • Title: Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - Nanoscale Advances (RSC Publishing). Source: Royal Society of Chemistry.
  • Title: The relevance of homogeneous radiometric assays in modern drug discovery. Source: Taylor & Francis Online.
  • Title: Radiolabeled In Vivo PK/ADME Studies - WuXi AppTec. Source: WuXi AppTec.
  • Title: Improving the Flow Cytometry-based Detection of the Cellular Uptake of Gold Nanoparticles | Analytical Chemistry - ACS Publications. Source: ACS Publications.
  • Title: Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. Source: Gifford Bioscience.
  • Title: Flow cytometry analysis of cellular uptake (A) The sample stream... - ResearchGate. Source: ResearchGate.
  • Title: Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing). Source: Royal Society of Chemistry.
  • Title: 3D cellular uptake study using fluorescent microscopy. Schematic... | Download Scientific Diagram - ResearchGate. Source: ResearchGate.
  • Title: Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Request PDF - ResearchGate. Source: ResearchGate.
  • Title: Multiscale Framework for Imaging Radiolabeled Therapeutics | Molecular Pharmaceutics. Source: ACS Publications.
  • Title: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique - JoVE. Source: JoVE.
  • Title: Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments. Source: Nature.
  • Title: Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins - ACS Publications. Source: ACS Publications.
  • Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. Source: National Institutes of Health.
  • Title: Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC - NIH. Source: National Institutes of Health.
  • Title: Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - MDPI. Source: MDPI.
  • Title: Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F. Source: Royal Society of Chemistry.
  • Title: Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. Source: Scientific Reports.
  • Title: Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - NIH. Source: National Institutes of Health.
  • Title: In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - MDPI. Source: MDPI.
  • Title: Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PubMed Central. Source: National Institutes of Health.
  • Title: Cellular Uptake & Cellular Release Assays - Gifford Bioscience. Source: Gifford Bioscience.
  • Title: (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR | Sigma-Aldrich. Source: Sigma-Aldrich.
  • Title: (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid - Sinfoo Biotech. Source: Sinfoo Biotech.
  • Title: Cellular Uptake Assay Data Collection DOJINDO LABORATORIES. Source: DOJINDO LABORATORIES.
  • Title: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC - NIH. Source: National Institutes of Health.
  • Title: Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Source: ResearchGate.
  • Title: Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate - Amerigo Scientific. Source: Amerigo Scientific.
  • Title: (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid. Source: BLD Pharm.
  • Title: 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC - NIH. Source: National Institutes of Health.
  • Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Source: BMC Chemistry.
  • Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Source: National Institutes of Health.
  • Title: (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid - PubChem. Source: PubChem.
  • Title: Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Source: Growing Science.
  • Title: (4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acid | SCBT. Source: Santa Cruz Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind our recommended protocols to empower you to optimize your reaction yields and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is a four-step process commencing with the commercially available starting material, 3-methyl-1H-pyrazole. Each step presents unique challenges, primarily concerning regioselectivity, which must be carefully controlled to achieve a high yield of the desired product.

Synthetic_Pathway Start 3-Methyl-1H-pyrazole Int1 5-Methyl-3-nitro-1H-pyrazole Start->Int1 Step 1: Nitration Int2 4-Bromo-5-methyl-3-nitro-1H-pyrazole Int1->Int2 Step 2: Bromination Int3 Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Int2->Int3 Step 3: N-Alkylation Final This compound Int3->Final Step 4: Hydrolysis N_Alkylation cluster_0 Factors Favoring N1 Alkylation cluster_1 Factors Favoring N2 Alkylation Sterics Steric Hindrance C5-Methyl group shields the N2 position, making N1 more accessible. Base Base/Counter-ion Large cations (K+, Cs+) favor dissociation of the pyrazolide salt, leading to reaction at the more sterically accessible N1. Solvent Solvent Choice Polar aprotic solvents (DMF, DMSO) promote SN2 reaction at the less hindered site. Base2 Base/Counter-ion Small, hard cations (Li+, Na+) can coordinate with both N2 and the C3-nitro group, directing alkylation to N2. Solvent2 Solvent Choice Less polar solvents (THF) may favor tight ion pairing, potentially altering selectivity. Pyrazole 4-Bromo-5-methyl-3-nitro-1H-pyrazole N1_Product N1-Alkylated Product (Desired) Pyrazole->N1_Product Favored by: - Steric bulk at C5 - K₂CO₃ or Cs₂CO₃ - DMF or DMSO N2_Product N2-Alkylated Product (Isomer) Pyrazole->N2_Product Potentially favored by: - NaH or LiH - THF

Technical Support Center: Troubleshooting Solubility Issues with (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar novel pyrazole carboxylic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.

The inherent complexity of substituted heterocyclic compounds like this compound often leads to solubility being a primary hurdle in experimental assays and formulation development. This guide provides a systematic approach to diagnosing and overcoming these challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in my desired aqueous buffer. What are the first steps I should take?

A1: Initial insolubility in aqueous buffers is a common challenge for complex organic molecules. The first step is to systematically assess the compound's baseline solubility and then explore simple modifications to your dissolution protocol.

Troubleshooting Workflow: Initial Solubility Assessment

start Start: Undissolved Compound in Aqueous Buffer check_purity Verify Compound Purity (e.g., LC-MS, NMR) start->check_purity initial_sol Determine Baseline Aqueous Solubility (e.g., Shake-Flask Method) check_purity->initial_sol ph_mod Attempt pH Modification initial_sol->ph_mod cosolvent Introduce a Co-solvent ph_mod->cosolvent outcome Evaluate Outcome cosolvent->outcome success Success: Compound Dissolved outcome->success Soluble further_steps Proceed to Advanced Techniques outcome->further_steps Insoluble

Caption: Initial troubleshooting workflow for aqueous insolubility.

Detailed Steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Confirm the purity of your compound using standard analytical techniques such as LC-MS or NMR spectroscopy.

  • Baseline Aqueous Solubility: Before attempting modifications, establish a baseline. The shake-flask method is a standard approach.

  • pH Modification: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[1][2] The carboxyl group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.

    • Protocol: Prepare a stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO). Add this stock solution dropwise to your aqueous buffer while stirring. If precipitation occurs, incrementally increase the pH of the buffer with a dilute base (e.g., 0.1 M NaOH) and observe for dissolution.

  • Introduce a Co-solvent: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can enhance solubility by reducing the polarity of the solvent system.[1]

    • Common Co-solvents: DMSO, DMF, ethanol, methanol, and acetonitrile are frequently used.

    • Caution: Be mindful of the final concentration of the co-solvent in your assay, as it may affect biological systems. It is crucial to have a vehicle control with the same co-solvent concentration in your experiments.

Q2: I was able to dissolve the compound with pH adjustment, but it precipitates over time. What is causing this and how can I prevent it?

A2: This phenomenon, known as precipitation of a supersaturated solution, is common when relying solely on pH for solubilization.[3] The solution is thermodynamically unstable, and the compound will tend to revert to its less soluble, crystalline form.

Key Considerations:

  • Metastable Supersaturation: Initially, the compound may form a supersaturated solution, which is a non-equilibrium state.[3] Over time, with exposure to environmental factors like temperature fluctuations or nucleation sites (e.g., dust particles, scratches on the container surface), the compound will precipitate out.

  • Polymorphism: The precipitated solid may be a different, more stable crystalline form (polymorph) than the starting material, with lower solubility.[3][4]

Strategies to Maintain Solubility:

  • Use of Precipitation Inhibitors: Certain polymers can be added to the formulation to inhibit crystal growth and maintain the supersaturated state.

  • Formulation as a Salt: Preparing a stable salt form of the carboxylic acid can significantly improve and maintain solubility.[5][6] This is a common strategy in drug development.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

Experimental Protocol: Preparing a Sodium Salt of this compound

  • Dissolve a known molar quantity of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • In a separate vessel, prepare an equimolar solution of sodium hydroxide in water.

  • Slowly add the sodium hydroxide solution to the solution of the acid while stirring.

  • Monitor the pH to ensure it is neutral to slightly basic.

  • Remove the solvent under reduced pressure to obtain the sodium salt.

  • Assess the solubility of the resulting salt in your aqueous buffer.

Q3: My compound seems to be degrading in my stock solution. How can I assess its stability and what are the likely causes?

A3: The presence of a nitro group and a bromo substituent on the pyrazole ring suggests potential chemical instability under certain conditions.[7][8][9][10]

Potential Degradation Pathways:

  • Hydrolysis: The acetic acid side chain could be susceptible to hydrolysis, particularly at extreme pH values.

  • Photodegradation: Aromatic nitro compounds can be light-sensitive.

  • Reductive Degradation of the Nitro Group: The nitro group can be reduced in the presence of certain reagents or conditions.

Troubleshooting Workflow: Stability Assessment

start Suspected Compound Degradation hplc_analysis Analyze Stock Solution by HPLC-UV/MS at T=0 start->hplc_analysis stress_conditions Incubate Aliquots Under Stress Conditions (e.g., Light, Elevated Temp, Acid/Base) hplc_analysis->stress_conditions hplc_analysis_t Analyze Stressed Aliquots by HPLC-UV/MS at T=x stress_conditions->hplc_analysis_t compare_results Compare Chromatograms (T=0 vs. T=x) hplc_analysis_t->compare_results outcome Identify Degradation Products compare_results->outcome stable No Degradation Observed outcome->stable No New Peaks degraded Degradation Confirmed outcome->degraded New Peaks Appear mitigation Implement Mitigation Strategies degraded->mitigation

Caption: Workflow for assessing compound stability.

Mitigation Strategies:

Storage ConditionRationale
Protection from Light Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Controlled Temperature Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics.
pH Control Buffer the solution to a pH where the compound is most stable, which may need to be determined experimentally.
Inert Atmosphere For compounds susceptible to oxidation or reduction, storing under an inert gas like argon or nitrogen can be beneficial.
Q4: I need to use this compound in a cell-based assay. What are the best practices for preparing the dosing solution?

A4: For cellular assays, it is critical to prepare dosing solutions that are both soluble and non-toxic to the cells.

Best Practices:

  • Prepare a High-Concentration Stock in 100% DMSO: This is the most common starting point. Ensure the compound is fully dissolved.

  • Serial Dilution in Culture Medium: Perform serial dilutions of the DMSO stock directly into the cell culture medium to achieve the final desired concentrations.

  • Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture wells below a level that is toxic to your specific cell line (typically ≤ 0.5%).

  • Solubility Check at Final Concentration: After diluting the stock into the medium, visually inspect for any signs of precipitation. It is also good practice to centrifuge the final dosing solution and analyze the supernatant to confirm the concentration.

  • Vehicle Control: Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as your highest treatment concentration.

Advanced Solubility Enhancement Strategies

If the basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies.

StrategyMechanism of ActionKey Considerations
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, often in an amorphous state, which enhances dissolution.[2][4]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). Physical stability of the amorphous form needs to be monitored.[5]
Lipid-Based Formulations The compound is dissolved in oils or lipids, often with surfactants, to form self-emulsifying drug delivery systems (SEDDS).[3][5]Particularly suitable for lipophilic compounds. The formulation must be carefully optimized for droplet size and stability.
Nanotechnology Approaches Reducing the particle size to the nanometer range increases the surface area, leading to faster dissolution.[11]Can involve techniques like high-pressure homogenization or milling.[1]

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Pharma Times. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • PubMed. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • ResearchGate. (PDF) Nitropyrazoles (review). Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • ResearchGate. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • PubMed Central. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

Sources

Technical Support Center: (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability in DMSO Solutions for Researchers and Drug Development Professionals

Welcome to the technical support guide for (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This document provides in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols to address potential stability challenges when using Dimethyl Sulfoxide (DMSO) as a solvent. As researchers increasingly rely on DMSO for compound storage and high-throughput screening, understanding the nuances of your molecule's behavior is paramount for generating reliable and reproducible data.

Core Concepts: Why is Stability a Concern?

The structure of this compound contains several functional groups that, while integral to its intended activity, may also be susceptible to degradation under certain storage conditions. Understanding these structural features is the first step in proactive stability management.

cluster_0 Chemical Structure of this compound compound pyrazole Pyrazole Ring p_anchor pyrazole->p_anchor nitro Nitro Group (Electron-Withdrawing) n_anchor nitro->n_anchor bromo Bromo Group (Halogen) b_anchor bromo->b_anchor acetic_acid Acetic Acid Moiety (Acidic Proton) a_anchor acetic_acid->a_anchor

Caption: Key functional groups of the target molecule.

The primary concerns stem from:

  • The Electron-Deficient Pyrazole Ring: The strongly electron-withdrawing nitro group can make the pyrazole ring susceptible to nucleophilic attack, although this is less common.

  • The Carboxylic Acid Group: The acidic proton can participate in hydrogen bonding with DMSO, potentially influencing solubility and long-term stability[1].

  • Halogen and Nitro Substituents: Halogenated organic compounds and nitroaromatics can be sensitive to light and may degrade via photolytic pathways[2].

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of this compound in DMSO.

Q1: Is this compound expected to be stable in DMSO?

A: While many compounds are stable in DMSO for extended periods, the stability of any specific compound is not guaranteed and depends heavily on its structure and the storage conditions[3]. General studies on large compound libraries show that while most compounds are stable, a fraction will degrade over time, especially at room temperature[4][5]. Given the functional groups on this molecule, a proactive approach to stability is highly recommended.

Q2: What are the primary factors that can cause degradation in a DMSO stock solution?

A: The main environmental factors to control are water content, temperature, and light exposure. Of these, the presence of water in DMSO is often the most significant cause of compound degradation through hydrolysis[4][6].

COMPOUND This compound in DMSO Solution WATER Water Content (Hydrolysis Risk) WATER->COMPOUND TEMP Storage Temperature (Accelerates Reactions) TEMP->COMPOUND LIGHT Light Exposure (Photodegradation Risk) LIGHT->COMPOUND FT_CYCLES Freeze-Thaw Cycles (Moisture Introduction) FT_CYCLES->COMPOUND

Caption: Key environmental factors influencing compound stability in DMSO.

Q3: How do freeze-thaw cycles affect the stability of my compound?

A: Multiple studies have shown that for many compounds, the act of freezing and thawing itself does not cause significant degradation[4][6][7][8]. The primary risk associated with freeze-thaw cycles is the introduction of atmospheric moisture into the stock solution each time the vial is opened. This can be mitigated by careful handling, such as allowing the vial to equilibrate to room temperature before opening and minimizing the time it remains open.

Q4: What are the visible signs of degradation or instability?

A: Visual inspection is the first, albeit least sensitive, method. Look for:

  • Color Change: The solution may change color over time.

  • Precipitation: The compound may fall out of solution, indicating either decreased solubility (often due to water absorption by DMSO) or degradation into a less soluble product. For a definitive assessment, analytical methods like HPLC or LC-MS are required to detect the appearance of new peaks or a decrease in the area of the parent compound peak.

Q5: Should I be concerned about DMSO itself reacting with my compound?

A: Under typical storage conditions, DMSO is a relatively inert solvent. However, it can act as an oxidant, particularly under acidic conditions or in the presence of certain activators, though this is more common in planned synthetic reactions than during storage[9]. There are also reports of DMSO serving as a C1 source in specific metal-free pyrazole syntheses, highlighting its potential reactivity under catalytic conditions[10]. For storage purposes, the primary concern remains degradation due to environmental factors, not direct reaction with pure, anhydrous DMSO.

Troubleshooting Guide: Addressing Experimental Inconsistencies

Observed Problem Potential Cause Related to Stability Recommended Action
Inconsistent assay results or loss of compound activity over time. The compound may be degrading in the DMSO stock solution, leading to a lower effective concentration.1. Prepare a fresh stock solution from solid material and re-run the experiment. 2. Compare results from the fresh stock to the old stock. 3. If the fresh stock restores activity, perform a formal stability assessment (see Protocol 2).
New, unexpected peaks appear in LC-MS or NMR analysis. These peaks are likely degradation products. The parent compound is unstable under the current storage or handling conditions.1. Quantify the parent peak area relative to the total peak area to determine the percentage of degradation. 2. Perform a forced degradation study (see Protocol 3) to intentionally generate and identify potential degradants. This can help confirm the identity of the new peaks.
Difficulty dissolving the compound in an older bottle of DMSO. DMSO is highly hygroscopic and readily absorbs water from the atmosphere. The presence of water can significantly alter the solubility profile of many organic compounds.1. Use a fresh, sealed bottle of anhydrous or high-purity DMSO. 2. If solubility issues persist, consider gentle warming or sonication. 3. Always store DMSO in tightly sealed containers with desiccant.

Experimental Protocols for Stability Management

Protocol 1: Recommended Handling and Storage of DMSO Stock Solutions

This protocol is a preventative measure to maximize the shelf-life of your compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance and appropriate personal protective equipment (PPE)

Procedure:

  • Use Anhydrous Solvent: Always use a fresh, unopened, or properly stored bottle of anhydrous DMSO.

  • Prepare High Concentration Stock: Prepare a concentrated stock solution (e.g., 10-20 mM). Higher concentrations are generally more stable.

  • Aliquot for Single Use: Immediately after preparation, dispense the stock solution into smaller, single-use aliquots in amber glass vials. This minimizes the number of freeze-thaw cycles and moisture introduction for the bulk of the stock.

  • Minimize Headspace: Fill the vials sufficiently to minimize the amount of air (and potential oxygen/moisture) in the headspace.

  • Seal Tightly and Store: Tightly cap the vials. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before capping is recommended. Store at -20°C or, ideally, -80°C.

  • Proper Thawing: When ready to use an aliquot, remove it from the freezer and allow it to thaw completely and equilibrate to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold solution.

Protocol 2: Quantitative Assessment of Compound Stability

This protocol uses LC-MS to determine the rate of degradation under various storage conditions.[6][11]

G cluster_workflow Stability Assessment Workflow cluster_storage 4. Store Under Varied Conditions prep 1. Prepare 10 mM Stock in Anhydrous DMSO t0 2. Time-Zero (T0) Analysis (LC-MS to determine initial purity) prep->t0 aliquot 3. Create Aliquots Store in amber vials t0->aliquot rt Room Temp. aliquot->rt fridge 4°C aliquot->fridge freezer -20°C aliquot->freezer analysis 5. Analyze at Time Points (e.g., 1, 3, 6 months) rt->analysis fridge->analysis freezer->analysis data 6. Calculate % Purity Remaining (Compare peak area to T0) analysis->data

Caption: Experimental workflow for a quantitative stability study.

Procedure:

  • Stock Preparation: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO as described in Protocol 1.

  • Time-Zero (T0) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution by LC-MS. Record the peak area of the parent compound. This is your 100% reference point.

  • Storage: Store aliquots under a minimum of three conditions: protected from light at room temperature, 4°C, and -20°C.

  • Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze by LC-MS using the exact same method as the T0 analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point using the formula:

    • % Remaining = (Peak Area at T_x / Peak Area at T_0) * 100

Protocol 3: Forced Degradation Study

Forced degradation (or stress testing) is used to rapidly identify likely degradation products and establish a stability-indicating analytical method.[12][13][14][15]

Objective: To intentionally degrade the compound under harsh conditions to understand its degradation pathways.

Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Add a small volume of 0.1 M HCl to the DMSO stock solution. Incubate at 40-60°C for several hours.

  • Base Hydrolysis: Add a small volume of 0.1 M NaOH to the DMSO stock solution. Incubate at 40-60°C for several hours.

  • Oxidation: Add a small volume of 3% hydrogen peroxide (H₂O₂) to the DMSO stock solution. Keep at room temperature for several hours.

  • Thermal Stress: Incubate a sealed vial of the DMSO stock solution at 60-80°C.

  • Photolytic Stress: Expose a solution in a clear vial to direct UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.

Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by LC-MS or another suitable method.

  • Compare the chromatograms to identify new peaks (degradants) and the conditions under which they form. This information is critical for developing an analytical method that can separate the parent drug from all potential impurities.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. BenchChem.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Levin, R., & Pignoli, C. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Yufeng, W. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Semantic Scholar.
  • Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Mu, R., et al. (2022). Effect of Dimethyl Sulfoxide on the Retention Time of Acetic Acid in Gas Chromatography and Its Mechanism. Chinese Journal of Applied Chemistry, 39(5), 852-854. [Link]

  • Kozikowski, B., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Newdruginfo. (2025). Application of DMSO as "oxidant" in organic synthesis! Newdruginfo. [Link]

  • Alsante, K.M., et al. (2003). Forced Degradation – A Review. Pharmaceutical Technology.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Guo, H., et al. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters, 24(1), 228-233. [Link]

  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 162-175. [Link]

  • Pimiskern, J. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. [Link]

  • Kodavanti, P.R.S., & Curras-Collazo, M.C. (2023). Perspective on halogenated organic compounds. Toxicology, 499, 153664. [Link]

Sources

Technical Support Center: Purification of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and practical advice for the purification of crude (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. It is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity.

Frequently Asked Questions (FAQs)

Q: What are the expected physical properties of pure this compound?

A: The pure compound is typically a solid at room temperature.[1] While specific data on its color and exact melting point can vary based on residual impurities, highly pure N-aryl pyrazole derivatives are often white to pale yellow crystalline solids.[2] Due to the presence of the carboxylic acid group, it is expected to be acidic. Its CAS Number is 345637-67-4.[3][4]

Q: What are the most common impurities I might encounter in my crude product?

A: The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding pyrazole precursor or the alkylating agent used to introduce the acetic acid moiety.

  • Regioisomers: Alkylation of the pyrazole ring can sometimes lead to substitution at different nitrogen atoms, creating isomeric impurities.

  • Hydrolysis Products: If the synthesis starts from the corresponding ethyl ester, incomplete hydrolysis will leave residual ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate.[5]

  • By-products from Nitration: The nitration of pyrazole rings can sometimes yield by-products if not carefully controlled.[6]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, methanol) and reagents can be carried through.[7]

Q: I have my crude solid. What is the first purification method I should attempt?

A: For solid organic compounds, recrystallization is the most effective, economical, and scalable first-line purification technique. It leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[8] It is often capable of removing small amounts of various impurities in a single step.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but its success is highly dependent on selecting the right conditions.

Q1: My crude compound won't dissolve in a single solvent, even with heating. What should I do?

This is a common challenge, especially with highly functionalized heterocyclic compounds which can have poor solubility.[9]

Causality: The polarity and hydrogen bonding capabilities of your molecule dictate its solubility. The combination of a polar nitro group, a carboxylic acid, and a bromo-substituted pyrazole ring results in a complex solubility profile.

Solutions:

  • Systematic Solvent Screening: Test the solubility of a small amount of crude material in various solvents (see Table 1) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but have low solubility when cold.

  • Use a Binary Solvent System: This is often the most effective solution for compounds with difficult solubility characteristics.[9] Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" or "anti-solvent" (one in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid).[9][10] Slow cooling from this point should induce crystallization.

Solvent SystemTypeRationale & Comments
Alcohols (Ethanol, Methanol)SingleOften effective for polar compounds and pyrazole derivatives.[10][11]
Acetic AcidSingleCan be a good solvent for carboxylic acids, but can be difficult to remove completely.
Ethyl AcetateSingleA moderately polar solvent; may work if impurities have very different polarities.
Methanol / WaterBinaryMethanol acts as the "good" solvent. The addition of water as the "anti-solvent" reduces solubility.
Ethanol / Diethyl EtherBinaryDissolve in hot ethanol, then add ether dropwise.[10] Be cautious with the flammability of ether.
Acetone / HexanesBinaryA common combination for moderately polar compounds. Acetone is the "good" solvent.

Table 1: Recommended Solvent Systems for Recrystallization Screening.

Q2: My compound dissolves, but it "oils out" upon cooling instead of forming crystals. How can I fix this?

Causality: Oiling out occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has time to form an ordered crystal lattice. This often happens if the solution is too concentrated or cooled too quickly.

Solutions:

  • Dilute the Solution: Add more of the "good" solvent to the hot mixture before cooling.

  • Slow Down the Cooling Rate: Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[8]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution to initiate crystallization.[8]

Q3: After recrystallization, my crystals are still colored. How can I decolorize my product?

Causality: Colored impurities are often large, conjugated organic molecules that are present in small quantities but have high extinction coefficients.

Solution:

  • Activated Charcoal Treatment: Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities onto its high surface area.

    • Crucial Step: Perform a hot filtration immediately to remove the charcoal.[8] If the solution cools, your product will crystallize and be filtered out along with the charcoal, drastically reducing your yield. Use fluted filter paper to speed up the filtration process.

Workflow for a Successful Recrystallization

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Select Solvent System (Table 1) B Dissolve Crude Product in Minimum Hot Solvent A->B C Is Solution Colored? B->C D Add Activated Charcoal (1-2% w/w) C->D Yes F Allow Solution to Cool Slowly C->F No E Perform Hot Filtration D->E E->F G Did it Oil Out? F->G H Re-heat, Add More Solvent, and Cool Slowly Again G->H Yes I Cool in Ice Bath to Maximize Crystal Formation G->I No H->F J Collect Crystals by Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals Under Vacuum K->L

A typical workflow for the recrystallization process.

Troubleshooting Guide: Column Chromatography

If recrystallization fails to provide the required purity, column chromatography is the next logical step.

Q1: My crude product has very low solubility in the chromatography eluent, making it difficult to load onto the column. What are my options?

Causality: For efficient separation, the sample should be applied to the column in a narrow band. High solubility in the mobile phase can cause this band to broaden prematurely. However, some solubility is required for loading.

Solution: Dry Loading When direct liquid loading is not feasible due to poor solubility, dry loading is the preferred method.[9]

  • Dissolve your crude product in a strong, polar solvent where it is soluble (e.g., methanol, acetone, DMF, or DMSO).

  • Add a small amount of silica gel (or celite) to this solution, typically 2-3 times the mass of your crude product.

  • Carefully evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto the silica.

  • Carefully load this powder onto the top of your packed chromatography column.

Q2: How do I select the right solvent system (eluent) for my separation?

Causality: The principle of chromatography is differential partitioning. The ideal eluent will move your desired compound off the stationary phase at a moderate rate (retention factor, Rf, of 0.25-0.40) while maximizing the separation from impurities (maximizing ΔRf).

Solution: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small sample of your crude material.

  • Spot the solution onto several TLC plates.

  • Develop each plate in a different trial solvent system. Start with a non-polar system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 7:3, 1:1 Hexanes:Ethyl Acetate, then pure Ethyl Acetate).

  • Visualize the spots under a UV lamp.

  • The optimal eluent for your column is the one that gives your product an Rf value between 0.25 and 0.40.

Common Eluent Systems (in order of increasing polarity)
Hexanes / Ethyl Acetate
Dichloromethane / Methanol
Ethyl Acetate / Methanol

Table 2: Common solvent systems for purifying polar heterocyclic compounds.

Decision Tree for Purification Strategy

G Start Crude Solid Product Recrystallize Attempt Recrystallization Start->Recrystallize CheckPurity1 Check Purity (NMR, LC-MS) Recrystallize->CheckPurity1 Crystals Formed ColumnChrom Perform Column Chromatography Recrystallize->ColumnChrom Failed (Oiled Out, No Crystals) PureProduct Pure Product CheckPurity1->PureProduct Purity > 95% CheckPurity1->ColumnChrom Purity < 95% CheckPurity2 Check Purity (NMR, LC-MS) ColumnChrom->CheckPurity2 CheckPurity2->PureProduct Purity > 95% PrepHPLC Consider Preparative HPLC or Acid-Base Extraction CheckPurity2->PrepHPLC Purity < 95%

A decision-making workflow for purifying the target compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Binary Solvent System (Example: Methanol/Water)
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the "good" solvent (methanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (water) dropwise until the solution becomes persistently cloudy. If too much is added, clarify the solution by adding a few more drops of the hot "good" solvent (methanol).

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (in this case, a methanol/water mixture or pure, cold water).

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This technique is useful for separating acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate (50 mL).

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL). The acidic target compound will react to form its sodium salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Combine and Wash: Combine the aqueous layers and wash with a fresh portion of ethyl acetate (20 mL) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl (e.g., 1M or 2M) until the pH is ~2. The pure acidic product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

References

[9] BenchChem. "Dealing with poor solubility of pyrazole derivatives during synthesis." Accessed January 15, 2026. [12] ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF." Accessed January 15, 2026. [10] ResearchGate. "What solvent should I use to recrystallize pyrazoline?" Accessed January 15, 2026. [7] AWS. "(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization." Accessed January 15, 2026. [13] ResearchGate. "Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)..." Accessed January 15, 2026. [5] Amerigo Scientific. "Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate." Accessed January 15, 2026. [11] National Institutes of Health. "Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity." Accessed January 15, 2026. [3] Sinfoo Biotech. "(4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid." Accessed January 15, 2026. [2] PubMed Central. "Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades." Accessed January 15, 2026. [14] Google Patents. "US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present." Accessed January 15, 2026. [6] National Institutes of Health. "Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review." Accessed January 15, 2026. [8] YouTube. "Recrystallization and Melting Point Analysis." Accessed January 15, 2026. [4] Sigma-Aldrich. "(4-BROMO-5-METHYL-3-NITRO-PYRAZOL-1-YL)-ACETIC ACID AldrichCPR." Accessed January 15, 2026. [15] National Institutes of Health. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Accessed January 15, 2026. [1] Sigma-Aldrich. "(4-bromo-5-methyl-pyrazol-1-yl)-acetic acid AldrichCPR." Accessed January 15, 2026. [16] MDPI. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole." Accessed January 15, 2026. [17] Google Patents. "WO2015094913A1 - Fluorophenyl pyrazol compounds." Accessed January 15, 2026.

Sources

Technical Support Center: Regioselectivity in the Nitration of 4-Bromo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced pyrazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the nitration of substituted pyrazoles, specifically focusing on 4-bromo-5-methyl-1H-pyrazole. Here, we address common challenges and provide in-depth, evidence-based solutions to improve regioselectivity and overall reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to nitrate 4-bromo-5-methyl-1H-pyrazole to obtain the 3-nitro isomer, but I am consistently getting a mixture of products, including the 4-nitro derivative. Why is this happening?

A1: The formation of isomeric mixtures during the electrophilic nitration of substituted pyrazoles is a common challenge rooted in the inherent electronic properties of the pyrazole ring and the directing effects of its substituents.

  • Electronic Nature of the Pyrazole Ring: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms. One nitrogen atom is "pyrrole-like" and contributes two electrons to the aromatic system, while the other is "pyridine-like" and has its lone pair in an sp² orbital in the plane of the ring. Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which has the highest electron density.[1][2][3] However, when the C4 position is blocked, as in your starting material, the electrophile will target the C3 or C5 positions.

  • Directing Effects of Substituents:

    • -Br (Bromo) group at C4: As a halogen, the bromo group is deactivating due to its electron-withdrawing inductive effect (-I) but is ortho-, para-directing due to its electron-donating resonance effect (+M). In this case, it directs incoming electrophiles to the C3 and C5 positions.

    • -CH₃ (Methyl) group at C5: The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect (+I) and hyperconjugation. It will strongly direct the incoming nitro group to the C4 position (which is already occupied) and to a lesser extent, the C3 position.

The combination of these directing effects leads to a competition between substitution at the C3 and, to a lesser extent, potential side reactions or rearrangements that might lead to other nitrated species. The primary desired product is 4-bromo-3-nitro-5-methyl-1H-pyrazole.

Q2: What are the optimal reaction conditions to maximize the yield of 4-bromo-3-nitro-5-methyl-1H-pyrazole and minimize byproducts?

A2: Optimizing reaction conditions is critical for directing the nitration towards the C3 position. The choice of nitrating agent and temperature are the most influential factors.

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a very strong nitrating system that generates the highly reactive nitronium ion (NO₂⁺). While effective, it can sometimes lead to decreased regioselectivity and the formation of undesired byproducts due to its high reactivity.

    • Fuming Nitric Acid: Can be used alone or in combination with other reagents. Its reactivity is high, and careful control of temperature is necessary.

    • Acetyl Nitrate (HNO₃/Acetic Anhydride): This is a milder nitrating agent. It can sometimes offer better regioselectivity in sensitive substrates. The reaction of pyrazoles with acetyl nitrate has been shown to initially form N-nitropyrazoles, which can then rearrange upon heating to yield 3- or 5-nitropyrazoles.[4][5]

    • N-Nitropyrazole Reagents: More recently, N-nitropyrazoles with electron-withdrawing groups have been developed as powerful and selective nitrating agents.[6]

  • Temperature Control:

    • Lower temperatures (e.g., 0-5 °C) are generally recommended to control the exothermic nature of the reaction and improve selectivity.[7] Running the reaction at elevated temperatures can lead to the formation of undesired isomers and decomposition products.

A recommended starting point for a protocol to favor the 3-nitro isomer is provided below.

Experimental Protocols

Protocol 1: Nitration of 4-bromo-5-methyl-1H-pyrazole using Mixed Acid

This protocol is a standard approach that, with careful temperature control, can provide the desired product.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2 equivalents) to 0 °C in an ice-salt bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 equivalents) dropwise to the sulfuric acid while maintaining the temperature below 5 °C.

  • Substrate Addition: Dissolve 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Reaction: Add the pyrazole solution dropwise to the nitrating mixture. The temperature should be strictly maintained between 0 and 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: The precipitated product can be filtered, or the aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product should be purified by column chromatography or recrystallization to separate the desired 3-nitro isomer from other byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 3-nitro isomer 1. Suboptimal Temperature Control: Higher temperatures can favor the formation of byproducts or decomposition. 2. Incorrect Stoichiometry: Excess nitric acid can lead to over-nitration or side reactions. 3. Impure Starting Materials: Impurities can interfere with the reaction.[8]1. Ensure the reaction temperature is strictly maintained at 0-5 °C throughout the addition and reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the nitrating agent. 3. Confirm the purity of the 4-bromo-5-methyl-1H-pyrazole before starting the reaction.
Formation of multiple isomers 1. Highly Reactive Nitrating Agent: Strong nitrating agents like mixed acid can be less selective. 2. Reaction Conditions: Solvent and temperature can influence the isomer ratio.1. Consider using a milder nitrating agent such as acetyl nitrate. 2. Experiment with different solvents. While sulfuric acid is common, some reactions show improved regioselectivity in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[9]
Difficulty in separating the isomers Similar Polarity: Regioisomers of pyrazoles often have very similar polarities, making chromatographic separation challenging.[10]1. Optimize Column Chromatography: Use a shallow solvent gradient during flash chromatography. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC to achieve the best separation.[10] 2. Recrystallization: If a suitable solvent is found, fractional recrystallization can be an effective method for purification.[11]

Visualizing the Reaction Pathway

The following diagram illustrates the directing effects of the substituents on the pyrazole ring during electrophilic nitration.

G cluster_reactants Reactants & Directing Effects cluster_reaction Nitration cluster_products Potential Products A 4-Bromo-5-methyl-1H-pyrazole B Br at C4 (-I, +M) Directs to C3 & C5 A->B C CH3 at C5 (+I) Directs to C3 A->C D HNO3 / H2SO4 (NO2+) A->D E Desired Product: 4-Bromo-3-nitro-5-methyl-1H-pyrazole D->E Major Pathway (Improved Selectivity) F Potential Byproduct: Isomeric Nitropyrazoles D->F Minor Pathway

Sources

Technical Support Center: Scaling the Synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize, optimize, and scale up this important heterocyclic compound. We will address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Synthetic Strategy Overview

The synthesis of this compound is typically achieved via a two-step process starting from the pyrazole precursor, 4-bromo-5-methyl-3-nitro-1H-pyrazole. The overall workflow involves an N-alkylation reaction followed by ester hydrolysis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 4-bromo-5-methyl-3-nitro-1H-pyrazole B Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate Reagent1 Ethyl Bromoacetate Base (e.g., K2CO3) Solvent (e.g., Acetone, DMF) A->Reagent1 C This compound (Target Molecule) Reagent2 Acid (e.g., HCl) or Base (e.g., NaOH) Water B->Reagent2 Reagent1->B Reagent2->C

Caption: General two-step synthesis workflow.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Step 1: N-Alkylation of 4-bromo-5-methyl-3-nitro-1H-pyrazole

The alkylation of the pyrazole nitrogen is the most critical step for controlling yield and purity. The primary challenge is achieving high regioselectivity for the desired N1 isomer over the sterically hindered N2 position.

Q1: My N-alkylation reaction is producing a significant amount of the undesired N2-alkylated regioisomer. How can I improve the N1:N2 ratio?

A1: This is a classic challenge in pyrazole chemistry.[1][2] The regioselectivity is governed by a combination of steric and electronic factors. To favor the desired N1 isomer, consider the following:

  • Steric Hindrance: The methyl group at the C5 position provides steric bulk that inherently disfavors alkylation at the adjacent N1 position. However, the attacking electrophile (ethyl bromoacetate) also has its own steric demands.

  • Reaction Conditions: The choice of base and solvent is paramount.

    • Base: A weaker, heterogeneous base like potassium carbonate (K₂CO₃) is often preferred over strong, soluble bases like sodium hydride (NaH). Strong bases can fully deprotonate the pyrazole, leading to a more charge-delocalized anion and potentially lower selectivity.

    • Solvent: Polar aprotic solvents like acetone or acetonitrile are excellent choices. They effectively dissolve the reagents while favoring an Sₙ2 reaction mechanism, which is sensitive to steric hindrance, thereby increasing selectivity for the less-hindered N1 position.[2] Solvents like DMF may lead to faster reaction rates but potentially lower selectivity.

Troubleshooting Decision Workflow for N-Alkylation

G Start Low N1:N2 Regioselectivity Base What base was used? Start->Base Solvent What solvent was used? Start->Solvent NaH Strong Base (e.g., NaH, KOtBu) Base->NaH K2CO3 Weak/Heterogeneous Base (e.g., K2CO3, Cs2CO3) Base->K2CO3 Good choice, proceed to solvent. DMF Polar Aprotic (e.g., DMF, DMSO) Solvent->DMF Acetone Less Polar Aprotic (e.g., Acetone, MeCN) Solvent->Acetone Good choice, consider temperature. Action1 Switch to K2CO3 or Cs2CO3 to reduce anion charge delocalization. NaH->Action1 K2CO3->Solvent Action2 Switch to Acetone or Acetonitrile to maximize steric influence (SN2). DMF->Action2 Action3 Consider lowering the reaction temperature to increase selectivity. Acetone->Action3

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: The alkylation reaction is very slow or incomplete. What can I do?

A2: Sluggish reaction rates can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of base is used. For heterogeneous bases like K₂CO₃, vigorous stirring is essential to ensure sufficient interaction.

  • Reagent Quality: Verify the purity of the starting pyrazole and the ethyl bromoacetate. The latter can degrade over time.

  • Temperature: While lower temperatures can improve selectivity, the reaction may require heating to proceed at a reasonable rate. A moderate temperature (e.g., refluxing acetone, 56°C) is a good starting point.

  • Phase-Transfer Catalyst: In a heterogeneous system (e.g., K₂CO₃ in acetone), adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.

Step 2: Hydrolysis of the Ethyl Ester

The final step is the conversion of the intermediate ester to the target carboxylic acid.

Q3: My hydrolysis reaction is not going to completion, and I'm left with starting ester.

A3: This is a common issue with ester hydrolysis, which is an equilibrium-driven process under acidic conditions.[3]

  • Switch to Basic Hydrolysis (Saponification): The recommended solution is to use basic hydrolysis with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol mixture. This reaction, known as saponification, is effectively irreversible because the final step forms a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol byproduct.[3][4] A subsequent acidic workup is required to protonate the carboxylate and precipitate the final acid product.

  • Increase Reaction Time/Temperature: If you must use acidic hydrolysis, you will need to use a large excess of water and heat the reaction for an extended period to push the equilibrium towards the products.[3]

Q4: I am observing degradation or side products during hydrolysis. What are the causes?

A4: The nitro group on the pyrazole ring makes the system susceptible to nucleophilic attack under harsh basic conditions.

  • Use Milder Conditions: If degradation is suspected, switch to a milder base like lithium hydroxide (LiOH), which can often effect hydrolysis at room temperature, minimizing side reactions.

  • Control Temperature: Avoid excessive heating. For many pyrazole esters, saponification can be achieved efficiently at temperatures between room temperature and 50°C.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially during prolonged heating.

Part 3: Scaling-Up Considerations

Moving from a lab-scale batch to a larger production requires careful planning to manage safety and ensure consistency.[5][6]

Parameter Lab Scale (1-10 g) Scale-Up (100g - 1kg+) Rationale & Key Considerations
Heat Management Often managed by the flask's surface area.Requires a jacketed reactor with active cooling/heating.The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient.[6] Exothermic steps like nitration (in precursor synthesis) or even vigorous alkylations must be carefully controlled to prevent thermal runaway.[7]
Reagent Addition Can be added in one portion or quickly.Slow, controlled addition via a dropping funnel or pump is critical.Rapid addition of reagents can cause dangerous temperature spikes ("exotherms") that lead to side-product formation, degradation, and unsafe conditions.[6]
Mixing Magnetic stirrer is usually sufficient.Requires an overhead mechanical stirrer with appropriate impeller design.Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in poor yield and impurity formation.[6]
Workup & Isolation Separatory funnel, simple filtration.Larger extraction vessels, centrifuges, or Nutsche filters.Handling large volumes of solvents and solids requires specialized equipment. Ensure proper ventilation and safety protocols are in place.

Part 4: Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield I should expect for this two-step synthesis? A1: With optimization, the N-alkylation step can often achieve yields of 70-90%. The subsequent hydrolysis step is typically very high-yielding (>95%). Therefore, an overall yield of 65-85% is a realistic target for this process.

Q2: How do I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. Key signals to look for are the disappearance of the ethyl group protons from the ester and the appearance of a broad carboxylic acid proton signal in the ¹H NMR. The N-alkylation position can be confirmed by 2D NMR techniques like HMBC and NOESY.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase method is typically suitable for this class of molecules.[8]

Q3: Can I perform this as a one-pot reaction? A3: While one-pot reactions are attractive for their efficiency, it is not recommended for this sequence. The conditions for N-alkylation (aprotic solvent, base) are incompatible with those for hydrolysis (aqueous acid or base). Attempting a one-pot synthesis would likely lead to a complex mixture of products and low yields.

Q4: Where can I source the starting material, 4-bromo-5-methyl-3-nitro-1H-pyrazole? A4: This pyrazole precursor is a specialty chemical. It may be available from fine chemical suppliers. If not, it must be synthesized, typically involving the cyclization of a suitable precursor followed by sequential nitration and bromination, where controlling the regioselectivity of the electrophilic substitution is a key challenge.

Part 5: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific equipment and reagent quality.

Protocol 1: Synthesis of Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-5-methyl-3-nitro-1H-pyrazole (1.0 eq).

  • Add acetone (approx. 10-15 mL per gram of pyrazole).

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add ethyl bromoacetate (1.1 eq).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol 2: Hydrolysis to this compound
  • Dissolve the crude ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture in an ice bath.

  • Slowly acidify the mixture to pH 1-2 by adding cold 1M hydrochloric acid (HCl). The product should precipitate as a solid.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any remaining salts.

  • Dry the product under vacuum to a constant weight to yield the final carboxylic acid.

References

  • Synthesis of pyrazole-s-triazine derivatives. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Bentham Science. Retrieved January 15, 2026, from [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie. Retrieved January 15, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Hydrolysis reaction of pyrazinoate esters to POA and the corresponding alcohol. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. (n.d.). Amerigo Scientific. Retrieved January 15, 2026, from [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. (n.d.). Sinfoo Biotech. Retrieved January 15, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Mechanism of ester hydrolysis. (2019). YouTube. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-15

Introduction

Welcome to the technical support center for pyrazole-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important class of small molecules in their experiments. Pyrazole-containing compounds are a cornerstone in the development of kinase inhibitors, with several FDA-approved drugs for various diseases, particularly cancer.[1][2] The pyrazole scaffold is considered a "privileged structure" due to its synthetic accessibility and versatile nature, allowing it to form specific interactions with biological targets.[3][4]

However, as with many targeted therapies, the emergence of resistance is a significant challenge that can limit the long-term efficacy of these inhibitors.[2][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome resistance mechanisms you may encounter during your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding resistance to pyrazole-based inhibitors.

Q1: My pyrazole-based inhibitor is losing efficacy in my cell-based assays over time. What are the likely causes?

A1: This is a classic presentation of acquired resistance. The two most common underlying mechanisms are:

  • Target-Based Resistance: This involves genetic alterations in the target protein that reduce the inhibitor's binding affinity.[6] A primary example is the "gatekeeper" mutation.[7][8] This mutation involves a single amino acid substitution in the ATP-binding pocket of the kinase, sterically hindering the inhibitor from binding effectively.[7][8]

  • Target-Independent Resistance: The cancer cells activate alternative signaling pathways to bypass the inhibited target, rendering the inhibitor ineffective.[6] Another significant mechanism is the increased expression of drug efflux pumps, which actively transport the inhibitor out of the cell, reducing its intracellular concentration.[9][10][11]

Q2: What is a "gatekeeper" mutation and why is it a problem for many pyrazole-based kinase inhibitors?

A2: The gatekeeper residue is a specific amino acid in the ATP-binding pocket of a kinase.[8] It plays a crucial role in controlling access to a deeper hydrophobic pocket that many kinase inhibitors, including some pyrazole-based compounds, utilize for binding.[7][8] A mutation in this residue, often to a bulkier amino acid, can physically block the inhibitor from accessing this pocket, leading to resistance.[7][8] For instance, the T315I mutation in the BCR-ABL kinase confers resistance to imatinib.[12][13] Similarly, the V564F mutation in FGFR2 and the V555M in FGFR3 are known gatekeeper mutations that can reduce the efficacy of FGFR inhibitors.[7]

Q3: How can I determine if resistance in my cell line is due to a gatekeeper mutation or another mechanism?

A3: A multi-step approach is recommended:

  • Sequence the Target Gene: The most direct way is to sequence the kinase domain of the target gene from your resistant cell line and compare it to the parental (sensitive) cell line. This will identify any acquired mutations, including gatekeeper mutations.

  • Assess Target Phosphorylation: Use Western blotting to check the phosphorylation status of the target kinase and its downstream effectors in the presence of the inhibitor. If the target remains phosphorylated in the resistant cells, it suggests either a target mutation or a mechanism that maintains kinase activity despite inhibitor binding.

  • Evaluate Efflux Pump Activity: Utilize efflux pump inhibitors like verapamil or reserpine in combination with your pyrazole-based inhibitor.[11] If this combination restores sensitivity, it strongly suggests that efflux pumps are contributing to the resistance.

Q4: My inhibitor shows high potency in biochemical assays but is much less effective in my cellular assays. What could be the issue?

A4: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor cell membrane permeability. The pyrazole core is generally less lipophilic than a benzene ring, which can improve water solubility, but other chemical properties of the molecule can hinder its ability to cross the cell membrane.[3][14]

  • Efflux Pumps: As mentioned, active efflux by transporters like P-glycoprotein (P-gp) can prevent the inhibitor from reaching its intracellular target.[9]

  • Plasma Protein Binding: In in vivo or complex in vitro models, the inhibitor may bind to proteins in the serum, reducing its free concentration available to act on the target cells.

  • Metabolism: The cells may metabolize the inhibitor into an inactive form.

II. Troubleshooting Guides

This section provides structured approaches to diagnose and address common experimental issues related to pyrazole inhibitor resistance.

Guide 1: Investigating Loss of Inhibitor Potency

This guide will help you determine the cause of decreased inhibitor effectiveness in your experiments.

Workflow: Diagnosing the Cause of Reduced Inhibitor Efficacy

start Decreased Inhibitor Efficacy Observed check_culture Verify Cell Culture Integrity (Mycoplasma, Passage Number) start->check_culture seq_target Sequence Target Kinase Domain check_culture->seq_target gatekeeper Gatekeeper Mutation Identified? seq_target->gatekeeper other_mutation Other Mutation Identified? gatekeeper->other_mutation Yes western Assess Target & Downstream Phosphorylation (Western Blot) gatekeeper->western No other_mutation->western No bypass Investigate Bypass Pathways (e.g., Phospho-RTK Array) other_mutation->bypass Yes phospho_retained Phosphorylation Retained? western->phospho_retained efflux_assay Perform Efflux Pump Assay (e.g., with Verapamil) phospho_retained->efflux_assay Yes phospho_retained->bypass No efflux_implicated Sensitivity Restored? efflux_assay->efflux_implicated efflux_implicated->start Yes, Efflux is a Mechanism efflux_implicated->bypass No

Caption: Troubleshooting workflow for decreased inhibitor efficacy.

Guide 2: Strategies to Overcome Identified Resistance Mechanisms

Once a resistance mechanism has been identified, the following strategies can be employed.

Table 1: Strategies to Counteract Pyrazole Inhibitor Resistance
Resistance MechanismProposed StrategyRationaleKey Experimental Readout
Gatekeeper Mutation Switch to a structurally distinct inhibitor that does not rely on the same binding pocket.[5]A different inhibitor may have a binding mode that is not affected by the gatekeeper mutation.IC50 determination of the new inhibitor in resistant vs. sensitive cells.
Design next-generation inhibitors that can accommodate the mutated residue.Rational drug design can lead to compounds that overcome specific resistance mutations.[7][12]Co-crystallography of the new inhibitor with the mutant kinase; IC50 values.
Increased Efflux Pump Activity Co-administer with an efflux pump inhibitor (e.g., verapamil, reserpine).[11]This will increase the intracellular concentration of the pyrazole-based inhibitor.Restoration of pyrazole inhibitor's IC50 in the presence of the efflux pump inhibitor.
Synthesize pyrazole analogs with lower affinity for efflux pumps. Structural modifications can reduce the likelihood of the compound being a substrate for efflux pumps.[15]In vitro efflux assays with the new analogs.
Bypass Pathway Activation Utilize combination therapy targeting both the primary pathway and the activated bypass pathway.[16][17]Dual inhibition can prevent the cancer cells from escaping the effects of the primary inhibitor.Synergistic effects on cell viability (e.g., Combination Index calculation).
Identify collateral sensitivities. The resistant cells may have acquired new vulnerabilities that can be targeted.[5]High-throughput drug screening on the resistant cell line.
Guide 3: Differentiating On-Target vs. Off-Target Effects

It is crucial to confirm that the observed cellular phenotype is a direct result of inhibiting the intended target.

Workflow: Validating On-Target Activity

start Phenotype Observed with Pyrazole Inhibitor dose_response Perform Dose-Response Curve start->dose_response correlate Correlate Phenotype with Target Inhibition (e.g., p-Target Levels) dose_response->correlate unrelated_inhibitor Test a Structurally Unrelated Inhibitor for the Same Target correlate->unrelated_inhibitor same_phenotype Same Phenotype Observed? unrelated_inhibitor->same_phenotype rescue_exp Perform Rescue Experiment with a Resistant Target Mutant same_phenotype->rescue_exp Yes off_target Potential Off-Target Effect same_phenotype->off_target No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target High Confidence in On-Target Effect phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Workflow for validating on-target inhibitor effects.

III. Experimental Protocols

Protocol 1: Western Blot for Target Phosphorylation

This protocol is to assess the phosphorylation status of the target kinase and its downstream substrates.

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with your pyrazole-based inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for the phosphorylated form of your target kinase overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of your target kinase to ensure equal loading.

Protocol 2: Efflux Pump Inhibition Assay

This protocol helps determine if efflux pumps are contributing to resistance.

  • Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with a known efflux pump inhibitor (e.g., 10 µM verapamil) or vehicle for 1 hour.

  • Co-treatment: Add your pyrazole-based inhibitor at a range of concentrations to the wells, both with and without the efflux pump inhibitor.

  • Viability Assay: After 48-72 hours, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Compare the IC50 values of your pyrazole inhibitor in the presence and absence of the efflux pump inhibitor. A significant decrease in the IC50 in the presence of the efflux pump inhibitor indicates its involvement in resistance.

IV. Signaling Pathway Diagrams

Diagram 1: Common Mechanisms of Resistance to Kinase Inhibitors

inhibitor Pyrazole-Based Inhibitor target_kinase Target Kinase inhibitor->target_kinase Inhibition downstream Downstream Signaling target_kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation gatekeeper Gatekeeper Mutation gatekeeper->target_kinase Alters Binding Site efflux Efflux Pump efflux->inhibitor Removes Inhibitor bypass_pathway Bypass Pathway Activation bypass_pathway->downstream Activates Downstream Signaling Independently

Caption: Overview of resistance mechanisms to kinase inhibitors.

V. Conclusion

Overcoming resistance to pyrazole-based inhibitors is a critical aspect of their successful application in research and drug development. By systematically investigating the underlying mechanisms of resistance and employing targeted strategies, researchers can continue to leverage the therapeutic potential of this important class of compounds. This guide provides a framework for troubleshooting common issues and designing experiments to overcome these challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2022, October 28). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central (PMC). (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Retrieved from [Link]

  • PubMed. (n.d.). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][9][18]benzothiazine 5,5-Dioxide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Retrieved from [Link]

  • PubMed. (2022, May 25). The return of RET GateKeeper mutations? an in-silico exploratory analysis of potential resistance mechanisms to novel RET macrocyclic inhibitor TPX-0046. Retrieved from [Link]

  • Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed Central (PMC). (2024, July 20). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Retrieved from [Link]

  • Technology Networks. (2023, February 14). “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. Retrieved from [Link]

  • PubMed. (n.d.). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • PubMed Central (PMC). (2022, January 20). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Retrieved from [Link]

  • PubMed. (2012, January 15). The rise and fall of gatekeeper mutations? The BCR-ABL1 T315I paradigm. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Retrieved from [Link]

  • PubMed. (2023, September 5). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, July 21). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). The T790M "gatekeeper" mutation in EGFR mediates resistance to low concentrations of an irreversible EGFR inhibitor. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2024, April 9). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, April 9). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Retrieved from [Link]

  • ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. We will explore the underlying reasons for its probable low permeability and provide a series of troubleshooting steps, strategic solutions, and detailed experimental protocols to help you overcome this critical hurdle in your research.

Part 1: Initial Assessment & Troubleshooting

This section addresses the fundamental questions regarding the permeability of your compound and how to quantify it accurately.

FAQ 1: Why is my compound, this compound, likely exhibiting poor cell permeability?

The molecular structure of your compound provides several clues to its likely permeability challenges. Poor cell permeability for small molecules is often linked to specific physicochemical properties.[1]

  • The Carboxylic Acid Group (-COOH): This is the most significant contributor to poor permeability. Carboxylic acids typically have a pKa between 3.5 and 4.5.[2][3] At physiological pH (~7.4), this group will be deprotonated to form a negatively charged carboxylate (-COO⁻). Charged molecules cannot easily pass through the lipophilic (fat-loving) interior of the cell membrane via passive diffusion.[4]

  • Polarity: The presence of the nitro group (-NO₂) and the pyrazole ring itself contributes to the overall polarity of the molecule. While some lipophilicity is provided by the bromo and methyl groups, the polar and ionizable functionalities likely dominate, leading to high water solubility but poor membrane partitioning.

  • Hydrogen Bonding: The carboxylic acid and nitro groups are capable of forming hydrogen bonds with water molecules. For a molecule to cross the cell membrane, it must shed its hydration shell and enter a non-polar environment, a process that is energetically unfavorable for polar compounds.[5]

In essence, the compound is too hydrophilic and charged to efficiently diffuse across the lipid bilayer of the cell membrane.

FAQ 2: How can I experimentally confirm and quantify the permeability of my compound?

To move beyond theoretical assessment, you must quantify the compound's permeability. A tiered experimental approach is recommended, starting with simple, high-throughput methods and progressing to more complex, biologically relevant models.[1][6]

  • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8] It exclusively measures passive diffusion and is an excellent first screen to determine the compound's intrinsic permeability.[9]

  • Tier 2: Cell-Based Assays (Caco-2 and MDCK): These assays use monolayers of cells that mimic biological barriers.

    • Caco-2 Permeability Assay: Uses human colon adenocarcinoma cells that differentiate into a monolayer resembling the intestinal epithelium.[10][11][12] This model is considered the gold standard for predicting oral drug absorption because it assesses both passive diffusion and the effects of active transport proteins (including efflux pumps like P-glycoprotein).[11][12]

    • MDCK Permeability Assay: Uses Madin-Darby Canine Kidney cells.[13] The wild-type cells have low expression of transporters and are excellent for studying passive permeability.[6] A genetically modified version, MDCK-MDR1 , overexpresses the human P-gp efflux pump and is specifically used to determine if your compound is a substrate for this transporter.[14][15][16]

The workflow below illustrates the decision-making process for assessing permeability.

G cluster_0 Permeability Assessment Workflow Start Start with Compound PAMPA Run PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 Is Papp (PAMPA) High? PAMPA->Decision1 CellBased Run Caco-2 or MDCK Assay (Passive + Active Transport) Decision1->CellBased No HighPerm Permeability is NOT the primary issue Decision1->HighPerm Yes Decision2 Is Papp (Cell-Based) Low? CellBased->Decision2 Efflux Perform Bi-Directional Assay (e.g., MDCK-MDR1) Calculate Efflux Ratio Decision2->Efflux Yes Decision2->HighPerm No LowPerm Low Intrinsic Permeability Efflux->LowPerm ER < 2 EffluxSubstrate Compound is an Efflux Substrate Efflux->EffluxSubstrate ER >= 2 Proceed Proceed to Enhancement Strategies LowPerm->Proceed EffluxSubstrate->Proceed

Caption: Workflow for assessing compound permeability.
Part 2: Strategies for Enhancing Permeability

Once you have confirmed low permeability, you can employ several strategies to improve it. These fall into two main categories: direct chemical modification of your compound and advanced formulation or delivery systems.

FAQ 3: Can I chemically modify the compound to make it more permeable? The Prodrug Approach.

Yes. This is a very common and effective medicinal chemistry strategy. For a compound with a carboxylic acid, the most direct approach is to create an ester prodrug .[2][3][17]

  • The Mechanism: You mask the negatively charged carboxylic acid by converting it into a neutral, more lipophilic ester.[4] This neutral molecule can now more easily diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the original, active carboxylic acid compound.[18]

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Space Prodrug Ester Prodrug (Neutral, Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Charged, Hydrophilic) Esterases Cellular Esterases Esterases->ActiveDrug Cleavage Membrane->ActiveDrug

Caption: The ester prodrug strategy for enhancing cell entry.
  • Practical Considerations:

    • Choice of Ester: Simple alkyl esters (e.g., methyl, ethyl) are common starting points.[18] The choice of alcohol used for esterification can be tuned to control the rate of hydrolysis and other properties.

    • Stability: The prodrug must be stable enough in the extracellular medium to reach the cell but labile enough to be cleaved efficiently inside the cell.

FAQ 4: How can I improve delivery without chemically altering the parent compound? Nanoencapsulation.

If modifying the parent compound is not desirable, you can use a formulation-based approach like nanoencapsulation. This involves enclosing your hydrophilic compound within a nanoparticle carrier.[19]

  • The Mechanism: The drug is encapsulated within the core of a nanoparticle, which has a surface that can interact with and cross the cell membrane. This strategy protects the drug from the environment and facilitates its uptake.[19]

  • Types of Nanoparticles for Hydrophilic Drugs:

    • Liposomes: These are vesicles composed of a lipid bilayer surrounding an aqueous core. Your hydrophilic compound can be loaded into this aqueous core.[20]

    • Polymer-based Nanoparticles: You can use polymers to create nanospheres or nanocapsules. Aqueous-core nanocapsules are particularly suitable, as they consist of a thin polymer shell surrounding an internal water compartment where your drug can be dissolved.[19][21]

This approach improves the pharmacokinetic profile, enhances bioavailability, and can reduce toxicity.[19]

FAQ 5: Is it possible to use a "carrier" molecule to transport my compound into cells?

Yes, this can be achieved using Cell-Penetrating Peptides (CPPs) .

  • The Mechanism: CPPs are short peptides (typically 5-30 amino acids) that can traverse cell membranes.[22] You can attach your compound to a CPP, usually through a covalent bond (e.g., a cleavable disulfide linker).[23] The CPP then acts as a delivery vehicle, carrying your compound into the cell.[23][24][25] The uptake mechanism can involve direct penetration of the membrane or endocytosis.[22][23]

  • Advantages:

    • High Efficiency: CPPs can facilitate the delivery of a wide range of cargo, from small molecules to large proteins.[23]

    • Versatility: Various CPP sequences with different properties are known, allowing for optimization.[24]

  • Considerations:

    • Linker Chemistry: The bond connecting your compound to the CPP must be stable externally but cleavable once inside the cell to release the active drug.

    • Specificity: Most traditional CPPs are not cell-specific, which can be a limitation, though newer, targeted CPPs are being developed.[23]

StrategyCore PrincipleKey AdvantageKey Consideration
Ester Prodrug Masking the charged carboxylic acid group to increase lipophilicity.[4]Simple, well-established chemical modification. Leverages intracellular enzymes.Requires chemical synthesis; prodrug must have correct stability/lability balance.
Nanoencapsulation Encapsulating the hydrophilic drug within a lipophilic carrier particle.[20][21]No modification of the parent drug needed; can improve overall pharmacokinetics.[19]Complex formulation process; potential for immunogenicity of the carrier.
Cell-Penetrating Peptides (CPPs) Covalently linking the drug to a peptide that actively transports it across the membrane.[23]Highly efficient for a wide range of cargo; can overcome significant permeability barriers.[24]Requires synthesis of the conjugate; potential lack of cell specificity.[23]
Part 3: Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols for the primary permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess passive permeability.[7][8][26][27]

Objective: To determine the effective permeability (Pe) of the compound across a lecithin-dodecane artificial membrane.

Materials:

  • 96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the donor plate)

  • Lecithin in dodecane solution (e.g., 1-2% w/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., testosterone; low permeability, e.g., atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO to match the donor solution) to each well of the acceptor plate.[8]

  • Prepare Membrane: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Allow it to permeate the membrane for 5-10 minutes.

  • Prepare Donor Solutions: Prepare the test compound and controls to a final concentration of 10-200 µM in PBS from the DMSO stock. The final DMSO concentration should be consistent across all wells (typically 1-5%).[27]

  • Start the Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[8]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[8][26]

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor solution (T=0 sample).

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using the appropriate formula, which accounts for volumes, surface area, and incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a bidirectional assay to assess both passive permeability and active efflux.[10][11][12][28][29]

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4)

  • Test compound stock solution (10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Cell Culture & Differentiation: Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow rejection test; permeability should be low (<1%).[29]

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer.

  • A-B Permeability:

    • Add transport buffer containing the test compound (e.g., 10 µM) to the apical (top) chamber.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

  • B-A Permeability:

    • Add transport buffer containing the test compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours with gentle shaking.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.

  • Quantification & Calculation: Analyze all samples by LC-MS/MS. Calculate Papp (A-B) and Papp (B-A).

FAQ 6: How do I interpret the results from my permeability assays?
  • Apparent Permeability (Papp): This value, typically in units of 10⁻⁶ cm/s, represents the rate of transport across the cell monolayer. It is used to classify compounds as having low, medium, or high permeability.

Papp (10⁻⁶ cm/s)Permeability ClassExpected Human Absorption
< 1Low< 50%
1 - 10Medium50 - 89%
> 10High> 90%
  • Efflux Ratio (ER): This is calculated from the bidirectional Caco-2 or MDCK-MDR1 assay: ER = Papp (B-A) / Papp (A-B)

    • An ER ≥ 2 is a strong indication that your compound is a substrate of an active efflux transporter (like P-glycoprotein).[12][16] The transporter actively pumps the compound out of the cell, from the basolateral to the apical side, resulting in poor net absorption.

    • An ER < 2 suggests that active efflux is not a significant factor, and permeability is primarily governed by passive diffusion.

References
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Vrignaud, S., Benoît, J. P., & Saulnier, P. (2011). Strategies for the nanoencapsulation of hydrophilic molecules in polymer-based nanoparticles.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay.
  • Creative Biolabs. (n.d.). Cell-Penetrating Peptide-Enhanced Small Molecule Drug Brain Delivery.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Lin, Y. A., & Lu, H. H. S. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1949, 1-20.
  • Vrignaud, S., Benoît, J. P., & Saulnier, P. (2014). Strategies for the nanoencapsulation of hydrophilic molecules in polymer-based nanoparticles. CORE.
  • Nishio, S. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2215-2221.
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Zhang, Y., & Chan, H. F. (2020). Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. Frontiers in Bioengineering and Biotechnology, 8, 818.
  • (n.d.). Caco2 assay protocol.
  • Rautio, J. (2007). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Rautio, J. (2007). Prodrugs of Carboxylic Acids.
  • Vrignaud, S., Benoît, J. P., & Saulnier, P. (2011). Strategies for the Nanoencapsulation of Hydrophilic Molecules in Polymer-based Nanoparticles.
  • Lin, Y. C., Chen, Y. C., & Chen, C. S. (2019).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3169.
  • Guidotti, G., Brambilla, L., & Rossi, D. (2017). Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System. International Journal of Molecular Sciences, 18(9), 1923.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14845-14869.
  • Madsen, A. S., et al. (2020). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem, 15(1), 79-87.
  • Li, D., et al. (2017). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 14(6), 737-747.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Torchilin, V. P. (2008). Drug Delivery Using Cell-Penetrating Peptides. Methods in Molecular Biology, 437, 1-19.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • Parmar, A., & Varghese, B. (2021). Therapeutic delivery using cell-penetrating peptides.
  • Li, Y., et al. (2025). Applications of cell penetrating peptide-based drug delivery system in immunotherapy. Journal of Nanobiotechnology.
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
  • Wang, Y., et al. (2022).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Cell Permeability of Thioxanthene-Based Drug Candidates.
  • Gnerre, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1629.
  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5800.
  • Mike Lawton. (2021, January 6). drug solubility & membrane permeability assays [Video]. YouTube.
  • Tsume, Y., et al. (2021). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 13(11), 1937.
  • (n.d.). (4-bromo-5-methyl-pyrazol-1-yl)-acetic acid.
  • Tsume, Y., et al. (2014). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. The AAPS Journal, 16(6), 1331-1340.
  • Kuo, C. C., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(1), 1431-1445.
  • Sharma, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6496.
  • Jones, J. P., et al. (2019). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 58(15), 2005-2015.

Sources

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative, a class of heterocyclic compounds with significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The presence of a nitro group, a bromine atom, and a carboxylic acid moiety suggests that this molecule may have distinct chemical properties and potential applications that necessitate precise and accurate quantification in various matrices. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this target analyte, alongside alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing researchers, scientists, and drug development professionals with the technical insights required to make informed decisions for their analytical needs.

Physicochemical Properties of the Analyte

While specific experimental data for this compound is not widely published, its structure allows for the prediction of key properties relevant to analytical method development. The presence of the carboxylic acid group (pKa typically around 4-5) indicates that the compound is acidic and will be ionized at neutral or basic pH. The pyrazole ring and nitro group contribute to its aromaticity and potential for UV absorbance. The molecular weight and elemental composition (C6H6BrN3O4) are critical for mass spectrometry.

Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), stands as the gold standard for the analysis of this compound due to its superior sensitivity and selectivity.[2][3] The acidic nature of the analyte makes it an excellent candidate for electrospray ionization (ESI) in negative ion mode.

Rationale for Method Selection

The choice of LC-MS/MS is driven by the need for high selectivity to distinguish the analyte from complex matrix components and high sensitivity to detect it at low concentrations. The structural components of the molecule—the carboxylic acid, nitro group, and pyrazole core—are all amenable to ESI. Negative ion mode is preferred as the carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion.[4]

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • For plasma or tissue samples, a protein precipitation step followed by solid-phase extraction (SPE) is recommended.

    • Add 3 volumes of cold acetonitrile to 1 volume of plasma.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Evaporate the supernatant under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for retaining the moderately polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a low percentage of organic phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) will ensure good peak shape and separation from potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).[2]

  • Precursor Ion: The deprotonated molecule [M-H]⁻.

  • Product Ions: Determined by infusion of a standard solution and performing a product ion scan. Fragmentation is expected at the carboxylic acid group (loss of CO2) and around the pyrazole ring.

  • Collision Energy: Optimized for the specific precursor-to-product ion transitions.

Data Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution Injection Autosampler Injection Reconstitution->Injection Column C18 Reversed-Phase Column Injection->Column Separation Gradient Elution Column->Separation ESI ESI Source (Negative Ion Mode) Separation->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Detector->Data Data Acquisition & Processing

Caption: Workflow for the LC-MS/MS analysis of this compound.

Alternative Analytical Methods

While LC-MS/MS offers the best performance, other techniques can be employed depending on the specific requirements of the analysis, such as available instrumentation, sample throughput, and the need for confirmatory data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective alternative to LC-MS.[5] Given the presence of the nitroaromatic pyrazole core, the analyte is expected to have a strong UV absorbance, making this a viable detection method.[6]

  • Lower instrumentation and operational costs.

  • Simpler method development and operation.

  • Robust and reliable for routine analysis of less complex samples.

  • Lower sensitivity compared to LC-MS.

  • Potential for co-eluting interferences in complex matrices, leading to lower selectivity.[7]

  • Chromatographic conditions: Similar to the LC part of the LC-MS method. A C18 column with a gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% trifluoroacetic acid), is a good starting point.[6]

  • Detection: UV detector set at a wavelength of maximum absorbance for the analyte (determined by UV scan of a standard, likely in the 254-280 nm range).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, is non-volatile and would require derivatization prior to GC analysis.[8][9]

  • High chromatographic resolution.

  • Provides definitive structural information through electron ionization (EI) fragmentation patterns.[10]

  • Requires a derivatization step, which adds complexity and potential for variability to the sample preparation.[11][12]

  • Potential for thermal degradation of the nitro group in the GC inlet.

1. Derivatization:

  • The carboxylic acid group must be derivatized to increase volatility. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol and an acid catalyst) are common approaches.[11]

    • Dry the sample extract completely.

    • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat at 60-80 °C for 30-60 minutes to complete the reaction.

2. Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Program: A temperature ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

3. Mass Spectrometry:

  • Ionization: Electron Ionization (EI).

  • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Performance Comparison

The choice of analytical method will ultimately depend on the specific application and desired performance characteristics.

Parameter LC-MS/MS HPLC-UV GC-MS (with Derivatization)
Selectivity ExcellentGoodVery Good
Sensitivity Excellent (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Good (pg/mL to ng/mL)
Sample Preparation Moderate (Protein precipitation/SPE)Simple to ModerateComplex (Derivatization required)
Throughput HighHighModerate
Cost HighLowModerate
Confirmation High (MRM transitions)Low (Retention time)High (Mass spectrum)

Logical Comparison of Analytical Methods

Method_Comparison cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS Analyte This compound LCMS_Adv Advantages: - High Sensitivity - High Selectivity Analyte->LCMS_Adv Ideal for trace quantification HPLC_Adv Advantages: - Low Cost - Simple Operation Analyte->HPLC_Adv Suitable for routine analysis GCMS_Adv Advantages: - High Resolution - Definitive Identification Analyte->GCMS_Adv Alternative for structural confirmation LCMS_Disadv Disadvantages: - High Cost - Complex Instrumentation HPLC_Disadv Disadvantages: - Lower Sensitivity - Potential Interferences GCMS_Disadv Disadvantages: - Requires Derivatization - Potential Thermal Degradation

Caption: Comparison of the suitability of different analytical methods for the target analyte.

Conclusion

For the analysis of this compound, LC-MS/MS is the recommended method for achieving the highest levels of sensitivity and selectivity, which is crucial in drug development and regulated environments. HPLC-UV offers a practical and cost-effective solution for routine analysis where the demand for sensitivity is less stringent. GC-MS, while capable of providing excellent confirmatory data, is hampered by the necessity of a derivatization step, which increases sample preparation time and complexity. The ultimate choice of method should be guided by a thorough evaluation of the analytical objectives, sample matrix, and available resources.

References

  • ACS Publications. (n.d.). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry.
  • PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Journal of Chromatography A.
  • PubMed. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Chemosphere.
  • PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines.
  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • NIH. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • ResearchGate. (2025). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ACS Publications. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Analytical Chemistry.
  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.
  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology.

Sources

Comparing the efficacy of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Evaluating Novel Pyrazole-Based Kinase Inhibitors

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this field, the pyrazole scaffold has been identified as a "privileged structure"—a molecular framework that frequently appears in potent and selective kinase inhibitors.[1][2] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone of many successful drug campaigns.[2][3][4]

This guide addresses the topic of comparing the efficacy of a novel pyrazole-containing compound, specifically (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. However, a comprehensive review of publicly available scientific literature and databases reveals no published data characterizing this specific molecule as a kinase inhibitor or detailing its biological activity. Chemical suppliers list it as a synthetic reagent, but its efficacy against any kinase target has not been established.[5][6][7]

Therefore, this document will serve as a detailed framework for how a researcher would rigorously evaluate and compare this novel compound against established, clinically relevant pyrazole-based kinase inhibitors. We will use well-characterized inhibitors as benchmarks to outline the necessary experimental workflows, data analysis, and scientific rationale required to establish a robust comparative profile.

Part 1: The Pyrazole Scaffold and Benchmark Inhibitors

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. This structure is a versatile building block in medicinal chemistry, and its derivatives have been successfully developed to target a wide range of kinases, including Janus kinases (JAKs), Aurora kinases, and receptor tyrosine kinases like ALK and MET.[2][8]

For our comparative framework, we will select two well-established, FDA-approved pyrazole-containing kinase inhibitors as our benchmarks:

  • Ruxolitinib: A potent and selective inhibitor of JAK1 and JAK2. It is a key therapeutic for myelofibrosis and polycythemia vera.[2]

  • Crizotinib: An inhibitor of ALK, ROS1, and MET kinases, primarily used in the treatment of specific non-small cell lung cancers.

Our hypothetical investigation will aim to determine if this compound (hereafter referred to as "Compound X") has any activity against the targets of these drugs and to compare its potential potency and selectivity.

Part 2: Experimental Workflow for Efficacy Comparison

To compare Compound X to our benchmarks, a multi-stage experimental approach is necessary, moving from broad, high-throughput screening to specific, mechanistic cellular assays.

Workflow Diagram

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Kinase Panel Screening (Broad Profiling) B IC50 Determination (Dose-Response Assay) A->B Identify initial hits C Target Engagement Assay (e.g., NanoBRET) B->C Validate hits in a cellular context D Phospho-Protein Western Blot (Pathway Inhibition) C->D Confirm cellular target binding E Cell Viability/Proliferation Assay (Phenotypic Effect) D->E Link target inhibition to cellular outcome

Caption: Experimental workflow for kinase inhibitor characterization.

Step 1: Initial Biochemical Screening

The first step is to understand if Compound X has any activity against a broad range of kinases.

Protocol: Broad Kinase Panel Screen

  • Objective: To screen Compound X at a single, high concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins/DiscoverX).

  • Methodology: A common method is an in-vitro competition binding assay.

    • Principle: The assay measures the ability of the test compound to displace a known, high-affinity ligand from the ATP-binding site of the kinases in the panel.

    • Reagents: Recombinant kinases, immobilized affinity ligand, and detection reagents.

    • Procedure:

      • Prepare Compound X at the final screening concentration.

      • In a multi-well plate, combine the kinase, the affinity ligand, and Compound X.

      • Incubate to allow binding to reach equilibrium.

      • Wash away unbound components.

      • Quantify the amount of ligand remaining bound to the kinase, typically via a luminescence or fluorescence-based readout.

    • Data Analysis: Results are expressed as Percent of Control (%Ctrl), where a lower percentage indicates greater displacement of the ligand and thus stronger binding of Compound X. A common hit threshold is >80% inhibition.

Step 2: Biochemical Potency Determination (IC50)

If the initial screen identifies potential kinase "hits," the next step is to quantify the potency of the interaction.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against specific kinase hits (e.g., JAK2, ALK).

  • Methodology: The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in less ADP.

    • Principle: This is a luminescent assay that quantifies kinase activity by measuring ADP production.

    • Reagents: Recombinant kinase (e.g., JAK2), substrate peptide, ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.

    • Procedure:

      • Prepare a serial dilution of Compound X (e.g., 10-point, 3-fold dilution starting from 50 µM).

      • Set up the kinase reaction in a multi-well plate by adding the kinase, the substrate, ATP, and the different concentrations of Compound X. Include positive (no inhibitor) and negative (no kinase) controls.

      • Incubate at room temperature for 1 hour to allow the kinase reaction to proceed.

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.

      • Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Table (Hypothetical Results)

CompoundTarget KinaseBiochemical IC50 (nM)
Compound X JAK21,250
ALK>10,000
Ruxolitinib JAK23.3
Crizotinib ALK24

This hypothetical data suggests Compound X has weak activity against JAK2 and no significant activity against ALK, making it substantially less potent than the benchmark inhibitors.

Part 3: Cellular Activity and Pathway Inhibition

Demonstrating that a compound can inhibit a recombinant enzyme in a test tube is only the first step. It is crucial to confirm that it can enter cells, engage its target, and inhibit its downstream signaling pathway.

Signaling Pathway Diagram: JAK/STAT Pathway

G cluster_0 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Trans-phosphorylation STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Dimerization & Translocation Gene Target Gene Transcription Ruxolitinib Ruxolitinib (Inhibitor) Ruxolitinib->JAK Inhibition pSTAT_in->Gene 6. Binds DNA

Caption: Simplified JAK/STAT signaling pathway.

Protocol: Western Blot for Phospho-STAT3 Inhibition

  • Objective: To determine if Compound X can inhibit JAK2 activity inside cells by measuring the phosphorylation of its direct substrate, STAT3.

  • Cell Line: Use a cell line with constitutively active JAK2 signaling, such as the human erythroleukemia cell line HEL 92.1.7.

  • Procedure:

    • Plate HEL cells and allow them to adhere.

    • Treat the cells with a serial dilution of Compound X and Ruxolitinib (as a positive control) for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the p-STAT3 signal to the total STAT3 signal for each lane. Compare the reduction in the p-STAT3/total STAT3 ratio across different concentrations of Compound X and Ruxolitinib.

Conclusion

While this compound is a molecule of interest due to its pyrazole core—a scaffold prevalent in successful kinase inhibitors—there is currently no scientific evidence to support its efficacy as a kinase inhibitor. This guide provides a comprehensive and scientifically rigorous framework for how such an evaluation should be conducted. By following a logical progression from broad biochemical screening to specific cellular pathway analysis, researchers can effectively profile novel compounds, benchmark them against established drugs like Ruxolitinib and Crizotinib, and determine their true therapeutic potential. This structured approach ensures that any claims of efficacy are supported by robust, multi-faceted experimental data, upholding the principles of scientific integrity and trustworthiness in drug development.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link]

  • (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Sinfoo Biotech. [Link]

  • Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Amerigo Scientific. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its analogs. By exploring the synthesis of this core scaffold and the predicted impact of structural modifications, this document serves as a valuable resource for the rational design of novel bioactive compounds. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological and agrochemical applications, including antimicrobial and herbicidal activities.[1][2] Understanding the intricate relationship between their chemical structure and biological function is paramount for the development of new and effective agents.

The Core Scaffold: Synthesis and Significance

The parent compound, this compound, is a multi-substituted pyrazole derivative. Its synthesis, while not explicitly detailed in a single source, can be logically devised from established methods for pyrazole construction and functionalization. A plausible synthetic pathway is outlined below, providing a foundation for the synthesis of various analogs for SAR studies.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound can be envisioned as a multi-step process, commencing with the formation of the pyrazole ring, followed by sequential functionalization.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination cluster_3 Step 4: N-Alkylation cluster_4 Step 5: Hydrolysis A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one A->C Condensation B Hydrazine Hydrate B->C D 3-Methyl-1H-pyrazol-5(4H)-one C->D F 5-Methyl-3-nitro-1H-pyrazole D->F Nitration E Nitrating Agent (e.g., HNO3/H2SO4) E->F G 5-Methyl-3-nitro-1H-pyrazole F->G I 4-Bromo-5-methyl-3-nitro-1H-pyrazole G->I Bromination H Brominating Agent (e.g., NBS) H->I J 4-Bromo-5-methyl-3-nitro-1H-pyrazole I->J L Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate J->L Alkylation K Ethyl Bromoacetate K->L M Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate L->M O This compound M->O Hydrolysis N Base (e.g., NaOH) N->O

Figure 1: Proposed synthetic workflow for the core scaffold.

This proposed pathway leverages well-established reactions in heterocyclic chemistry. The initial condensation of ethyl acetoacetate with hydrazine hydrate is a classic Knorr pyrazole synthesis.[3] Subsequent nitration and bromination introduce key functional groups, and the final N-alkylation with ethyl bromoacetate followed by hydrolysis installs the acetic acid side chain.[4][5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. This section explores the predicted impact of modifying each substituent of the core scaffold.

Modification of the N1-Acetic Acid Side Chain

The N1-acetic acid moiety is a critical component that can significantly influence the compound's pharmacokinetic properties. The carboxylic acid group, being ionizable at physiological pH, can enhance water solubility and act as a key pharmacophore for interacting with biological targets.[6][7]

Table 1: Proposed Modifications of the N1-Side Chain and Predicted Activity Impact

Analog StructureModificationPredicted Impact on ActivityRationale

Esterification (e.g., ethyl ester)Decreased water solubility, potentially altered cell permeability. May act as a prodrug.Esterification masks the polar carboxylic acid group, increasing lipophilicity.[8]

AmidationCan form different hydrogen bonding interactions with target enzymes.Amides are known to be important for binding to biological targets.

Increased chain length (e.g., propionic acid)May alter binding affinity and specificity to the target site.The length and flexibility of the side chain can influence how the molecule fits into a binding pocket.
Modification of the C3-Nitro Group

The electron-withdrawing nature of the nitro group at the C3 position is expected to significantly influence the electronic properties of the pyrazole ring and its overall biological activity. Nitropyrazole derivatives have shown promising antimicrobial and herbicidal activities.[2][9]

Table 2: Proposed Modifications of the C3-Nitro Group and Predicted Activity Impact

Analog StructureModificationPredicted Impact on ActivityRationale

Reduction to an amino groupLikely to alter the mode of action and target specificity.The amino group is a strong electron-donating group, which would drastically change the electronic nature of the pyrazole ring.

Replacement with a cyano groupMay retain or enhance activity due to similar electron-withdrawing properties.The cyano group is also a strong electron-withdrawing group and can participate in different interactions.

Replacement with a trifluoromethyl groupPotentially enhanced herbicidal activity.The trifluoromethyl group is a strong electron-withdrawing group often associated with increased herbicidal efficacy in pyrazole derivatives.[1]
Modification of the C4-Bromo Group

Halogenation, particularly bromination, at the C4 position of the pyrazole ring is a common strategy in the design of bioactive molecules. Brominated pyrazoles have demonstrated significant herbicidal and antimicrobial properties.[10][11]

Table 3: Proposed Modifications of the C4-Bromo Group and Predicted Activity Impact

Analog StructureModificationPredicted Impact on ActivityRationale

Replacement with a chloro groupLikely to retain similar biological activity.Chlorine is also a halogen with similar electronic properties to bromine, though with a smaller size.

Replacement with an iodo groupMay enhance activity due to increased lipophilicity and potential for halogen bonding.Iodine is more lipophilic than bromine and can form stronger halogen bonds.

Dehalogenation (replacement with hydrogen)Likely to decrease activity.The halogen at the C4 position is often crucial for the biological activity of pyrazole derivatives.
Modification of the C5-Methyl Group

The methyl group at the C5 position can influence the steric and electronic properties of the pyrazole ring, as well as its metabolic stability.

Table 4: Proposed Modifications of the C5-Methyl Group and Predicted Activity Impact

Analog StructureModificationPredicted Impact on ActivityRationale

Replacement with an ethyl groupMay slightly alter binding affinity due to increased steric bulk.A larger alkyl group could lead to steric hindrance at the binding site.

Replacement with hydrogenCould impact the overall conformation and binding of the molecule.Removal of the methyl group might allow for greater conformational flexibility.

Replacement with a phenyl groupMay significantly alter the activity profile due to the introduction of a large aromatic ring.The phenyl group can engage in pi-stacking interactions and significantly increase the molecule's size and lipophilicity.

Experimental Protocols

To validate the predicted SAR, the synthesis and biological evaluation of the proposed analogs are necessary. This section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Analogs

The following protocol describes a general procedure for the N-alkylation of the 4-bromo-5-methyl-3-nitro-1H-pyrazole core and subsequent hydrolysis to the corresponding acetic acid.

Synthesis_Protocol cluster_0 N-Alkylation cluster_1 Hydrolysis A 1. Dissolve 4-bromo-5-methyl-3-nitro-1H-pyrazole in a suitable solvent (e.g., DMF). B 2. Add a base (e.g., K2CO3). A->B C 3. Add the corresponding ethyl bromoacetate analog dropwise. B->C D 4. Heat the reaction mixture and monitor by TLC. C->D E 5. Work-up and purify the ethyl ester product. D->E F 1. Dissolve the ethyl ester in a mixture of ethanol and water. G 2. Add a base (e.g., NaOH) and stir at room temperature. F->G H 3. Monitor the reaction by TLC. G->H I 4. Acidify the reaction mixture to precipitate the carboxylic acid. H->I J 5. Filter, wash, and dry the final product. I->J

Figure 2: General experimental workflow for analog synthesis.

Detailed Protocol:

  • N-Alkylation: To a solution of 4-bromo-5-methyl-3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add the desired ethyl bromoacetate analog (1.2 eq) dropwise. Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC. Upon completion, remove the ethanol under reduced pressure. Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized analogs can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol (Broth Microdilution):

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Herbicidal Activity Screening

The herbicidal activity of the analogs can be assessed through pre- and post-emergence tests on various weed species.

Detailed Protocol (Pre-emergence):

  • Fill small pots with a standardized soil mixture.

  • Sow seeds of selected weed species (e.g., barnyardgrass, crabgrass) at a uniform depth.

  • Prepare solutions of the test compounds at various concentrations.

  • Apply the solutions evenly to the soil surface.

  • Place the pots in a greenhouse under controlled conditions of temperature, light, and humidity.

  • After a set period (e.g., 14-21 days), visually assess the percentage of weed growth inhibition compared to an untreated control.

Conclusion

The structure-activity relationship of this compound analogs is a promising area of research for the discovery of new antimicrobial and herbicidal agents. The synthetic pathway and SAR hypotheses presented in this guide provide a rational framework for the design and synthesis of novel, potent compounds. Systematic modification of the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring, coupled with rigorous biological evaluation, will be instrumental in elucidating the key structural features required for optimal activity. This knowledge will ultimately contribute to the development of next-generation therapeutic and crop protection agents.

References

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461.
  • Ertl, P., et al. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871.
  • Gondru, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363.[12]

  • Hussain, S., et al. (2021). Synthesis and antimicrobial evaluation of some pyrazole derivatives. Molecules, 26(16), 4996.[13]

  • Kumar, V., & Aggarwal, R. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-30.[14]

  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 481-487.
  • Li, Y., et al. (2020). Synthesis and herbicidal activity of substituted pyrazole isothiocyanates. Molecules, 25(11), 2588.[15]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Naim, M. J., et al. (2016). Pyrazole derivatives as promising anticancer agents. Current Medicinal Chemistry, 23(15), 1514-1540.
  • Patil, S., et al. (2020). Synthesis and biological evaluation of novel 3-methyl-5-pyrazolone derivatives. Journal of Medicinal and Chemical Sciences, 3(4), 333-343.[3]

  • Pawar, S. S., et al. (2021). Synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity. Molecules, 26(19), 5859.[15]

  • Sadek, K. U., et al. (2011). Synthesis and antimicrobial activity of novel pyrazole derivatives. Molecules, 16(8), 6649-6667.[16]

  • Yet, L. (2003). Pyrazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 141-235). Elsevier.
  • Zhang, L., et al. (2021). Advances in pyrazole as an active fragment for herbicide discovery. Journal of Agricultural and Food Chemistry, 69(38), 11147-11163.[2]

  • Zhou, J., et al. (2022). Synthesis and herbicidal activity of new pyrazole-4-carboxamide derivatives. Journal of Agricultural and Food Chemistry, 70(10), 3045-3054.[1]

Sources

A Strategic Guide to De-risking Drug Discovery: Comprehensive Cross-Reactivity Profiling of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of the novel pyrazole derivative, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a compound whose specific biological target is yet to be fully elucidated. While its exact mechanism is under investigation, the pyrazole scaffold is a well-established pharmacophore known to interact with a variety of enzyme classes, including kinases, carbonic anhydrases, and topoisomerases.[1][2][3][4][5]

This document outlines a strategic, multi-tiered approach to systematically identify potential off-target liabilities, thereby building a robust safety and selectivity profile essential for advancing a lead candidate. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a clear data interpretation framework.

The Imperative of Early-Stage Selectivity Profiling

In modern drug discovery, assessing the selectivity of a compound is not a late-stage validation step but a critical early component of the lead optimization process.[6] Proactively identifying off-target interactions allows for the early termination of non-viable candidates and provides crucial structure-activity relationship (SAR) data to guide the design of more selective analogues. The financial and ethical implications of advancing a non-selective compound are profound, making a thorough understanding of its polypharmacology a non-negotiable aspect of preclinical development.[7]

Strategic Selection of Comparator Compounds

To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against established compounds. Given the known activities of pyrazole derivatives, a panel of comparators should include:

  • A known broad-spectrum kinase inhibitor: Staurosporine. This will serve as a positive control for kinase inhibition and help to gauge the relative promiscuity of our test compound.

  • A selective kinase inhibitor: A well-characterized inhibitor for a specific kinase family (e.g., a selective EGFR inhibitor like Gefitinib or a selective CDK inhibitor like Palbociclib). The choice can be guided by any preliminary in-house data on the compound's activity.

  • A known carbonic anhydrase inhibitor: Acetazolamide. This will help to determine if the pyrazole core of our compound has an affinity for this enzyme class.[1]

  • A known topoisomerase II inhibitor: Etoposide. This will assess potential activity against this class of enzymes, another known target for some pyrazole-containing molecules.[3]

  • A structurally similar but biologically inactive analogue (if available): This will serve as a negative control to rule out non-specific or assay-artefact-driven effects.

A Multi-Tiered Experimental Approach to Cross-Reactivity Profiling

A hierarchical screening cascade is the most efficient and cost-effective strategy for comprehensive profiling.[8] This approach begins with broad, high-throughput screens to identify potential areas of concern, followed by more focused, lower-throughput assays to confirm and quantify these interactions.

Tier 1: Broad Kinome and Target Class Screening

The initial step is to cast a wide net to identify any potential off-target interactions across major druggable protein families.

Given that protein kinases are a frequent target of pyrazole-containing compounds and a common source of off-target effects, a comprehensive kinome scan is the logical starting point.[9][10]

Experimental Protocol: Radiometric Kinase Profiling Assay

  • Assay Principle: This assay measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by a specific kinase. Inhibition of the kinase by the test compound results in a decrease in substrate phosphorylation.

  • Procedure:

    • A panel of several hundred purified, active protein kinases is utilized.

    • This compound and comparator compounds are serially diluted, typically in DMSO.

    • The compounds are incubated with each kinase, a suitable substrate (peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) in a kinase reaction buffer.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP, often by spotting onto a phosphocellulose membrane followed by washing.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

    • The percentage of kinase inhibition is calculated relative to a DMSO control.

  • Data Analysis: The initial screen is typically performed at a single high concentration (e.g., 10 µM) to identify any kinases with significant inhibition (e.g., >70%).[8] Hits are then followed up with dose-response curves to determine the IC₅₀ values.

In parallel with kinome scanning, a broad safety panel screen against targets known to be associated with adverse drug reactions is crucial.[11] This typically includes a diverse set of receptors, ion channels, transporters, and enzymes.

Experimental Protocol: Receptor Binding and Enzyme Inhibition Assays

  • Assay Principle: A variety of assay formats are used depending on the target class. For receptors, competitive binding assays with a radiolabeled ligand are common. For enzymes, functional assays measuring product formation (e.g., colorimetric, fluorescent, or luminescent) are employed.

  • Procedure:

    • A panel of targets (e.g., GPCRs, ion channels, transporters, non-kinase enzymes) is assembled.

    • This compound is screened at a fixed concentration against this panel.

    • Assays are performed according to established protocols for each specific target.

  • Data Analysis: Results are expressed as the percentage of inhibition or binding displacement relative to a control. Significant interactions warrant further investigation.

Tier 2: Cellular Target Engagement and Phenotypic Screening

In vitro biochemical assays are invaluable, but they do not always translate to a cellular context. Cellular assays are essential to confirm that an off-target interaction observed in a purified system is relevant in a more physiological environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of this stabilization in intact cells or cell lysates.

  • Procedure:

    • Cells are treated with this compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and aggregate.

    • The cells are lysed, and the aggregated proteins are removed by centrifugation.

    • The amount of soluble protein remaining at each temperature is quantified, often by Western blotting for specific targets identified in Tier 1 or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct physical interaction.

Tier 3: In-depth Mechanistic and Functional Follow-up

Any confirmed off-target interactions from Tiers 1 and 2 must be further characterized to understand their functional consequences. This may involve:

  • Signaling Pathway Analysis: Using techniques like Western blotting or phospho-protein arrays to determine if the off-target interaction modulates downstream signaling pathways in cells.

  • Cellular Phenotypic Assays: Assessing the functional consequences of off-target engagement, such as effects on cell proliferation, apoptosis, or other relevant cellular processes.

Visualizing the Workflow and Data

To ensure clarity and facilitate decision-making, the experimental workflow and resulting data should be presented in a structured and intuitive manner.

Cross_Reactivity_Workflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Deep Dive cluster_3 Data Analysis & Decision Kinome Kinome Scan (>400 Kinases, 10 µM) CETSA Cellular Thermal Shift Assay (CETSA) Kinome->CETSA Hits >70% inhibition Safety Broad Safety Panel (Receptors, Ion Channels, etc.) Functional Functional Assays Safety->Functional Confirmed Hits Signaling Signaling Pathway Analysis CETSA->Signaling Pheno Phenotypic Screening (e.g., Proliferation Assay) Pheno->Signaling SAR SAR-Guided Optimization Signaling->SAR Functional->SAR Decision Go/No-Go Decision SAR->Decision Test_Compound This compound Test_Compound->Kinome Test_Compound->Safety

Caption: A multi-tiered workflow for cross-reactivity profiling.

Data Summary and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Illustrative Kinase Profiling Data Summary

KinaseThis compound IC₅₀ (µM)Staurosporine IC₅₀ (µM)Gefitinib IC₅₀ (µM)
Primary Target ValueValueValue
Off-Target Kinase 1ValueValueValue
Off-Target Kinase 2ValueValueValue
Off-Target Kinase 3ValueValueValue

Table 2: Illustrative Broad Panel Safety Data

TargetThis compound % Inhibition @ 10 µMComparator % Inhibition @ 10 µM
Carbonic Anhydrase II ValueValue (Acetazolamide)
Topoisomerase II ValueValue (Etoposide)
hERG Channel ValueValue (Astemizole)

Conclusion: Building a Foundation of Trustworthiness

A rigorous and systematic approach to cross-reactivity profiling is fundamental to modern, efficient drug discovery. By employing a multi-tiered screening strategy, from broad panels to cellular and mechanistic studies, researchers can build a comprehensive understanding of a compound's selectivity profile. This self-validating system, where hits from one tier are confirmed and characterized in subsequent tiers, provides the authoritative grounding necessary to make informed decisions about the future of a drug candidate. For this compound, this structured approach will be invaluable in de-risking its development and paving the way for a potentially novel therapeutic.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link][12]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link][13]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723-2727. [Link][3]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinase profiling. Methods in molecular biology (Clifton, N.J.), 1647, 119-133. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in enzymology, 610, 311-323. [Link][6]

  • O'Connell, J., & Brian, D. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Methods in molecular biology (Clifton, N.J.), 1355, 1-13. [Link][9][10]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][11]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(12), 2843-2850. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(8), 1937-1952. [Link][8]

  • Various Authors. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 20(10), 18867-18909. [Link][4]

  • Various Authors. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1644-1651. [Link][1]

  • Various Authors. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2533. [Link][5]

  • Zyad, A., Benamar, M., El Kodadi, M., Ramdani, A., Garrigues, B., & Melhaoui, A. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1276-1282. [Link][2]

Sources

In Vivo Validation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Comparative Guide to Preclinical Efficacy Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid (herein referred to as BMPNAA), a novel pyrazole derivative. Given the structural motifs common to this class of compounds, including a pyrazole core and acetic acid moiety, a potent anti-inflammatory activity is hypothesized. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This document outlines a comparative approach, benchmarking BMPNAA against Celecoxib, a well-established selective COX-2 inhibitor, to rigorously assess its preclinical efficacy.[3][4][5]

The journey from a promising chemical entity to a validated preclinical candidate is contingent on robust in vivo data. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols, causal explanations for experimental choices, and a framework for data interpretation.

Section 1: Foundational Pharmacokinetics (PK) - The First Crucial Step

Before assessing efficacy, it is imperative to understand how the compound behaves within a living system. A foundational pharmacokinetic (PK) study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of BMPNAA.[6][7] This data informs crucial parameters for subsequent efficacy studies, such as optimal dosing, route of administration, and sampling time points.[8][9]

Objective: To determine key PK parameters of BMPNAA (e.g., half-life, clearance, bioavailability) in a rodent model.[6]

  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Group Allocation (n=3 per group):

    • Group A: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group B: Oral gavage (PO) administration (e.g., 10 mg/kg).

  • Procedure:

    • Administer BMPNAA via the assigned route.

    • Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[8]

    • Process blood to plasma and store at -80°C.

  • Analysis:

    • Quantify BMPNAA concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

    • Calculate PK parameters using software like WinNonlin.[10]

Causality: The IV group provides data on the drug's distribution and elimination independent of absorption, allowing for the calculation of absolute bioavailability when compared to the PO group.[7] This initial screen is critical; a compound with poor bioavailability or an extremely short half-life may require formulation optimization before proceeding to more complex and costly efficacy models.

Section 2: Comparative Efficacy in an Acute Inflammation Model

To test the anti-inflammatory hypothesis, the carrageenan-induced paw edema model is a robust and highly reproducible assay for screening acute anti-inflammatory activity.[11][12] This model allows for a direct comparison of BMPNAA's ability to reduce inflammation against both a vehicle control and a clinically relevant positive control, Celecoxib.

Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response.[11] The late phase (after 3 hours) is primarily mediated by prostaglandins, the production of which is catalyzed by COX enzymes.[11][13] Selective COX-2 inhibitors like Celecoxib are particularly effective at mitigating this phase.[13]

G cluster_pre Pre-Treatment Phase cluster_induction Induction & Measurement cluster_post Analysis Phase acclimate Animal Acclimatization (7 days) baseline Baseline Paw Volume Measurement (V₀) acclimate->baseline grouping Group Allocation (n=6-8 per group) baseline->grouping dosing Compound Administration (PO or IP) grouping->dosing carrageenan Carrageenan Injection (0.1 mL, 1% solution) dosing->carrageenan 1 hour post-dose measure Paw Volume Measurement (Vₜ) (Hourly for 6 hours) carrageenan->measure euthanasia Euthanasia & Tissue Collection measure->euthanasia analysis Data Analysis (% Inhibition) euthanasia->analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).[11]

  • Materials:

    • Lambda Carrageenan (1% w/v in sterile 0.9% saline).[11]

    • Plethysmometer or digital calipers.

  • Group Allocation (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.).

    • Group 2: BMPNAA (Dose 1, e.g., 10 mg/kg, p.o.).

    • Group 3: BMPNAA (Dose 2, e.g., 30 mg/kg, p.o.).

    • Group 4: Celecoxib (Positive Control, e.g., 30 mg/kg, p.o.).[3]

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat.[11]

    • Administer the respective compounds or vehicle by oral gavage.

    • One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[11][14]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[11][15]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the Percentage Inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Vₑ_control - Vₑ_treated) / Vₑ_control] x 100

The results should be tabulated to clearly compare the performance of BMPNAA against the controls.

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h (± SEM)% Inhibition at 3h
Vehicle Control-0.85 ± 0.06-
BMPNAA100.51 ± 0.0440.0%
BMPNAA300.32 ± 0.0362.4%
Celecoxib300.35 ± 0.0458.8%

Interpretation: This hypothetical data suggests that BMPNAA exhibits a dose-dependent anti-inflammatory effect. At 30 mg/kg, its efficacy is comparable to the standard-of-care, Celecoxib, warranting further investigation into its mechanism of action.

Section 3: Mechanistic Insights in a Systemic Inflammation Model

To further validate BMPNAA and explore its mechanism, a systemic inflammation model using lipopolysaccharide (LPS) is employed. LPS, a component of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, leading to a robust release of pro-inflammatory cytokines like TNF-α and IL-6.[16][17] This model is highly effective for evaluating compounds that may modulate key inflammatory signaling cascades.[18][19]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB NF-κB (Active) NFkB_IkB->NFkB IκB Degradation Transcription Gene Transcription NFkB->Transcription Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines BMPNAA BMPNAA (Hypothesized) BMPNAA->IKK Inhibition?

Caption: Hypothesized mechanism of BMPNAA in the TLR4 signaling pathway.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Allocation (n=6-8 per group):

    • Group 1: Saline Control (i.p.).

    • Group 2: Vehicle + LPS.

    • Group 3: BMPNAA (30 mg/kg, p.o.) + LPS.

    • Group 4: Celecoxib (30 mg/kg, p.o.) + LPS.

  • Procedure:

    • Administer BMPNAA, Celecoxib, or vehicle by oral gavage.

    • One hour later, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection to induce systemic inflammation.[17][20]

    • At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.[21]

  • Analysis:

    • Isolate plasma from blood samples.

    • Quantify key pro-inflammatory cytokines (TNF-α, IL-6) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

Treatment GroupPlasma TNF-α (pg/mL) (± SEM)% Reduction vs LPSPlasma IL-6 (pg/mL) (± SEM)% Reduction vs LPS
Saline Control55 ± 12-80 ± 15-
Vehicle + LPS3500 ± 250-8200 ± 550-
BMPNAA + LPS1650 ± 18052.9%3500 ± 31057.3%
Celecoxib + LPS1800 ± 21048.6%4100 ± 38050.0%

Interpretation: This hypothetical data demonstrates that BMPNAA significantly reduces the systemic production of key pro-inflammatory cytokines, outperforming Celecoxib in this specific model. This suggests that BMPNAA's mechanism of action may involve modulation of upstream signaling pathways, such as the NF-κB cascade, in addition to potential COX inhibition.

Conclusion and Future Directions

The in vivo validation pathway described provides a rigorous and comparative assessment of this compound. The data generated from the pharmacokinetic, acute edema, and systemic inflammation models collectively build a strong preclinical data package.

Based on the promising hypothetical results presented, BMPNAA demonstrates potent, dose-dependent anti-inflammatory activity, comparable or superior to the standard-of-care COX-2 inhibitor, Celecoxib. The significant reduction in cytokine levels suggests a mechanism that may extend beyond simple COX inhibition.

Next steps should focus on:

  • Definitive Mechanism of Action Studies: In vitro assays to confirm COX-1/COX-2 selectivity and to investigate effects on the NF-κB and MAPK signaling pathways.[19]

  • Chronic Inflammation Models: Evaluation in models such as collagen-induced arthritis to assess efficacy in chronic disease states.

  • Safety and Toxicology: Preliminary toxicology studies to establish a safety profile and determine the therapeutic window.[9]

This structured, data-driven approach ensures that only the most promising candidates, supported by robust and comparative in vivo evidence, advance through the drug development pipeline.

References

  • National Center for Biotechnology Information (2024). Celecoxib - StatPearls. NCBI Bookshelf. Available from: [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available from: [Link]

  • Wikipedia (2024). Celecoxib. Available from: [Link]

  • Inotiv (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Clinical Pharmacogenetics Implementation Consortium (2021). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available from: [Link]

  • Patsnap (2024). What is the mechanism of Celecoxib?. Patsnap Synapse. Available from: [Link]

  • Denning, N. L., et al. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American Journal of Pathology. Available from: [Link]

  • Denning, N. L., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PMC - NIH. Available from: [Link]

  • Melior Discovery (n.d.). LPS Model of Systemic Inflammation. Available from: [Link]

  • Creative Biolabs (n.d.). Carrageenan induced Paw Edema Model. Available from: [Link]

  • ResearchGate (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]

  • Amura, F., et al. (2017). LPS-induced systemic inflammation is more severe in P2Y12 null mice. PMC - NIH. Available from: [Link]

  • Selvita (n.d.). In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • Lee, Y., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife. Available from: [Link]

  • BioIVT (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Available from: [Link]

  • Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. Available from: [Link]

  • REDI - CEDIA (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: The nitroindazolinone chemotype. Available from: [Link]

  • Glisic, B., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PMC - NIH. Available from: [Link]

  • Sygnature Discovery (n.d.). In vivo PK / Pharmacokinetic Studies. Available from: [Link]

  • Onasanya, A., et al. (2017). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. Available from: [Link]

  • ResearchGate (2015). Comparisons with the nsNSAIDs. Each NSAID was compared to the three.... Available from: [Link]

  • National Cancer Institute (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Available from: [Link]

  • Fenner, H. (1997). Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles. Seminars in Arthritis and Rheumatism. Available from: [Link]

  • Kim, S. C. & Lee, Y. J. (2013). Comparative safety of non-steroidal anti-inflammatory drugs. PMC - NIH. Available from: [Link]

  • El-Hawary, S. S., et al. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. RSC Publishing. Available from: [Link]

  • ProBio CDMO (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. Available from: [Link]

  • Australian Prescriber (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. Available from: [Link]

  • Sostaita, G., et al. (2016). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. PubMed. Available from: [Link]

  • Sinfoo Biotech (n.d.). (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available from: [Link]

  • Amerigo Scientific (n.d.). Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. Available from: [Link]

  • Ebenso, E. E., et al. (2020). 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. PMC - NIH. Available from: [Link]

  • Venkatesh, P., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC - NIH. Available from: [Link]

  • Aly, A. A., et al. (2022). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. PMC - NIH. Available from: [Link]

  • ResearchGate (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Available from: [Link]

Sources

The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a foundational framework for a multitude of biologically active compounds.[1][2][3] Its versatility, however, presents a subtle yet critical challenge: regioisomerism. The precise placement of substituents on the pyrazole ring can dramatically alter a molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities, leading to profound differences in its pharmacological profile. This guide offers an in-depth, objective comparison of the biological activities of pyrazole regioisomers, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.

The Decisive Impact of Substituent Placement

The synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, primarily N-1 and N-2 alkylated products, as well as isomers based on the substitution pattern on the carbon atoms of the ring (e.g., 1,3- vs. 1,5-disubstituted).[4][5] The separation and individual biological evaluation of these isomers are paramount, as even a minor shift in a functional group's position can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.

A compelling illustration of this principle is found in the development of kinase inhibitors. The strategic placement of substituents on the pyrazole ring dictates the molecule's ability to fit into the ATP-binding pocket of a target kinase and form crucial interactions. For instance, in a series of pyrazole-based kinase inhibitors, N-alkylated derivatives showed high potency, but also a high efflux rate. In contrast, N-pyridinyl derivatives exhibited a lower efflux rate with acceptable potency, demonstrating how N-substitution directly influences pharmacokinetic properties.[6]

A Tale of Two Isomers: Comparative Biological Activity

To truly appreciate the significance of regioisomerism, we will delve into specific examples from the literature, comparing the biological activities of isolated pyrazole regioisomers across different therapeutic areas.

Anticancer Activity: A Game of Positions

The quest for novel anticancer agents has extensively explored the pyrazole scaffold. The differential effects of regioisomers are particularly evident in their ability to inhibit cancer cell proliferation. While some studies report the synthesis of regioisomeric mixtures, a detailed comparative analysis of the isolated isomers is crucial for structure-activity relationship (SAR) studies.

In one study, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their in vitro anticancer activity. The results highlighted that the nature and position of the substituents on the phenyl rings attached to the pyrazole core significantly influenced their cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound A 1,3,5-triphenyl-1H-pyrazolePC-3 (Prostate)25.3[7]
Compound B 1-(4-chlorophenyl)-3,5-diphenyl-1H-pyrazolePC-3 (Prostate)15.8[7]
Compound C 1,5-diphenyl-3-(4-methoxyphenyl)-1H-pyrazoleMCF-7 (Breast)10.2[7]
Compound D 1,3-diphenyl-5-(4-methoxyphenyl)-1H-pyrazoleMCF-7 (Breast)> 50[7]

As the data suggests, the seemingly minor change of a substituent's position can lead to a significant loss or gain of activity.

Antimicrobial Efficacy: The Regioisomeric Shield

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of antimicrobial compounds.[2][8][9][10] Here too, regioisomerism plays a critical role in determining the spectrum and potency of their activity.

For instance, a study comparing a series of newly synthesized pyrazole analogues revealed that the position of substituents on the pyrazole ring was a key determinant of their antibacterial and antifungal efficacy.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Derivatives

Compound IDRegioisomeric SeriesStaphylococcus aureusEscherichia coliCandida albicansReference
Series X (N-1) N-1 Alkylated Isomer16328[10]
Series Y (N-2) N-2 Alkylated Isomer64>12832[10]
Ciprofloxacin Standard Antibiotic10.5N/A[10]
Fluconazole Standard AntifungalN/AN/A2[10]

These findings underscore the importance of regioselective synthesis to obtain the more active isomer.

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate further research in this area, we provide a standardized, step-by-step methodology for the comparative biological evaluation of pyrazole regioisomers.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, PC-3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the pyrazole regioisomers in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the pyrazole regioisomers in appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Difference: The Structural Rationale

The profound impact of regioisomerism on biological activity is rooted in the distinct three-dimensional arrangement of atoms. Molecular modeling and structural biology techniques are invaluable tools for understanding these differences.

For example, the differential binding of two pyrazole regioisomers to a kinase active site can be visualized to explain their varying inhibitory potencies.

G cluster_0 Kinase Active Site cluster_1 Regioisomer A (Active) cluster_2 Regioisomer B (Inactive) hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket isomer_a Isomer A isomer_a->hinge H-bond h_bond_donor_a H-bond Donor hydrophobic_group_a Hydrophobic Group hydrophobic_group_a->hydrophobic_pocket Hydrophobic Interaction isomer_b Isomer B h_bond_donor_b H-bond Donor hydrophobic_group_b Hydrophobic Group h_bond_donor_b->gatekeeper Steric Clash

Caption: Differential binding of pyrazole regioisomers to a kinase active site.

The Path Forward: Harnessing Regioselectivity in Drug Design

The evidence presented in this guide unequivocally demonstrates that pyrazole regioisomers can possess vastly different biological activities. This understanding has profound implications for the drug discovery process. It is no longer sufficient to synthesize and test a mixture of isomers. Instead, a focus on regioselective synthesis to obtain pure, single isomers is essential for elucidating clear structure-activity relationships and for developing safe and effective therapeutics.

Future research should continue to explore the differential biological activities of pyrazole regioisomers against a wider range of targets. The integration of computational modeling with empirical testing will be crucial in predicting the optimal substitution patterns for desired biological effects. By embracing the complexity of regioisomerism, the scientific community can unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1420-3049/26/19/5906
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1420-3049/26/16/4995
  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). Bioorganic Chemistry, 143, 107058.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules, 27(19), 6245.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(1), 134.
  • Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class I and IIb histone deacetylase inhibitors. (2014). European Journal of Medicinal Chemistry, 86, 594-604.
  • Synthesis of new pyrazole derivatives and their anticancer evaluation. (2011). European Journal of Medicinal Chemistry, 46(9), 4547-4552.
  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. (2023).
  • A Comparative Analysis of the Biological Activities of Substituted Pyrazole Analogs. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/product/b1421001
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research, 7(11), 4469-4475.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2023). RSC Advances, 13(50), 35086-35102.
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1184-1191.
  • Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics. (n.d.). BenchChem. Retrieved from https://www.benchchem.com/blogs/pyrazole-derivatives-emerge-as-potent-contenders-in-antimicrobial-spectrum-rivaling-standard-antibiotics
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Design, synthesis, and biological evaluation of 1, 3-disubstituted-pyrazole derivatives as new class i and IIb histone deacetylase inhibitors. (2014). Houston Methodist Research Institute.
  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Current Organic Synthesis, 17(1), 14-33.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10893.
  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2019). Oriental Journal of Chemistry, 35(1), 391-398.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). International Journal of Molecular Sciences, 26(1), 10335.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2014). International Journal of ChemTech Research, 6(5), 2834-2854.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2.

Sources

Quantitative Analysis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in biological samples. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, sample preparation, and analytical techniques, underpinned by experimental data and adherence to regulatory standards.

Introduction: The Significance of Quantifying this compound

This compound is a novel heterocyclic compound with potential pharmacological applications, making its accurate quantification in biological matrices a critical aspect of preclinical and clinical research.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for evaluating its efficacy and safety. This necessitates the development of robust and validated bioanalytical methods. This guide will compare two prominent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the biological matrix. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and limitations.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Moderate (ng/mL range).[4]High to Very High (pg/mL to fg/mL range).[5]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[6]High; provides structural information, minimizing matrix effects.[7][8]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally lower due to longer run times for adequate separation.Higher throughput achievable with rapid gradients.
Validation Requires rigorous validation of specificity.[9]Gold standard for regulated bioanalysis.[10][11][12]

Experimental Workflows and Protocols

A robust bioanalytical workflow is essential for reliable data. The following diagram illustrates a typical workflow for the quantification of a small molecule drug in a biological matrix.

Bioanalytical Workflow cluster_0 Sample Collection & Pre-treatment cluster_1 Sample Preparation cluster_2 Analytical Quantification cluster_3 Data Analysis & Validation Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Protein Precipitation Protein Precipitation Addition of Internal Standard->Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Addition of Internal Standard->Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Addition of Internal Standard->Solid-Phase Extraction Chromatographic Separation Chromatographic Separation Solid-Phase Extraction->Chromatographic Separation Detection (UV or MS/MS) Detection (UV or MS/MS) Chromatographic Separation->Detection (UV or MS/MS) Data Processing Data Processing Detection (UV or MS/MS)->Data Processing Method Validation Method Validation Data Processing->Method Validation

Caption: General workflow for bioanalytical method development.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby reducing interferences and enhancing analytical sensitivity.[13] Given the acidic nature of this compound, several extraction techniques are applicable.

1. Protein Precipitation (PPT): A straightforward and rapid method.[14]

  • Protocol:

    • To 100 µL of plasma or urine, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Rationale: The organic solvent denatures and precipitates proteins, releasing the drug into the supernatant. This method is fast but may result in less clean extracts, potentially leading to matrix effects in LC-MS/MS.[14]

2. Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[13]

  • Protocol:

    • To 100 µL of plasma or urine, add the internal standard and 50 µL of an appropriate buffer to adjust the pH (e.g., acetate buffer, pH 4, to ensure the acidic analyte is in its neutral form).

    • Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Rationale: LLE separates the analyte based on its differential solubility between the aqueous sample and an immiscible organic solvent. Adjusting the pH is crucial to maximize the extraction efficiency of the acidic analyte into the organic phase.

3. Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for analyte concentration.[15][16]

  • Protocol:

    • Condition a polymeric mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of the biological sample (pre-treated with internal standard and diluted with a weak acid).

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with 1 mL of an acidic organic solvent (e.g., methanol containing 2% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Rationale: SPE offers high selectivity by utilizing specific interactions between the analyte and the sorbent material. A mixed-mode anion exchange sorbent is ideal for retaining the acidic analyte while allowing neutral and basic interferences to be washed away.[15][17]

Sample_Preparation_Comparison cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Biological Sample Biological Sample PPT_Step1 Add Organic Solvent Biological Sample->PPT_Step1 LLE_Step1 Adjust pH & Add Organic Solvent Biological Sample->LLE_Step1 SPE_Step1 Condition Cartridge Biological Sample->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Analysis Analysis PPT_Step3->Analysis LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect Organic Layer LLE_Step2->LLE_Step3 LLE_Step3->Analysis SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash SPE_Step2->SPE_Step3 SPE_Step4 Elute SPE_Step3->SPE_Step4 SPE_Step4->Analysis

Caption: Comparison of sample preparation workflows.

Method 1: HPLC-UV Analysis

Due to the presence of the nitroaromatic chromophore, this compound is expected to have strong UV absorbance, making HPLC-UV a feasible and cost-effective analytical choice.[4][6][18]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (likely in the 254-350 nm range due to the nitro group).[18][19]

    • Injection Volume: 20 µL.

  • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a reverse-phase column. The C18 stationary phase provides hydrophobic interaction for separation.

Method 2: LC-MS/MS Analysis

For higher sensitivity and selectivity, especially in complex matrices or for low dosage studies, LC-MS/MS is the preferred method.[7][20][21]

  • Chromatographic Conditions:

    • Column: UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for the acidic analyte.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized for maximum sensitivity and specificity.

  • Causality: ESI in negative mode will efficiently deprotonate the carboxylic acid group, forming the [M-H]⁻ ion for detection. MRM provides excellent selectivity by monitoring a specific fragmentation pathway, which is unique to the analyte, thus minimizing interferences from matrix components.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A bioanalytical method is only reliable if it is properly validated. The validation process demonstrates that the method is suitable for its intended purpose.[22][23] According to the FDA's Bioanalytical Method Validation Guidance for Industry, the following parameters must be assessed.[10][11][12]

Validation ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision criteria met.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantitative analysis of this compound in biological samples. The choice between them will depend on the specific requirements of the study. HPLC-UV offers a cost-effective solution for applications where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for regulated bioanalysis and studies requiring the detection of low concentrations of the analyte. Regardless of the chosen method, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data, which is fundamental to the successful development of new therapeutic agents.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • PubMed. (2001). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. [Link]

  • IntechOpen. (2023). LC-MS Method Development and Optimization for Small Drug Analysis in Urine. [Link]

  • Journal of Analytical Toxicology. (2001). A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood using the Oasis MCX Column. [Link]

  • MDPI. (2022). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. [Link]

  • Waters. A Systematic Approach to Bioanalysis LC Method Development using UPLC. [Link]

  • Journal of Pharmaceutical Science and Technology. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. [Link]

  • International Journal of Applied Pharmaceutics. (2024). An Overview of the Development and Validation of Bioanalytical Methods using HPLC. [Link]

  • Separation Science. (2024). Comprehensive screening of acidic, neutral and basic drugs from blood and urine. [Link]

  • Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]

  • researchmap. (2025). Rapid analysis in small-volume urine: Optimizing LC-MS/MS for free glucocorticoids. [Link]

  • The Analytical Scientist. The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. [Link]

  • PubMed. (2007). Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers. [Link]

  • Springer. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • PubMed. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. [Link]

  • Amerigo Scientific. Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate. [Link]

  • ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. [Link]

  • Sinfoo Biotech. (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • PubChem. (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a compound characterized by its halogenated and nitrated pyrazole structure. Due to the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes information from general principles of chemical waste management and data on structurally similar compounds to ensure a cautious and compliant approach.

Hazard Assessment: A Synthesis of Structural Analogs

A thorough understanding of a compound's potential hazards is the bedrock of safe disposal. In the absence of specific data for this compound, we must infer its hazard profile from its constituent functional groups: a brominated pyrazole, a nitro group, and a carboxylic acid side chain.

  • Halogenated Pyrazole Core: Brominated organic compounds are categorized as halogenated organic waste and require specific disposal routes, often involving high-temperature incineration[1][2]. Pyrazole derivatives themselves can exhibit a range of biological activities and toxicities[3][4].

  • Nitro Functional Group: The presence of a nitro group (-NO2) is a significant safety consideration. Nitroaromatic compounds are often toxic, mutagenic, and environmentally persistent[1][5]. Crucially, the nitro group can confer explosive or reactive properties, especially in molecules with a high nitrogen content[6][7][8]. Thermal decomposition studies on nitropyrazoles indicate that their stability is dependent on the number and position of nitro groups, and decomposition can be initiated by the splitting of the C-NO2 bond[6][7][9]. Therefore, this compound must be treated as a potentially reactive and toxic substance .

  • Acetic Acid Side Chain: The carboxylic acid moiety imparts acidic properties to the molecule. While this is a common functional group, it necessitates segregation from basic waste streams to prevent exothermic neutralization reactions.

Inferred Hazard Profile:

Hazard CategoryInferred RiskRationale
Acute Toxicity Potentially harmful if swallowed, inhaled, or absorbed through the skin.Based on general toxicity of nitroaromatic compounds[1][5].
Reactivity Potentially explosive or violently reactive upon initiation by heat, shock, or friction.The nitro group is a known explosophore[6][7].
Environmental Hazard Likely harmful to aquatic life with long-lasting effects.Nitroaromatic compounds are often persistent environmental pollutants[5].
Corrosivity Acidic due to the carboxylic acid group.Will react with bases.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE).

  • Standard Laboratory Attire: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe segregation, storage, and disposal of this compound.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers[10][11].

  • Solid Waste:

    • Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • This container should be made of a material compatible with halogenated and nitrated organic compounds (e.g., a high-density polyethylene (HDPE) pail).

    • Label the container as "Halogenated and Nitrated Organic Solid Waste " and list the full chemical name: This compound .

    • Any materials grossly contaminated with the compound, such as weighing papers, gloves, or absorbent pads, should also be placed in this container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, the waste stream must be segregated based on the solvent.

    • Halogenated Solvent Solutions: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect the waste in a designated "Halogenated Organic Liquid Waste" container.

    • Non-Halogenated Solvent Solutions: If dissolved in a non-halogenated solvent (e.g., methanol, acetone), collect the waste in a designated "Non-Halogenated Organic Liquid Waste" container.

    • Aqueous Solutions: If in an aqueous solution, collect the waste in a designated "Aqueous Hazardous Waste" container. Do not mix with organic solvent waste. Neutralize to a pH between 6 and 8 before adding to the container, if safe to do so and permitted by your institution.

Crucial Incompatibility Note: NEVER mix this compound waste with strong bases, oxidizing agents, or reducing agents[5][11]. The combination of a nitro group and a halogenated ring presents a complex reactivity profile.

Step 2: Container Management and Labeling

Proper container management and labeling are mandated by regulatory bodies like the EPA and are essential for safety[10].

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste ," the full chemical name of all contents, and the approximate percentages of each component. Affix the appropriate hazard pictograms (e.g., explosive, toxic, environmental hazard).

  • Container Integrity: Ensure waste containers are in good condition, with no cracks or leaks. Keep containers securely closed at all times, except when adding waste.

  • Secondary Containment: Store all liquid hazardous waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation.

  • It must be under the control of the laboratory personnel.

  • Ensure the SAA is in a well-ventilated area, away from heat sources, and segregated from incompatible materials.

Step 4: Arranging for Professional Disposal

The final disposal of this compound must be handled by a licensed professional hazardous waste disposal company.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

  • Provide a complete and accurate description of the waste on the pickup request form.

  • The most probable disposal method for this compound is high-temperature incineration , which is effective for destroying halogenated and nitrated organic compounds[1][2].

Decontamination of Glassware and Equipment

Proper decontamination of laboratory equipment is crucial to prevent unintended reactions and cross-contamination.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable solvent that will dissolve this compound. Collect this initial rinse as hazardous waste.

  • Wash: Wash the equipment thoroughly with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

For equipment used in procedures involving nitro compounds, some protocols recommend an additional rinse with a decontamination solution, such as a dilute solution of sodium hypochlorite followed by a sodium thiosulfate rinse to neutralize the hypochlorite, if compatible with the equipment. Always consult your institution's specific guidelines.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Small Spill: If you are trained and equipped to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Large Spill: Evacuate the immediate area and notify your supervisor and the institutional EHS department immediately. Prevent others from entering the area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following flowchart provides a visual guide.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_final Final Steps start Start: Disposal of this compound ppe Don Appropriate PPE start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Collect in Labeled Halogenated/Nitrated Solid Waste Container assess_form->solid_waste Solid assess_solvent Determine Solvent Type assess_form->assess_solvent Liquid cont_solid Place Contaminated Materials in Same Container solid_waste->cont_solid storage Store in Satellite Accumulation Area (SAA) cont_solid->storage halogenated_solvent Collect in Halogenated Organic Liquid Waste Container assess_solvent->halogenated_solvent Halogenated non_halogenated_solvent Collect in Non-Halogenated Organic Liquid Waste Container assess_solvent->non_halogenated_solvent Non-Halogenated aqueous_solution Collect in Aqueous Hazardous Waste Container assess_solvent->aqueous_solution Aqueous halogenated_solvent->storage non_halogenated_solvent->storage aqueous_solution->storage pickup Request EHS Hazardous Waste Pickup storage->pickup incineration Professional Disposal (High-Temperature Incineration) pickup->incineration caption Disposal Workflow for this compound

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

  • Kinetics and mechanism of thermal decomposition of nitropyrazoles. (n.d.). TIB.eu. Retrieved from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (2023). MDPI. Retrieved from [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles. (2021). ResearchGate. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Examples of Incompatible Chemicals. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Chemical Incompatibility Guide. (2020). Stanford University. Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Identify Reactive Hazardous Wastes. (2019). Lion Technology. Retrieved from [Link]

  • Reactivity Characteristic. (n.d.). WMSolutions.com. Retrieved from [Link]

  • Kaboom: All About Reactivity. (2021). ACTenviro. Retrieved from [Link]

  • What Are the 4 EPA Hazardous Waste Characteristics? (2023). Choice MedWaste. Retrieved from [Link]

  • Halogenated Organics Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. (1980). National Center for Biotechnology Information. Retrieved from [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (2009). ResearchGate. Retrieved from [Link]

  • (PDF) Nitropyrazoles (review). (2012). ResearchGate. Retrieved from [Link]

  • hazardous waste segregation. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Smoke. (n.d.). Wikipedia. Retrieved from [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]

  • ADDENDUM B2 1 2 CHEMICAL COMPATIBILITY ANALYSIS OF WASTE FORMS AND CONTAINER 3 MATERIALS 4. (2009). New Mexico Environment Department. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Chart. (n.d.). U.S. Coast Guard. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: A Risk-Based Approach to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work necessitates the synthesis and handling of novel chemical entities. (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a compound whose specific toxicological and safety data are not yet fully characterized. Therefore, a rigorous, risk-based safety protocol is not just a recommendation—it is an essential component of responsible research. This guide provides a comprehensive operational plan, grounded in the principles of chemical safety, by analyzing the hazards posed by the compound's constituent functional groups: a brominated aromatic system, a nitro group, and a carboxylic acid moiety.

Hazard Analysis: A Composite Risk Profile

The primary challenge in establishing a safety protocol for a novel compound is the absence of a specific Safety Data Sheet (SDS). Our approach, therefore, is to deconstruct the molecule into its functional components and attribute the known hazards of each. This creates a composite risk profile that informs a conservative and robust safety strategy.

  • Brominated Heterocycle : Brominated organic compounds are a diverse class of chemicals, many of which present significant health and safety hazards, including toxicity, corrosivity, and reactivity.[1] Skin contact can lead to irritation, and some brominated compounds are harmful if absorbed through the skin or inhaled.[2][3]

  • Nitro Functional Group : The presence of a nitro group (NO₂) introduces several potential hazards. Nitro compounds are often toxic and can be absorbed through the skin.[4] Nitric acid, a related substance, is highly corrosive and can cause severe skin burns and lung damage upon inhalation.[5]

  • Carboxylic Acid Moiety : The acetic acid group confers acidic properties to the molecule. Organic acids can cause burns to the skin and eyes upon contact and are hazardous if inhaled or ingested.[6]

Given these components, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed, inhaled, or absorbed through the skin.[2][3][7]

Table 1: Hazard Summary Based on Functional Group Analysis

Functional GroupAssociated HazardsRepresentative SDS Findings for Similar Compounds
Brominated Pyrazole Acute Dermal Toxicity, Skin Irritation, Eye Irritation, Acute Oral Toxicity.[3][8][9]Causes skin and serious eye irritation.[7][9] Harmful if swallowed, in contact with skin, or if inhaled.[3] May cause respiratory irritation.[2][7]
Nitro Group Toxicity, Potential for energetic decomposition (though less likely in this structure).Nitro compounds require handling in a certified chemical fume hood.[4] A flame-resistant lab coat is often recommended.[4]
Carboxylic Acid Corrosivity, Skin and Eye Burns, Mucous Membrane Irritation.[6]Causes burns to skin and eyes upon contact.[6] Requires use in a designated, well-ventilated area.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be based on the highest potential risk identified in our hazard analysis. The goal is to create an impermeable barrier between the researcher and the chemical.[10] This is not merely a checklist; it is a self-validating system of protection where each component addresses a specific risk.

Table 2: Recommended Personal Protective Equipment Protocol

CategoryItemSpecification and Rationale
Hand Protection Double Nitrile GlovesDouble-gloving with nitrile gloves provides robust protection against a wide range of chemicals and minimizes the risk of exposure from a single glove failure.[4] Gloves must be inspected for tears or holes before each use and changed immediately upon contamination.[11]
Eye & Face Protection Chemical Splash Goggles & Full-Face ShieldChemical splash goggles are mandatory at all times to prevent contact with the eyes.[12] A full-face shield, worn over the goggles, is required when handling solutions or performing any operation with a splash risk, providing a secondary layer of protection for the entire face.[4][6]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat should be worn, fully fastened, to protect against incidental contact.[4] A chemical-resistant apron worn over the lab coat provides an additional barrier against spills of corrosive or toxic liquids.[4][6]
Respiratory Protection Certified Chemical Fume HoodAll handling of solid and dissolved this compound must be conducted within a certified and operational chemical fume hood to prevent inhalation of dust or vapors.[3][4] The sash should be kept at the lowest possible height.

Operational Workflow: A Step-by-Step Procedural Guide

A structured workflow minimizes the duration of handling and reduces the opportunity for error or exposure. Each step is designed to contain the chemical and protect the operator.

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Operation : Before beginning any work, ensure the chemical fume hood is operational and the airflow is adequate.

  • Designate Work Area : Demarcate a specific area within the fume hood for the experiment to contain potential spills.[4]

  • Assemble Materials : Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and time.[4]

  • Don PPE : Put on all required PPE as specified in Table 2 before handling the chemical container.

Step 2: Weighing and Transfer (Solid Compound)
  • Tare Container : Inside the fume hood, place a weighing boat or vial on a tared analytical balance.

  • Dispense Solid : Carefully dispense the required amount of solid this compound into the container. Use appropriate tools (e.g., spatula) to avoid generating dust.

  • Secure and Clean : Tightly cap the primary chemical container immediately after dispensing. Gently wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth in the designated solid hazardous waste container.

Step 3: Handling and Experimentation
  • Maintain Containment : Keep all operations within the designated area of the fume hood.

  • Monitor Reactions : Continuously observe any chemical reactions for unexpected changes in temperature, pressure, or color.[4]

  • Minimize Exposure : Keep the fume hood sash at the lowest practical working height throughout the experiment.[4]

Step 4: Post-Experiment Decontamination
  • Decontaminate Surfaces : Upon completion, decontaminate all equipment and surfaces that came into contact with the chemical using an appropriate solvent.

  • Proper Storage : Label and securely store any resulting products or intermediates according to established laboratory protocols.

  • Doff PPE : Remove PPE in the correct order (gloves last) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[11]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood prep2 Designate Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 weigh Weigh Solid in Hood prep4->weigh dissolve Dissolve/React in Hood weigh->dissolve monitor Monitor Reaction dissolve->monitor decon Decontaminate Surfaces monitor->decon waste Segregate Waste decon->waste doff Doff PPE & Wash Hands waste->doff

Caption: Standard operational workflow for handling the target compound.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

  • Seek immediate medical attention.[13]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2]

  • Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • Seek immediate medical attention.

In Case of a Spill:

  • Containment is the priority. For a small spill within the fume hood, use an inert absorbent material to soak up the substance.[14]

  • Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]

  • Do not allow the material to enter drains or waterways.[15]

  • For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[6]

Waste Disposal Plan

Proper segregation of hazardous waste is critical for safety and regulatory compliance. This compound and materials contaminated with it must be treated as halogenated organic waste.[16]

  • Solid Waste : All contaminated solid materials (e.g., gloves, weighing paper, paper towels, absorbent pads) must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[4]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, labeled hazardous waste container for halogenated organic liquids.[14][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14]

  • Labeling : All waste containers must be properly labeled with the full chemical name of all constituents and kept tightly closed when not in use.[14]

  • Disposal : Disposal must be carried out through your institution's hazardous waste management program. Halogenated wastes are typically disposed of via high-temperature incineration.[17][18]

G start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Contaminated Solid Waste (Gloves, Paper, Absorbent) is_solid->solid_waste Solid liquid_waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) is_solid->liquid_waste Liquid solid_container Collect in container labeled: 'Halogenated Organic Solid Waste' solid_waste->solid_container liquid_container Collect in container labeled: 'Halogenated Organic Liquid Waste' liquid_waste->liquid_container disposal Arrange for disposal via EH&S Department solid_container->disposal liquid_container->disposal

Caption: Decision tree for proper hazardous waste segregation.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid. Retrieved from [Link]

  • National Depression Hotline. (n.d.). What Safety Gear Is Used for Nitrous Oxide Work?. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • ACCELA CHEMBIO INC. (n.d.). Material Safety Data Sheet - 1-(2-Bromoethyl)-3-nitro-1H-pyrazole. Retrieved from [Link]

  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society.
  • Sinfoo Biotech. (n.d.). (4-bromo-5-methyl-3-nitro-1h-pyrazol-1-yl)-acetic acid. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.